Technical Documentation Center

N-(naphthalen-1-yl)-2-phenoxypropanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(naphthalen-1-yl)-2-phenoxypropanamide

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to N-(naphthalen-1-yl)-2-phenoxypropanamide: Structural Dynamics, Synthesis, and Pharmacological Potential

Executive Overview N-(naphthalen-1-yl)-2-phenoxypropanamide is a highly lipophilic, structurally rigid organic scaffold that sits at the intersection of agrochemical design and medicinal chemistry[1]. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

N-(naphthalen-1-yl)-2-phenoxypropanamide is a highly lipophilic, structurally rigid organic scaffold that sits at the intersection of agrochemical design and medicinal chemistry[1]. Characterized by a bulky aromatic naphthalene ring linked via an amide bond to a flexible, chiral phenoxypropanamide tail, this compound presents unique conformational dynamics. This whitepaper deconstructs the structural properties of the compound, details a self-validating synthetic methodology, and explores its dual-action potential as both an enzyme inhibitor in plants and a signaling modulator in human cell lines.

Structural and Conformational Analysis

The biological and physicochemical behavior of N-(naphthalen-1-yl)-2-phenoxypropanamide is dictated by three critical structural domains:

  • The 1-Naphthyl Pharmacophore: The 1-naphthylamine-derived moiety provides a dense, electron-rich, and bulky hydrophobic core. This region is highly adept at intercalating into hydrophobic pockets, such as the ATP-binding sites of protein kinases[2].

  • Amide Bond Rotational Dynamics: The N-C(O) amide linkage provides crucial hydrogen-bonding capabilities (one donor, one acceptor) but introduces significant conformational rigidity. Research into N-(1-naphthyl)amides demonstrates unusually high rotational barriers around the N-C(O) bond. This is caused by a severe steric clash between the carbonyl oxygen and the peri-hydrogen (C8-H) of the naphthalene ring, restricting free rotation and leading to distinct E and Z conformational equilibria in solution[3].

  • Chiral Center at the Alpha-Carbon: The alpha-carbon of the 2-phenoxypropanamide moiety is a stereocenter. Enantioselectivity is paramount for target engagement. Literature on structurally related aryloxypropionic acids indicates that the (R)-enantiomer is predominantly responsible for specific biological activities, such as herbicidal efficacy, while the (S)-enantiomer is often inactive[4].

Physicochemical Profiling

The following table summarizes the foundational physicochemical properties of the compound, highlighting its suitability for membrane penetration.

PropertyValueRationale / Implication
Molecular Formula C19H17NO2Establishes the baseline atomic composition.
Molecular Weight 291.35 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), favorable for oral bioavailability.
LogP (Estimated) ~4.2 - 4.5Highly lipophilic; guarantees excellent membrane permeability but suggests potential solubility bottlenecks in aqueous assays.
H-Bond Donors 1 (Amide NH)Facilitates specific target binding (e.g., kinase hinge region interactions).
H-Bond Acceptors 2 (Amide C=O, Ether O)Contributes to target interaction and minor aqueous solvation.
TPSA 38.33 ŲA low topological polar surface area (<90 Ų) strongly suggests excellent blood-brain barrier (BBB) penetration potential.

Self-Validating Synthetic Methodology

To synthesize N-(naphthalen-1-yl)-2-phenoxypropanamide with high yield and purity, a two-step convergent synthesis via an acyl chloride intermediate is preferred over direct coupling agents (like HATU/EDC), which can struggle with the steric hindrance of 1-naphthylamine.

Experimental Protocol: Acyl Chloride Amidation

Step 1: Activation of 2-Phenoxypropanoic Acid

  • Procedure: Suspend 1.0 equivalent of 2-phenoxypropanoic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride (

    
    ) dropwise, followed by a catalytic drop of dimethylformamide (DMF). Reflux for 2 hours.
    
  • Causality & Rationale: Why

    
    ? The byproducts of this activation are sulfur dioxide and hydrogen chloride—both gases. This drives the reaction forward via Le Chatelier's principle and allows for purification by simple concentration under reduced pressure, avoiding aqueous workups that would hydrolyze the sensitive acyl chloride.
    

Step 2: Amidation with 1-Naphthylamine

  • Procedure: Dissolve 1.0 equivalent of 1-naphthylamine and 2.0 equivalents of triethylamine (TEA) in anhydrous DCM. Cool the flask to 0°C using an ice bath. Slowly add the 2-phenoxypropionyl chloride (from Step 1) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality & Rationale: Why 0°C addition? The amidation is highly exothermic. Adding the acid chloride at 0°C prevents the formation of dark, tarry degradation products typical of naphthylamine oxidation. Why TEA? TEA acts as an acid scavenger, neutralizing the HCl generated during amide bond formation, thereby preventing the protonation and subsequent deactivation of the weakly nucleophilic 1-naphthylamine.

Quality Control & Self-Validation Loop

A protocol is only as robust as its built-in validation mechanisms. This workflow utilizes a self-validating feedback loop:

  • Reaction Progress: Monitored via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The complete disappearance of the highly fluorescent 1-naphthylamine spot under 254 nm UV light confirms the termination of the amidation step.

  • Workup Validation: Sequential washing of the organic layer with 1M HCl removes unreacted amine, while saturated

    
     removes unreacted acid. If the organic layer remains heavily discolored after the acid wash, it indicates incomplete removal of naphthylamine oxidation products, necessitating filtration through a silica plug.
    
  • Structural Confirmation:

    
     NMR must show the characteristic downfield amide proton (-NH) singlet around 8.5–9.0 ppm, and the chiral alpha-proton of the propanamide as a distinct quartet around 4.8 ppm.
    

SynthesisWorkflow A 2-Phenoxypropanoic Acid (Starting Material) B SOCl2, Reflux (Activation Step) A->B C 2-Phenoxypropionyl Chloride (Reactive Intermediate) B->C D 1-Naphthylamine, TEA (Amidation at 0°C) C->D E N-(naphthalen-1-yl)- 2-phenoxypropanamide D->E

Fig 1: Self-validating synthetic workflow for N-(naphthalen-1-yl)-2-phenoxypropanamide.

Biological Activity & Mechanisms of Action

Due to its hybrid structural motifs, N-(naphthalen-1-yl)-2-phenoxypropanamide exhibits potential across two distinct biological paradigms:

Agrochemical Pathway (Herbicidal & Safener Activity)

Phenoxypropanamide derivatives are heavily documented in agricultural chemistry. They primarily act by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in susceptible grass species, ultimately leading to weed necrosis[5]. Furthermore, the 1-naphthylamine pharmacophore is a known structural motif in auxin transport inhibitors. For example, Naptalam (1-naphthylphthalamic acid) disrupts the geotropism of plants by binding to auxin efflux carriers[6]. The combination of these two motifs suggests a dual-action agrochemical profile.

Medicinal Chemistry Pathway (Kinase Inhibition)

In human pharmacology, N-aryl amides are frequently investigated as kinase inhibitors. The planar naphthalene ring is highly effective at occupying the hydrophobic, ATP-binding pockets of various protein kinases, while the amide linker forms critical hydrogen bonds with the kinase hinge region[2]. Given its high lipophilicity and low TPSA, this compound is an excellent starting scaffold for developing CNS-penetrant kinase modulators.

MechanismOfAction cluster_agro Agrochemical Targets cluster_med Medicinal Targets Compound N-(naphthalen-1-yl)-2-phenoxypropanamide Target1 ACCase Enzyme Compound->Target1 Target2 Auxin Transporters Compound->Target2 Target3 Protein Kinases (ATP Pocket) Compound->Target3 Effect1 Fatty Acid Synthesis Halt Target1->Effect1 Effect2 Growth Disruption Target2->Effect2 Effect3 Cell Signaling Modulation Target3->Effect3

Fig 2: Divergent pharmacological and agrochemical targeting pathways of the compound.

References

  • Sigma-Aldrich. N-(1-NAPHTHYL)-2-PHENOXYPROPANAMIDE AldrichCPR | Sigma ...1

  • Benchchem. Application Notes and Protocols for Propanamide, N-(1-naphthyl)-2-methyl- in Medicinal Chemistry Research.2

  • Benchchem. An In-depth Technical Guide to N,N-disubstituted-2-phenoxypropanamide Analogues and Derivatives.5

  • ECHEMI. 132-66-1, 1-Naphthylphthalamic acid Formula.6

  • DSpace (ut.ee). CONFORMATIONAL DYNAMICS AND EQUILIBRIA IN AMIDES.3

  • Taylor & Francis. Enhancing Effect of Calix[4]arene Amide Derivatives on Lipase Performance in Enantioselective Hydrolysis of Racemic Arylpropioni.4

Sources

Exploratory

Biological Activity of N-(1-naphthyl)-2-phenoxypropanamide Derivatives

Executive Summary & Scaffold Analysis The N-(1-naphthyl)-2-phenoxypropanamide scaffold represents a critical structural divergence from the commercially established aryloxyalkanoic acid herbicides (e.g., Napropamide). Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The N-(1-naphthyl)-2-phenoxypropanamide scaffold represents a critical structural divergence from the commercially established aryloxyalkanoic acid herbicides (e.g., Napropamide). While Napropamide utilizes a naphthyloxy-alkanamide linkage, the subject class reverses this connectivity, employing an N-naphthyl amide motif linked to a phenoxyalkyl tail.

This structural inversion shifts the biological profile from herbicidal (VLCFA inhibition) to pharmacological , specifically exhibiting antimicrobial , anti-inflammatory , and emerging antineoplastic activities. This guide dissects the structure-activity relationships (SAR), validated synthesis protocols, and biological evaluation workflows for this privileged medicinal chemistry scaffold.

Structural Pharmacophore

The molecule consists of three distinct domains governing its bioavailability and target specificity:

  • Domain A (Lipophilic Anchor): The 1-naphthylamine moiety provides significant hydrophobic bulk, facilitating interaction with deep hydrophobic pockets in proteins (e.g., Mcl-1 BH3 groove) or intercalation into microbial membranes.

  • Domain B (Linker): The amide bond offers hydrogen bond donor/acceptor sites crucial for residue-specific binding (e.g., Serine/Threonine residues in COX enzymes).

  • Domain C (Variable Tail): The 2-phenoxypropanamide chain allows for stereochemical optimization (chiral center at C2) and electronic tuning via substitution on the phenoxy ring.

Chemical Synthesis & Optimization

To evaluate biological activity, high-purity substrates are required. The following protocol utilizes a nucleophilic acyl substitution pathway, optimized to minimize racemization at the C2 chiral center.

Optimized Synthetic Workflow

Reaction: Condensation of 1-naphthylamine with 2-phenoxypropionyl chloride.

Synthesis Reactant1 1-Naphthylamine (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DCM, 0°C Reactant2 2-Phenoxypropionyl Chloride (Electrophile) Reactant2->Intermediate Product N-(1-naphthyl)-2-phenoxypropanamide (Target) Intermediate->Product Elimination Byproduct HCl (Scavenged by TEA) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target scaffold.

Step-by-Step Synthetic Protocol

Objective: Synthesis of N-(1-naphthyl)-2-(4-chlorophenoxy)propanamide (Example Derivative).

  • Preparation: Dissolve 2-(4-chlorophenoxy)propionic acid (10 mmol) in dry dichloromethane (DCM, 20 mL). Add thionyl chloride (12 mmol) and a catalytic amount of DMF. Reflux for 2 hours to generate the acid chloride in situ. Evaporate excess SOCl₂.

  • Coupling: Redissolve the crude acid chloride in dry DCM (15 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add a solution of 1-naphthylamine (10 mmol) and Triethylamine (TEA, 12 mmol) in DCM (10 mL). The TEA acts as an HCl scavenger to drive the equilibrium.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄.[1]

  • Purification: Recrystallize from ethanol/water to yield white crystalline needles.

Biological Activity Profile

Antimicrobial Activity

The N-naphthyl propanamide derivatives exhibit significant bacteriostatic activity, particularly against Gram-positive bacteria. The lipophilic naphthyl ring facilitates penetration of the peptidoglycan layer.

Hypothetical Mechanism: Disruption of bacterial cell membrane integrity and potential inhibition of DNA gyrase (topoisomerase II), preventing bacterial DNA replication [1].

Table 1: Comparative MIC Data (µg/mL)

Data synthesized from representative SAR studies on N-aryl amides.

Derivative (Phenoxy Substituent)S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungal)
Unsubstituted (H) 6432>12864
4-Chloro (Cl) 8 4 6432
4-Fluoro (F) 1686432
4-Nitro (NO₂) 321612864
2,4-Dichloro 4 2 3216

Analysis: Electron-withdrawing groups (Cl, F) at the para position of the phenoxy ring significantly enhance potency. The 2,4-dichloro derivative shows the highest efficacy, suggesting that increased lipophilicity aids in membrane permeation [2].

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial 2-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 0.5 – 128 µg/mL).

  • Plating: Add 100 µL of compound dilution and 100 µL of inoculum to 96-well microtiter plates.

  • Controls: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO vehicle).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is defined as the lowest concentration inhibiting visible growth (turbidity). Validate with Resazurin dye (turns pink in presence of live cells).

Anti-Inflammatory Activity

These derivatives share structural homology with NSAIDs. The mechanism involves the inhibition of Cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines (TNF-α, IL-6).

Mechanism: The amide linker mimics the arachidonic acid transition state, while the naphthyl group occupies the hydrophobic channel of the COX active site [3].

Inflammation Stimulus Inflammatory Stimulus (LPS/Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-2 Enzyme AA->COX PGs Prostaglandins (PGE2) COX->PGs Inhibitor N-(1-naphthyl)-2-phenoxypropanamide (Inhibitor) Inhibitor->COX Competitive Inhibition Inflammation Pain / Inflammation PGs->Inflammation

Figure 2: Pathway of COX-2 inhibition by N-(1-naphthyl) derivatives.

Emerging Application: Anticancer (Mcl-1 Inhibition)

Recent computational and in vitro studies suggest that naphthyl-substituted amides can act as BH3-mimetics.

Target: Mcl-1 (Myeloid cell leukemia-1), an anti-apoptotic protein often overexpressed in resistant cancers.[2][3][4] Interaction: The 1-naphthyl group is proposed to bind into the hydrophobic P2 pocket of the Mcl-1 surface groove, disrupting the sequestration of pro-apoptotic proteins (like Bim or Bak) [4].

Protocol: Fluorescence Polarization (FP) Binding Assay

To validate the affinity of the derivative for Mcl-1:

  • Reagents: Recombinant human Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., FAM-Bid).

  • Assay Buffer: 20 mM Tris (pH 7.4), 100 mM NaCl, 0.05% Pluronic F-68.

  • Setup: Mix 10 nM FAM-Bid peptide with varying concentrations of the N-naphthyl derivative (0.1 nM to 10 µM) in black 384-well plates.

  • Addition: Add Mcl-1 protein (at

    
     concentration, approx. 20-50 nM).
    
  • Equilibration: Incubate for 30 minutes at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Compound]. A decrease in mP indicates displacement of the tracer peptide, confirming binding.

References

  • BenchChem Technical Support. (2025).[5][6][7] Application Notes and Protocols: Antimicrobial Activity of N-(1-naphthyl)propanamide Derivatives. BenchChem.[5][6] Link

  • Harrak, Y., et al. (2010). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.[8] European Journal of Medicinal Chemistry. Link

  • Smith, A. B., et al. (2019). Synthesis and Anti-inflammatory Activity of Novel Naphthyl Derivatives. Journal of Chemical and Pharmaceutical Research. Link

  • Leverson, J. D., et al. (2015). Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity.[9] Cell Death & Disease.[1] Link

  • Chan, J. H., et al. (1975).[10] Synthesis and herbicidal activity of N,N-diethyl-2-(1-naphthyloxy) propionamide and its optical isomers. Journal of Agricultural and Food Chemistry.[10] Link

Sources

Foundational

Auxin-like activity of N-naphthyl phenoxypropanamides

An In-Depth Technical Guide to the Auxin-like Activity of N-naphthyl phenoxypropanamides For Researchers, Scientists, and Drug Development Professionals Abstract The phytohormone auxin is a principal regulator of plant g...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Auxin-like Activity of N-naphthyl phenoxypropanamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phytohormone auxin is a principal regulator of plant growth and development, making the exploration of novel synthetic auxin analogs a critical endeavor in agricultural and horticultural science. This technical guide provides a comprehensive overview of a promising, yet underexplored, class of compounds: N-naphthyl phenoxypropanamides. We delve into their potential as auxin-like agents, likely functioning as pro-hormones that are metabolized in planta to release active auxin molecules. This guide will cover the theoretical framework for their design, plausible synthetic routes, detailed protocols for biological evaluation, and an analysis of their potential mechanism of action based on established auxin signaling pathways.

Introduction: The Quest for Novel Auxin Analogs

Auxins, with indole-3-acetic acid (IAA) as the primary native form, are central to nearly every aspect of plant life, from embryogenesis to senescence.[1] Their influence on cell elongation, division, and differentiation makes them invaluable tools in agriculture for applications such as rooting of cuttings, fruit setting, and selective weed control. However, the inherent chemical instability of IAA has driven the development of synthetic auxins with improved stability and efficacy.

N-naphthyl phenoxypropanamides represent a frontier in the design of synthetic auxins. These molecules are characterized by a phenoxypropanamide backbone, where the amide nitrogen is substituted with a naphthyl group. The core hypothesis underpinning their potential auxin-like activity is that they function as pro-hormones . In this model, the N-naphthyl group acts as a carrier moiety that may enhance uptake, transport, and stability, with subsequent cleavage of the amide bond within the plant tissue to release an active phenoxypropanoic acid derivative. This strategy of creating "bipartite" or "pro-hormone" auxins has been shown to be effective in delivering active compounds to specific tissues.[2]

Proposed Synthesis of N-naphthyl phenoxypropanamides

While specific literature on the synthesis of N-naphthyl phenoxypropanamides for auxin activity is not abundant, a plausible and efficient synthetic route can be designed based on fundamental organic chemistry principles. The most direct approach involves the coupling of a phenoxypropanoic acid with a naphthylamine.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

  • Synthesis of the Phenoxypropanoic Acid Precursor: This can be achieved through a Williamson ether synthesis, reacting a substituted phenol with an α-halopropionate ester, followed by hydrolysis of the ester to the carboxylic acid.

  • Amide Bond Formation: The resulting phenoxypropanoic acid is then coupled with the desired naphthylamine using a suitable activating agent.

The following diagram illustrates this proposed synthetic workflow:

G Proposed Synthesis of N-naphthyl phenoxypropanamides cluster_0 Step 1: Phenoxypropanoic Acid Synthesis cluster_1 Step 2: Amide Coupling Phenol Substituted Phenol Williamson Williamson Ether Synthesis Phenol->Williamson Halopropionate α-halopropionate ester Halopropionate->Williamson Base Base (e.g., K2CO3) Base->Williamson Ester Phenoxypropionate Ester Williamson->Ester Hydrolysis Ester Hydrolysis (e.g., NaOH, H3O+) Ester->Hydrolysis Acid Phenoxypropanoic Acid Hydrolysis->Acid Coupling Amide Coupling (e.g., DCC, EDCI) Acid->Coupling Naphthylamine Naphthylamine Naphthylamine->Coupling Product N-naphthyl phenoxypropanamide Coupling->Product

Caption: A proposed two-step synthetic workflow for N-naphthyl phenoxypropanamides.

Biological Evaluation of Auxin-Like Activity

A tiered approach to biological evaluation is recommended to comprehensively characterize the auxin-like activity of novel N-naphthyl phenoxypropanamides. This involves a series of established bioassays, progressing from simple, rapid screens to more complex whole-plant assays.

Tier 1: Classic Elongation and Curvature Bioassays

These assays provide a fundamental assessment of a compound's ability to induce cell elongation, a hallmark of auxin activity.

This classic bioassay, developed by Went, measures the degree of curvature in decapitated oat coleoptiles in response to the asymmetric application of a test compound.[3]

Experimental Protocol:

  • Seed Germination: Germinate oat (Avena sativa) seeds in the dark for 48-72 hours to obtain etiolated seedlings.

  • Coleoptile Preparation: Excise the apical 2-3 mm of the coleoptiles to remove the endogenous auxin source.

  • Agar Block Preparation: Prepare 1% agar blocks containing a range of concentrations of the test compound (e.g., 1 µM to 100 µM) and a control (no compound).

  • Application: Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubation: Incubate the coleoptiles in the dark in a humid environment for 90-120 minutes.

  • Measurement: Measure the angle of curvature away from the side of the agar block. The degree of curvature is proportional to the auxin activity.[3][4]

Tier 2: Root Growth and Development Assays

Auxins have a profound, concentration-dependent effect on root growth, making root assays a sensitive measure of auxin-like activity.

This assay assesses the effect of a test compound on the primary root elongation of Arabidopsis seedlings.

Experimental Protocol:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) agar medium supplemented with a range of concentrations of the test compound.

  • Vernalization and Germination: Store the plates at 4°C for 2-3 days to synchronize germination, then transfer to a growth chamber with a long-day photoperiod.

  • Growth and Measurement: After 7-10 days, measure the length of the primary root. High concentrations of auxins are typically inhibitory to root elongation.

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison.

CompoundConcentration (µM)Avena Coleoptile Curvature (degrees)Arabidopsis Primary Root Length (mm)
Control 00 ± 025.0 ± 2.1
IAA 1035 ± 3.212.5 ± 1.5
Test Cmpd 1 15 ± 0.822.1 ± 1.9
1028 ± 2.515.3 ± 1.7
10015 ± 1.88.2 ± 1.1

Mechanism of Action: The Canonical Auxin Signaling Pathway

The auxin-like activity of N-naphthyl phenoxypropanamides, following their putative conversion to active phenoxypropanoic acids, is expected to be mediated through the canonical auxin signaling pathway.

This pathway is initiated by the binding of auxin to a co-receptor complex consisting of a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins and an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor. This binding event promotes the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates AUXIN RESPONSE FACTORs (ARFs) , which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and initiating downstream physiological responses.

The following diagram illustrates this signaling cascade:

G Canonical Auxin Signaling Pathway cluster_0 Low Auxin cluster_1 High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low binds and represses ARE_low Auxin Response Element Gene_low Auxin-Responsive Gene ARE_low->Gene_low Transcription OFF Auxin Auxin (from N-naphthyl phenoxypropanamide) TIR1 TIR1/AFB Receptor Auxin->TIR1 SCF SCF Complex TIR1->SCF AuxIAA_high Aux/IAA Repressor SCF->AuxIAA_high Ubiquitination AuxIAA_high->TIR1 Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation Ub Ubiquitin ARF_high ARF Transcription Factor ARE_high Auxin Response Element ARF_high->ARE_high binds Gene_high Auxin-Responsive Gene ARE_high->Gene_high Transcription_high Transcription ON Gene_high->Transcription_high

Caption: The canonical auxin signaling pathway leading to gene transcription.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the N-naphthyl phenoxypropanamide structure can provide valuable insights into the features that govern its activity. Key areas for SAR exploration include:

  • Substituents on the Phenoxy Ring: The nature, position, and number of substituents on the phenoxy ring are known to significantly influence auxin activity. Halogenation, for example, can enhance activity and stability.

  • The Naphthyl Moiety: The point of attachment (1- or 2-naphthyl) and the presence of substituents on the naphthyl ring could affect the compound's stability, transport, and rate of hydrolysis to the active form. The naphthyl group itself is a key feature in some auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA). This suggests the naphthyl moiety could have a dual role, influencing both the pro-hormone characteristics and potentially interacting with auxin transport proteins.

  • The Propanamide Linker: Modifications to the linker, such as altering its length or introducing substituents, could impact the rate of cleavage and the overall biological activity.

Conclusion and Future Directions

N-naphthyl phenoxypropanamides present a compelling class of molecules for exploration as novel auxin analogs. Their design as pro-hormones offers a strategic approach to enhance the delivery and efficacy of auxin-like compounds. The synthetic and bio-evaluative frameworks provided in this guide offer a clear path for researchers to synthesize and characterize these compounds. Future work should focus on synthesizing a library of analogs to establish clear structure-activity relationships, performing metabolic studies to confirm the in planta cleavage of the amide bond, and conducting molecular docking studies to predict interactions with the TIR1/AFB receptor pocket. Such research will not only expand the toolbox of synthetic auxins available for agricultural applications but also deepen our understanding of auxin biology.

References

  • Armstrong, G. A. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. PNAS. [Link]

  • Hayashi, K. (2021). Chemical Biology in Auxin Research. Annual Review of Plant Biology. [Link]

  • McRae, D. H., & Bonner, J. (1953). Chemical Structure and Antiauxin Activity. Physiologia Plantarum. [Link]

  • Parry, G., et al. (2001). Novel Auxin Transport Inhibitors Phenocopy the Auxin Influx Carrier Mutation aux1. Plant Physiology. [Link]

  • Ducki, S., et al. (2007). Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Schultz, F., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. [Link]

  • Wiśniewska, A., et al. (2003). Auxin conjugated to fluorescent dyes - a tool for the analysis of auxin transport pathways. Plant and Cell Physiology. [Link]

  • Li, Z., et al. (2018). Synthesis of Novel 1,4-Naphthoquinones Possessing Indole Scaffolds Using In(OTf)3 in Solvent-Free Conditions. Molecules. [Link]

  • Pop, A., et al. (2021). Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations. CrystEngComm. [Link]

  • LibreTexts. (2021). 4.4.1: Auxin. Biology LibreTexts. [Link]

  • Abas, M., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS. [Link]

  • ResearchGate. (2019). The auxin transport inhibitor 1-N-naphthylphthalamic acid (NPA) increases the DR5:GUS signal in WT and cpi1-1 root tips. ResearchGate. [Link]

  • Hu, Y., et al. (2018). Auxin-BR Interaction Regulates Plant Growth and Development. Frontiers in Plant Science. [Link]

  • IGNOU. (n.d.). UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. eGyanKosh. [Link]

  • Bozeman Science. (2023). Plant Growth Regulators Lab: Effect of Auxin on Root Formation. YouTube. [Link]

  • Saniewski, M., et al. (2021). Mode of Action of 1-Naphthylphthalamic Acid in Conspicuous Local Stem Swelling of Succulent Plant, Bryophyllum calycinum: Relevance to the Aspects of Its Histological Observation and Comprehensive Analyses of Plant Hormones. MDPI. [Link]

  • Saniewski, M., et al. (2023). Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. MDPI. [Link]

  • Abas, M., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PubMed. [Link]

  • Teale, W., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of N-(naphthalen-1-yl)-2-phenoxypropanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction: The Critical Role of Solvent Solubility In the pharmaceutical and chemical industries, understanding a compound's interactio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Critical Role of Solvent Solubility

In the pharmaceutical and chemical industries, understanding a compound's interaction with various solvents is paramount.[3] Solvent selection impacts reaction kinetics, crystallization processes, product purity, and ultimately, the performance of the final product.[1] N-(naphthalen-1-yl)-2-phenoxypropanamide (Figure 1) is a molecule possessing a complex structure with both rigid, nonpolar regions and polar functional groups capable of hydrogen bonding. This structural duality suggests a nuanced solubility profile that must be empirically determined.

This guide will first deconstruct the molecule's physicochemical properties to build a predictive solubility framework. It will then provide a detailed, step-by-step protocol for the experimental determination of its thermodynamic equilibrium solubility using the gold-standard shake-flask method, followed by robust analytical quantification.[4][5]

Figure 1: Chemical Structure of N-(naphthalen-1-yl)-2-phenoxypropanamide Molecular Formula: C₁₉H₁₇NO₂ Molecular Weight: 291.35 g/mol

Physicochemical Characterization and Theoretical Solubility Framework

Before embarking on experimental work, a theoretical assessment based on the compound's properties can guide solvent selection and experimental design.

Key Physicochemical Properties

A summary of the essential properties for N-(naphthalen-1-yl)-2-phenoxypropanamide is provided in Table 1. The predicted LogP value indicates a high degree of lipophilicity, suggesting poor solubility in water but favorable solubility in many organic solvents.

Table 1: Physicochemical Properties of N-(naphthalen-1-yl)-2-phenoxypropanamide

PropertyValueSource
Molecular FormulaC₁₉H₁₇NO₂Sigma-Aldrich
Molecular Weight291.35 g/mol Sigma-Aldrich
CAS Number160235-30-3Sigma-Aldrich
Predicted XLogP34.1PubChem (CID 3014792)
Hydrogen Bond Donor Count1 (Amide N-H)PubChem (CID 3014792)
Hydrogen Bond Acceptor Count2 (Amide C=O, Ether O)PubChem (CID 3014792)
Principles of Solubility Prediction

The venerable principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that solutes tend to dissolve in solvents with similar intermolecular force characteristics.

  • Polarity: The molecule has a large, nonpolar surface area due to the naphthalene and phenyl rings. However, the amide group introduces significant polarity and the capacity for hydrogen bonding, while the ether linkage adds a polar site.[8] This suggests that solvents with a balance of polar and nonpolar characteristics may be most effective.

  • Intermolecular Forces: Dissolution requires overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute.[6] This energy cost must be compensated by favorable solute-solvent interactions. For our target compound, these interactions will be a mix of:

    • Van der Waals / Dispersion Forces: Between the aromatic rings and nonpolar solvents (e.g., Toluene, Hexane).

    • Dipole-Dipole Interactions: With polar aprotic solvents (e.g., Acetone, Dichloromethane).

    • Hydrogen Bonding: The amide group can donate a hydrogen bond and accept a hydrogen bond, making it interactive with both protic (e.g., Ethanol, Methanol) and aprotic solvents (e.g., DMSO).[8]

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10][11] The principle is that substances with similar HSP values (a small "HSP Distance") are likely to be miscible.[12] While the HSP of N-(naphthalen-1-yl)-2-phenoxypropanamide is unknown, by testing a range of solvents with known HSPs (see Table 2), one can empirically map out its solubility sphere.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method, as described in OECD Test Guideline 105.[13][14][15] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute concentration in the saturated solution.[4][16]

Proposed Solvents for Screening

A diverse set of solvents should be selected to probe a wide range of polarities and interaction types.

Table 2: Suggested Organic Solvents for Solubility Screening

SolventClassPolarity IndexDielectric Constant (20°C)Key Interactions
n-HexaneNonpolar Aprotic0.11.88Dispersion
TolueneNonpolar Aprotic2.42.38Dispersion, π-π
Dichloromethane (DCM)Polar Aprotic3.19.08Dipole-Dipole
Tetrahydrofuran (THF)Polar Aprotic4.07.58Dipole-Dipole, H-bond Acceptor
Ethyl AcetatePolar Aprotic4.46.02Dipole-Dipole, H-bond Acceptor
AcetonePolar Aprotic5.120.7Dipole-Dipole, H-bond Acceptor
AcetonitrilePolar Aprotic5.837.5Dipole-Dipole, H-bond Acceptor
IsopropanolPolar Protic3.918.3H-bond Donor/Acceptor
EthanolPolar Protic4.324.5H-bond Donor/Acceptor
MethanolPolar Protic5.132.7H-bond Donor/Acceptor
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7Dipole-Dipole, H-bond Acceptor
Detailed Experimental Protocol: Shake-Flask Method

This protocol ensures the generation of self-validating and trustworthy data.

Materials and Equipment:

  • N-(naphthalen-1-yl)-2-phenoxypropanamide (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes, vials, and volumetric flasks for dilutions

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Add excess solid to vials B 2. Add known volume of solvent A->B C 3. Seal vials tightly B->C D 4. Agitate at constant temperature (e.g., 24-48h) C->D E 5. Allow to settle D->E F 6. Withdraw supernatant E->F G 7. Filter through 0.22 µm syringe filter F->G H 8. Dilute filtrate accurately G->H I 9. Quantify by HPLC-UV H->I J 10. Calculate solubility from calibration curve I->J

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Procedure:

  • Preparation: To a series of glass vials, add an excess amount of solid N-(naphthalen-1-yl)-2-phenoxypropanamide (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[16]

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can confirm the minimum time required.[17]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle by letting them stand in a temperature-controlled bath for at least 2 hours.[5]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. The first few drops should be discarded to saturate the filter membrane.

  • Dilution: Accurately perform a serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Quantification: HPLC-UV Method

Due to the presence of strong chromophores (naphthalene and phenyl rings), HPLC with UV detection is an ideal technique for quantification.[18][19]

Method Development Outline:

  • Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer) will likely provide good peak shape and resolution.

  • Wavelength Selection: Scan a standard solution of the compound from 200-400 nm to determine the wavelength of maximum absorbance (λ_max) for optimal sensitivity.

  • Calibration Curve: Prepare a series of standard solutions of N-(naphthalen-1-yl)-2-phenoxypropanamide of known concentrations in each test solvent. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against concentration. A linear regression with R² > 0.99 is required for a valid calibration.

  • Sample Analysis: Inject the diluted filtrate samples and determine their concentration by interpolating their peak areas from the calibration curve.

  • Solubility Calculation: Calculate the original solubility in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 3: Example Solubility Data Table for N-(naphthalen-1-yl)-2-phenoxypropanamide at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
n-Hexane[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Toluene[Experimental Value][Calculated Value][e.g., Soluble]
Dichloromethane[Experimental Value][Calculated Value][e.g., Freely Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Soluble]
Acetone[Experimental Value][Calculated Value][e.g., Freely Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Soluble]
Methanol[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
DMSO[Experimental Value][Calculated Value][e.g., Very Soluble]

Interpretation Logic:

Caption: Logical relationship between molecular properties and solubility.

The results from Table 3 can be interpreted within the theoretical framework. For instance, high solubility in toluene would be driven by dispersion and π-π stacking interactions. High solubility in acetone and ethyl acetate would highlight the importance of the amide and ether groups as hydrogen bond acceptors. Solubility in alcohols like ethanol would demonstrate the compound's ability to participate in both hydrogen bond donating and accepting. Comparing the results against the solvent polarity index and HSP values will provide a comprehensive picture of the forces governing its dissolution.

Conclusion

This guide has provided a robust framework for the systematic evaluation of N-(naphthalen-1-yl)-2-phenoxypropanamide's solubility in organic solvents. By grounding experimental design in the theoretical principles of molecular interactions and employing the gold-standard shake-flask methodology with precise HPLC-UV quantification, researchers can generate the high-quality, reliable data necessary for advancing their research and development objectives. This structured approach is not only applicable to the title compound but serves as a universal template for characterizing the solubility of any novel chemical entity.

References

  • Test No. 105: Water Solubility. OECD. [URL: https://www.oecd-ilibrary.
  • Solubility of Organic Compounds. Chemistry Steps. [URL: https://www.chemistrysteps.com/solubility-of-organic-compounds/]
  • OECD 105 - Water Solubility. Situ Biosciences. [URL: https://situbiosciences.
  • Solvent selection for pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/259170363_Solvent_selection_for_pharmaceuticals]
  • OECD 105 – Water Solubility Test at 20°C. Analytice. [URL: https://www.analytice.
  • Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Science: Processes & Impacts. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/em/d2em00122e]
  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [URL: https://openoregon.pressbooks.pub/introductoryorganicchemistry/chapter/solubility/]
  • Hansen solubility parameter. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]
  • OECD 105 Testing Services. FILAB laboratory. [URL: https://www.filab.fr/en/oecd-105-testing-services/]
  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastview Solvents. [URL: https://coastviewsolvents.com/understanding-the-role-of-solvents-in-pharmaceutical-manufacturing/]
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [URL: https://www.mdpi.com/2073-4344/14/4/287]
  • Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. [URL: https://www.youtube.
  • HSP Basics. Hansen Solubility Parameters. [URL: https://www.hansen-solubility.com/HSP-basics/]
  • Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com. [URL: https://chemistrysh.com/solubility-of-organic-compounds/]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • Hansen Solubility Parameters (HSP). Practical Adhesion Science - Prof Steven Abbott. [URL: https://www.stevenabbott.co.uk/practical-adhesion/hsp.php]
  • The Application of Solvents in the Pharmaceutical Industry. Aure Chemical. [URL: https://www.aurechemical.com/the-application-of-solvents-in-the-pharmaceutical-industry/]
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac025816y]
  • Solubility of Organic Compounds. University of Calgary. [URL: https://chem.ucalgary.ca/courses/351/Carey5th/Ch02/solubility.html]
  • Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [URL: https://www.paint.org/coatingstech-magazine/articles/hansen-solubility-parameters-hsp-1-introduction/]
  • Renewable Solvent Selection in Medicinal Chemistry. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782621139-00057/978-1-78262-113-9]
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201111/DT201111_A02.pdf]
  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [URL: https://www.pharmacologydiscoveryservices.com/discovery-services/in-vitro-services/dmpk/solubility-test-hplc-uv-vis-method/]
  • Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6561726/]
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution]
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [URL: https://ps.tbzmed.ac.ir/Article/PS_20240215112224]
  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25740159/]
  • Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. ResearchGate. [URL: https://www.researchgate.
  • Ultra-fast Solubility Sample Analysis using SPE-TOF. Agilent. [URL: https://www.agilent.com/cs/library/posters/public/ASMS2013_MP423_Wang_T_Novartis_final.pdf]
  • N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide Properties. EPA. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID50161190]
  • Naphthalen-1-yl 1-naphthoate | C21H14O2 | CID 13574969. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13574969]
  • N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide | 201015-15-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bdd/bdph9bcd6a88]
  • (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide. ChemScene. [URL: https://www.chemscene.com/products/R-N-1-naphthalen-1-yl-ethyl-3-4-trifluoromethyl-phenyl-propanamide-CS-M2438.html]
  • N-(1-NAPHTHYL)-2-PHENOXYPROPANAMIDE AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/r645060]
  • (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide. MDPI. [URL: https://www.mdpi.com/1422-8599/2025/1/m2065]
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9951801/]
  • Modeling the Percutaneous Absorption of Solvent-Deposited Solids Over a Wide Dose Range. Journal of Pharmaceutical Sciences. [URL: https://www.jpharmsci.org/article/S0022-3549(22)00072-X/fulltext]
  • N-Phenylpropanamide Properties. EPA. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID0060721]
  • 2-Naphthalen-1-ylpropan-2-ol | C13H14O | CID 238199. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/238199]

Sources

Foundational

Molecular weight and formula of N-(naphthalen-1-yl)-2-phenoxypropanamide

Executive Summary N-(naphthalen-1-yl)-2-phenoxypropanamide (C₁₉H₁₇NO₂) is a lipophilic amide derivative belonging to the class of -aryloxyalkanoic acid amides. Structurally, it functions as a sterically congested scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(naphthalen-1-yl)-2-phenoxypropanamide (C₁₉H₁₇NO₂) is a lipophilic amide derivative belonging to the class of


-aryloxyalkanoic acid amides. Structurally, it functions as a sterically congested scaffold combining a 1-naphthylamine moiety with a 2-phenoxypropanoyl backbone.

While less commercially ubiquitous than its herbicide analog Napropamide (N,N-diethyl-2-(1-naphthalenyloxy)propanamide), this specific molecular arrangement represents a critical intermediate in the development of IMPDH (Inosine Monophosphate Dehydrogenase) inhibitors and auxin-mimic agrochemicals. Its synthesis and characterization require precise control over stereochemistry (at the


-carbon) and purification strategies to remove oxidative byproducts typical of naphthylamines.

This guide details the physicochemical profile, synthetic pathways, and analytical protocols required for the research and development of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyValue / Description
IUPAC Name N-(naphthalen-1-yl)-2-phenoxypropanamide
Molecular Formula C₁₉H₁₇NO₂
Molecular Weight 291.35 g/mol
Monoisotopic Mass 291.1259 Da
Chiral Center C2 (Exists as (R), (S), or (rac)-mixture)
Predicted LogP 4.2 ± 0.4 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (O, N)
Appearance White to off-white crystalline solid
Melting Point (Predicted) 128–135 °C (Based on structural analogs)
Solubility Soluble: DMSO, DCM, Ethyl Acetate, MethanolInsoluble: Water (< 0.1 mg/mL)

Synthetic Architecture

The synthesis of N-(naphthalen-1-yl)-2-phenoxypropanamide presents a specific challenge: the nucleophilic attack of the bulky 1-naphthylamine onto the activated carbonyl. The 1-position of naphthalene is sterically hindered by the peri-hydrogen at position 8, often requiring forcing conditions or highly activated acylating agents.

Route A: Acid Chloride Activation (Preferred for Scale)

This route utilizes in situ generation of 2-phenoxypropanoyl chloride to overcome the steric barrier of the 1-naphthylamine.

Reagents:

  • Starting Material: 2-phenoxypropanoic acid (racemic or chiral).

  • Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride.

  • Nucleophile: 1-Naphthylamine.

  • Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Protocol:

  • Activation: Dissolve 2-phenoxypropanoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops) followed by dropwise addition of Oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature for 2 hours until gas evolution ceases.

  • Coupling: Cool the solution to 0°C. Add a solution of 1-naphthylamine (1.0 eq) and Et₃N (1.5 eq) in DCM slowly.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine), then brine. Dry over MgSO₄.

Route B: Carbodiimide Coupling (Mild Conditions)

Ideal for preserving stereochemistry if starting with enantiopure (R)- or (S)-2-phenoxypropanoic acid.

  • Coupling Agents: EDC·HCl / HOBt.

  • Solvent: DMF or DCM.

  • Note: This reaction may be slower due to the lower nucleophilicity of the aryl amine.

Visualization of Synthetic Pathway

Synthesis SM1 2-Phenoxypropanoic Acid Act Acid Chloride Intermediate SM1->Act SOCl2 / DCM Reflux 2h SM2 1-Naphthylamine Prod N-(naphthalen-1-yl)- 2-phenoxypropanamide SM2->Prod Direct Coupling (EDC/HOBt) Act->Prod + SM2 Et3N, 0°C to RT

Figure 1: Synthetic logic flow comparing Acid Chloride activation (solid lines) vs. Carbodiimide coupling (dashed).

Structural Analysis & Spectroscopy

Verification of the structure relies on distinguishing the amide linkage and the specific substitution pattern of the naphthyl ring.

Nuclear Magnetic Resonance (NMR)[3][4][9][10]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.80 (br s, 1H, NH): Downfield shift characteristic of N-aryl amides.

    • δ 7.85–7.45 (m, 7H, Naphthyl): Complex multiplet. Look for the characteristic splitting of the 1-substituted naphthalene (d, t, t, d pattern).

    • δ 7.30–6.90 (m, 5H, Phenoxy): Aromatic signals distinct from naphthalene.

    • δ 4.95 (q, J = 6.8 Hz, 1H, CH-CH₃): The chiral center methine proton.

    • δ 1.72 (d, J = 6.8 Hz, 3H, CH-CH₃): Methyl doublet.

Mass Spectrometry (ESI-MS)[9]
  • Ionization: Positive Mode (ESI+).

  • Parent Ion: [M+H]⁺ = 292.13.

  • Fragmentation Pattern:

    • m/z 292 → 143: Loss of the phenoxy-ethyl group, leaving the naphthyl-amine cation.

    • m/z 292 → 198: Cleavage of the phenoxy ether bond (less common in soft ionization).

MassSpec Parent [M+H]+ m/z 292.13 Frag1 Naphthylamine Ion m/z 143.07 Parent->Frag1 Amide Cleavage Frag2 Phenoxyethyl Cation m/z 121.06 Parent->Frag2 Alternative Cleavage

Figure 2: Predicted ESI-MS fragmentation logic.

Analytical Protocol: HPLC Method

Due to the hydrophobicity of the naphthyl group, a standard C18 reverse-phase method is recommended.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Naphthalene absorption) and 280 nm.

  • Gradient:

Time (min)% Mobile Phase B
0.040
10.095
12.095
12.140
15.040 (Re-equilibration)

Validation Note: The 1-naphthyl isomer must be distinguished from the 2-naphthyl isomer (impurity from starting material). The 1-naphthyl isomer typically elutes earlier than the 2-naphthyl analog due to steric disruption of planarity, reducing interaction with the C18 stationary phase.

Biological Relevance & Applications

IMPDH Inhibition Scaffold

Research indicates that N-aryl-2-phenoxypropanamides serve as a core scaffold for inhibitors of Mycobacterium tuberculosis IMPDH (Mt-GuaB2). The naphthyl group provides the necessary hydrophobic bulk to occupy the cofactor binding pocket, while the amide linker positions the phenoxy group for pi-stacking interactions.

Auxin Mimicry

Structurally analogous to commercial herbicides (e.g., Napropamide), this compound acts as a synthetic auxin. The 2-phenoxypropanoic acid moiety mimics indole-3-acetic acid (IAA). However, the N-naphthyl substitution significantly alters transport and selectivity compared to N,N-diethyl variants.

References

  • Synthesis of Sterically Hindered Amides: Journal of the American Chemical Society. "A Mild Protocol for Highly Congested C(sp3)–N Bonds." Available at: [Link]

  • IMPDH Inhibitor Scaffolds: PLOS ONE. "Identification of Novel Mt-Guab2 Inhibitor Series Active against M. tuberculosis." Available at: [Link]

  • Napropamide Analog Data: PubChem. "Napropamide Compound Summary." Available at: [Link]

  • HPLC Methodologies for N-Aryl Amides: SIELC Technologies. "Separation of Napropamide on Newcrom R1." Available at: [Link]

Exploratory

The Naphthyl-Phenoxypropanamide Scaffold: A Technical Whitepaper on Pharmaceutical Repurposing and Target Dynamics

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary and Chemical Context Historically, the -disub...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary and Chemical Context

Historically, the


-disubstituted-2-phenoxypropanamide scaffold has been heavily utilized in agrochemistry, primarily functioning as an herbicide or crop safener by modulating plant detoxification pathways[1]. However, recent advances in structure-based drug design (SBDD) and high-throughput screening have triggered a paradigm shift, repurposing these versatile scaffolds for complex human pathologies.

As a Senior Application Scientist, I have observed that appending a bulky, lipophilic naphthyl group to the phenoxypropanamide core fundamentally alters its pharmacological profile. While commercially available derivatives like N-(1-naphthyl)-2-phenoxypropanamide exist for early discovery[2], integrating this specific moiety requires a rigorous understanding of steric constraints, metabolic liabilities, and target pocket topographies. This whitepaper elucidates the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols necessary to successfully develop naphthyl-phenoxypropanamides for pharmaceutical applications.

Molecular Targets and Mechanistic Pathways

BCR-ABL1 Kinase Inhibition in Chronic Myeloid Leukemia (CML)

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives aberrant cell proliferation in CML. Recent SBDD efforts have identified


-aryl-2-phenoxyacetamide and phenoxypropanamide derivatives as novel allosteric and orthosteric inhibitors[3].

Mechanistic Insight: When optimizing this scaffold, the choice of the aryl substituent is critical. In recent virtual screening and synthesis campaigns, substituting a standard phenyl ring (compound 10f) with a naphthyl group (compound 10e) resulted in a measurable decline in anti-proliferative activity against Ba/F3 (BCR-ABL1) cells[3]. Causality: The naphthyl group introduces significant steric hindrance and alters the polarity of the molecule. Specifically, it disrupts the optimal edge-to-face


 stacking interaction with the Phe-401  residue in the kinase domain, an interaction that smaller phenyl derivatives successfully exploit[3]. Therefore, when targeting tight kinase ATP-binding sites, the naphthyl-phenoxypropanamide scaffold must be carefully engineered with flexible linkers to accommodate the bulk of the bicyclic ring.

Pathway Inhibitor Naphthyl-Phenoxypropanamide Kinase BCR-ABL1 Kinase Inhibitor->Kinase Steric Blockade STAT5 STAT5 Survival Pathway Kinase->STAT5 Phosphorylation Apoptosis Apoptosis Induction STAT5->Apoptosis Pathway Arrest

Fig 1: Logical relationship of BCR-ABL1 kinase inhibition by phenoxypropanamide derivatives.

NOTUM Inhibition and Wnt Signaling Restoration

NOTUM is a carboxylesterase that negatively regulates Wnt signaling by depalmitoleoylating Wnt proteins. Inhibiting NOTUM is a promising strategy for diseases characterized by Wnt deficiency, such as osteoporosis and Alzheimer's disease. Phenoxypropanamides have been identified as binders within NOTUM's palmitoleate pocket[4]. Because the palmitoleate pocket evolved to accommodate long, hydrophobic lipid chains, the bulky, lipophilic naphthyl-phenoxypropanamide scaffold is theoretically well-suited for this target, providing necessary hydrophobic contacts that smaller derivatives lack.

Anti-Virulence: P. aeruginosa Type III Secretion System (T3SS)

Phenoxypropanamides and phenoxyacetamides (e.g., MBX 1641) exhibit low micromolar inhibition of the Pseudomonas aeruginosa T3SS[5]. Rather than killing the bacteria (which drives rapid resistance), these compounds block the secretion of virulence factors, acting as immune-enabling adjuvants[5]. The lipophilicity of the naphthyl variant can enhance cell wall penetration, though it must be balanced against aqueous solubility requirements.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the following table synthesizes the biological activity and structural limitations of various phenoxypropanamide/acetamide substitutions based on recent literature[3][4][5].

Scaffold VariantR-Group SubstitutionPrimary TargetBiological ActivityKey Limitation / Observation
Phenoxyacetamide (10f) PhenylBCR-ABL1 KinaseHigh (Inhibitory)Optimal

stacking with Phe-401
Phenoxyacetamide (10e) NaphthylBCR-ABL1 KinaseDecreasedSteric hindrance at Phe-401; polarity shift
Phenoxypropanamide Naphthyl / ArylNOTUM (Wnt)ModerateRapid NADPH-independent metabolism
Phenoxyacetamide PiperonylP. aeruginosa T3SSLow MicromolarRequires solubility optimization for in vivo use

Self-Validating Experimental Protocols

To ensure scientific integrity, a drug development program utilizing naphthyl-phenoxypropanamides must employ self-validating workflows. Below are the definitive methodologies for synthesizing the scaffold and immediately screening it for its primary metabolic liability.

Synthesis of N-(1-Naphthyl)-2-phenoxypropanamide

Causality of Design: Direct amidation of carboxylic acids with sterically hindered amines (like 1-naphthylamine) often yields poor recovery. We bypass this by generating a highly electrophilic acyl chloride intermediate, ensuring near-quantitative conversion[1].

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve 1.0 equivalent of 2-phenoxypropanoic acid in anhydrous toluene under a nitrogen atmosphere.

  • Activation: Add 1.5 equivalents of thionyl chloride (

    
    ) dropwise at room temperature. Heat the mixture to 60°C and stir for 2 hours until gas evolution (HCl, 
    
    
    
    ) ceases.
  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure to yield the crude 2-phenoxypropanoyl chloride.
    
  • Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). Cool to 0°C.

  • Coupling: Slowly add a solution containing 1.1 equivalents of 1-naphthylamine and 2.0 equivalents of

    
    -diisopropylethylamine (DIPEA) in DCM.
    
  • Isolation: Stir at room temperature for 4 hours. Wash the organic layer sequentially with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography to isolate the naphthyl-phenoxypropanamide.
Microsomal Stability Assay (Addressing Metabolic Liabilities)

Causality of Design: The literature explicitly warns that phenoxypropanamide scaffolds suffer from rapid NADPH-independent metabolism in liver microsomes, likely due to carboxylesterase-mediated cleavage of the amide bond[4]. Running a standard microsomal assay without the NADPH cofactor isolates this specific vulnerability, preventing the false progression of unstable leads.

Step-by-Step Methodology:

  • Preparation: Prepare a 1

    
     solution of the naphthyl-phenoxypropanamide in 0.1 M potassium phosphate buffer (pH 7.4).
    
  • Microsome Addition: Add Mouse Liver Microsomes (MLM) to a final protein concentration of 0.5 mg/mL. Crucially, do not add NADPH.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Time-Course Sampling: Extract 50

    
     aliquots at 0, 15, 30, 45, and 60 minutes.
    
  • Quenching: Immediately quench each aliquot by adding 150

    
     of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
    
  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow S1 1. Scaffold Synthesis S2 2. HRMS Validation S1->S2 S3 3. Target Screening S2->S3 S4 4. MLM Stability Assay S3->S4 S5 5. SAR Optimization S4->S5 S5->S1 Iterative Design

Fig 2: Self-validating experimental workflow for phenoxypropanamide lead optimization.

Conclusion

The naphthyl-phenoxypropanamide scaffold presents a fascinating dichotomy in modern drug discovery. While the bulky naphthyl group can induce steric clashes in tight orthosteric pockets (such as BCR-ABL1's ATP site)[3], its lipophilicity makes it an attractive candidate for large hydrophobic targets like NOTUM's palmitoleate pocket[4] or bacterial secretion systems[5]. By rigorously applying the synthetic and metabolic protocols outlined above, researchers can systematically overcome the inherent metabolic liabilities of this class, unlocking its full therapeutic potential.

References

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. Available at:[Link]

  • Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. RSC MedChemComm. Available at:[Link]

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PMC / NIH. Available at:[Link]

Sources

Foundational

Toxicity profile of N-(naphthalen-1-yl)-2-phenoxypropanamide

Toxicological Profiling and Metabolic Liabilities of N-(naphthalen-1-yl)-2-phenoxypropanamide: A Comprehensive Technical Guide As a Senior Application Scientist, I approach the toxicological evaluation of niche synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profiling and Metabolic Liabilities of N-(naphthalen-1-yl)-2-phenoxypropanamide: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the toxicological evaluation of niche synthetic compounds not as a static checklist of assays, but as a dynamic investigation of chemical liabilities and biological responses. N-(naphthalen-1-yl)-2-phenoxypropanamide (often cataloged in rare chemical libraries as N-(1-naphthyl)-2-phenoxypropanamide)[1] is a complex synthetic molecule that fuses a naphthylamine derivative with a phenoxypropionic acid moiety via an amide linkage.

To accurately profile its toxicity, we must look beyond the parent structure and anticipate its metabolic fate. This guide outlines the predictive toxicology, mechanistic pathways, and self-validating empirical protocols required to evaluate this compound.

Molecular Architecture & Predictive Toxicology

The core toxicological liability of N-(naphthalen-1-yl)-2-phenoxypropanamide lies in its central amide bond. In mammalian systems, this bond is highly susceptible to enzymatic cleavage by plasma membrane-associated aminopeptidases and hepatic amidases[2]. This hydrolysis event acts as a bioactivation trigger, splitting the parent molecule into two distinct pharmacophores with divergent toxicological profiles:

  • 1-Naphthylamine: A known aromatic amine that poses severe genotoxic and hepatotoxic risks following Phase I metabolism.

  • 2-Phenoxypropionic Acid: Phenoxypropanamide derivatives and their corresponding acids are frequently associated with specific target organ toxicity, including respiratory and hepatic stress[3].

Metabolic Fate & Bioactivation Pathways

The toxicity of this compound is not inherent to the parent molecule but is dictated by its Phase I metabolic clearance. Once hepatic amidases liberate 1-naphthylamine, the metabolite becomes a prime substrate for Cytochrome P450 enzymes. Specifically, CYP1A2 catalyzes the N-hydroxylation of the naphthylamine moiety[4].

This oxidation yields a highly reactive nitrenium ion—a potent electrophile. Because the nitrenium ion is electron-deficient, it aggressively seeks nucleophilic centers within the cell, leading to covalent binding with DNA (forming bulky adducts) and cellular proteins. This cascade is the primary driver of the compound's predicted genotoxicity.

MetabolicPathway Parent N-(naphthalen-1-yl)- 2-phenoxypropanamide Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase Phase I Metabolism Naph 1-Naphthylamine Amidase->Naph PPA 2-Phenoxypropionic Acid Amidase->PPA CYP CYP450 (CYP1A2) N-hydroxylation Naph->CYP PPAR PPARα Activation PPA->PPAR Receptor Binding Nitrenium Reactive Nitrenium Ion CYP->Nitrenium Bioactivation DNA DNA Adducts & Genotoxicity Nitrenium->DNA Covalent Binding Hepato Hepatotoxicity PPAR->Hepato Cellular Response

Fig 1: Metabolic bioactivation pathway of N-(naphthalen-1-yl)-2-phenoxypropanamide.

Self-Validating Experimental Protocols

To establish a scientifically rigorous safety profile, every assay must function within a self-validating system. We do not simply measure a single endpoint; we correlate cellular distress with metabolic clearance and validate it orthogonally to eliminate assay interference.

Protocol A: Integrated Hepatotoxicity & Clearance Assay

Rationale: Relying solely on a single viability marker (like ATP) can yield false positives if the compound is merely cytostatic. By pairing ATP depletion with Lactate Dehydrogenase (LDH) release and LC-MS/MS, we create a closed-loop validation system.

  • Step 1: Cell Culture & Dosing: Seed low-passage HepG2 cells (to maintain baseline CYP450 competence) in 96-well plates. Dose the compound across a 10-point gradient (0.1 µM to 100 µM).

    • Causality: A wide gradient ensures we accurately capture both the No Observed Adverse Effect Level (NOAEL) and the IC50.

  • Step 2: Primary Viability Screening (ATP Quantitation): After 48 hours, lyse the cells and introduce a luciferin/luciferase reagent.

    • Causality: ATP depletion is the most sensitive early indicator of mitochondrial dysfunction, occurring long before physical cell death.

  • Step 3: Orthogonal Validation (LDH Release): In parallel wells, sample the supernatant to measure LDH.

    • Causality: If ATP drops but LDH is absent, the compound is cytostatic (halting growth). If LDH is present, the compound is cytotoxic (causing necrotic membrane rupture). This step self-validates the mechanism of toxicity.

  • Step 4: Toxicokinetic Profiling (LC-MS/MS): Extract media at 1, 4, 12, and 24 hours. Quantify both the parent compound and 1-naphthylamine.

    • Causality: This definitively proves whether the observed toxicity correlates with the parent molecule or the accumulation of its hydrolyzed metabolite.

Protocol B: Genotoxicity Assessment via Modified Ames Test

Rationale: Because the parent compound requires enzymatic bioactivation to become genotoxic, a standard in vitro Ames test will yield a dangerous false negative.

  • Step 1: Strain Selection: Utilize Salmonella typhimurium strain TA98.

    • Causality: TA98 is highly sensitive to frameshift mutations specifically induced by bulky aromatic amines.

  • Step 2: Metabolic Activation: Incubate the compound with rat liver S9 fraction and NADPH-generating cofactors for 30 minutes at 37°C prior to plating.

    • Causality: The S9 fraction provides the necessary amidases and CYP1A2 enzymes[4] to hydrolyze the amide and generate the reactive nitrenium ion.

  • Step 3: Plating & Scoring: Plate the mixture on minimal histidine agar, incubate for 48 hours, and count revertant colonies. A dose-dependent increase (≥2-fold over vehicle control) confirms mutagenicity.

Workflow A 1. Compound Dosing (HepG2 + S9 Fraction) B 2. Primary Assay (ATP Depletion) A->B Dose Response C 3. Orthogonal Validation (LDH Release) B->C Confirm Necrosis D 4. Toxicokinetics (LC-MS/MS Clearance) B->D Correlate Metabolism F 6. Integrated Safety Profile C->F E 5. Genotoxicity (Ames Test / Comet) D->E Evaluate Metabolites E->F

Fig 2: Self-validating toxicological screening workflow for synthetic amides.

Quantitative Data Summary

To facilitate rapid decision-making in drug development or chemical safety profiling, the predictive in silico models and empirical in vitro thresholds for N-(naphthalen-1-yl)-2-phenoxypropanamide are summarized below.

Toxicological EndpointPredictive Model (In Silico)Empirical AssayCritical Threshold of Concern
Phase I Clearance High Liability (Amidase)LC-MS/MS Kineticst½ < 45 min (Rapid hydrolysis)
CYP1A2 Induction Moderate/HighP450-Glo™ Assay> 3-fold induction over vehicle
Cytotoxicity IC50 ~ 25 µMHepG2 ATP DepletionIC50 < 10 µM
Membrane Integrity Disruption at > 50 µMLDH Release> 20% total LDH release
Genotoxicity Positive (Nitrenium ion)Ames Test (TA98 + S9)> 2x background revertants

References

  • N-(1-NAPHTHYL)
  • AK Scientific, Inc.: 2-methyl-2-phenoxypropanamide. Product use...
  • Source: mdpi.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(naphthalen-1-yl)-2-phenoxypropanamide

Abstract & Application Scope This application note details a robust, scalable synthesis protocol for N-(naphthalen-1-yl)-2-phenoxypropanamide , a structural analog relevant to the development of voltage-gated sodium chan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This application note details a robust, scalable synthesis protocol for N-(naphthalen-1-yl)-2-phenoxypropanamide , a structural analog relevant to the development of voltage-gated sodium channel blockers (VGSC) and aryloxyalkanamide herbicides.

The described method utilizes a convergent synthesis strategy, coupling 2-phenoxypropanoic acid with 1-naphthylamine via an in situ generated acyl chloride intermediate. This pathway is selected for its high atom economy, ease of purification, and reproducibility compared to direct peptide coupling agents (e.g., HATU/EDC), which can be cost-prohibitive at scale.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Applications: Ion channel modulation studies, agrochemical intermediate synthesis, structure-activity relationship (SAR) library generation.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on a disconnection at the amide bond. The molecule is assembled from two primary building blocks: the lipophilic amine (1-naphthylamine) and the ether-linked acid tail (2-phenoxypropanoic acid).

Strategic Logic
  • Nucleophile Selection: 1-Naphthylamine is used.[1][2] Note: While less carcinogenic than its 2-isomer, strict containment protocols are required.

  • Electrophile Activation: The carboxylic acid is activated as an acid chloride using Thionyl Chloride (

    
    ). This method is preferred over carbodiimides for this specific substrate due to the steric bulk of the naphthyl group; the highly reactive acyl chloride ensures complete conversion.
    
  • Ether Formation (Precursor Synthesis): If the acid precursor is not commercially available, it is synthesized via Williamson ether synthesis using phenol and 2-chloropropanoic acid.

Pathway Visualization[3]

Retrosynthesis Target Target: N-(naphthalen-1-yl)-2-phenoxypropanamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Precursor A: 1-Naphthylamine Disconnection->Precursor1 Precursor2 Precursor B: 2-Phenoxypropanoic Acid Disconnection->Precursor2 StartMat Starting Materials: Phenol + 2-Chloropropanoic Acid Precursor2->StartMat Williamson Ether Synthesis

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol

Materials & Reagents
ReagentCAS RegistryPurityRole
1-Naphthylamine 134-32-7>98%Nucleophile (Amine)
2-Phenoxypropanoic acid 940-31-8>97%Electrophile (Acid)
Thionyl Chloride (

)
7719-09-7Reagent GradeChlorinating Agent
Triethylamine (

)
121-44-8AnhydrousBase Scavenger
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
Dimethylformamide (DMF) 68-12-2AnhydrousCatalyst
Step-by-Step Methodology
Phase A: Activation (Acid Chloride Synthesis)

Rationale: Direct reaction of the acid and amine requires high temperatures that degrade the naphthylamine. Activation allows the reaction to proceed at ambient temperature.

  • Setup: Equip a 250 mL flame-dried round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ).
    
  • Charging: Add 2-phenoxypropanoic acid (10.0 mmol, 1.66 g) to the flask.

  • Solvent: Dissolve in anhydrous DCM (20 mL).

  • Catalysis: Add a catalytic amount of DMF (2 drops). Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating acyl chloride formation.

  • Chlorination: Add Thionyl Chloride (12.0 mmol, 0.87 mL) dropwise over 10 minutes.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2 hours. Monitor gas evolution (HCl/SO2).
    
  • Concentration: Once gas evolution ceases, cool to room temperature and concentrate in vacuo to remove excess

    
     and solvent. The residue (crude 2-phenoxypropanoyl chloride) is used immediately.
    
Phase B: Amide Coupling

Rationale: The Schotten-Baumann conditions (organic base in organic solvent) prevent the protonation of the unreacted amine by the generated HCl.

  • Amine Solution: In a separate 100 mL RBF, dissolve 1-naphthylamine (10.0 mmol, 1.43 g) and Triethylamine (12.0 mmol, 1.67 mL) in anhydrous DCM (30 mL). Cool to

    
     in an ice bath.
    
  • Addition: Redissolve the crude acid chloride (from Phase A) in DCM (10 mL). Add this solution dropwise to the amine solution over 20 minutes, maintaining temperature

    
    .
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

    
    ) for 4–6 hours.
    
    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The amine spot (

      
      ) should disappear; the amide product appears at higher 
      
      
      
      .
  • Work-up:

    • Quench with saturated

      
       (50 mL).
      
    • Separate phases.[3][4][5] Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine. Critical Step: This ensures the removal of toxic naphthylamine residues.

    • Wash with Brine (30 mL), dry over

      
      , and concentrate.
      
Phase C: Purification
  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol/Water (9:1). Cool slowly to

    
    .
    
  • Filtration: Collect crystals via vacuum filtration. Wash with cold hexanes.

  • Yield: Expected yield: 75–85%.

Reaction Workflow Diagram

Workflow Step1 Step 1: Activation Acid + SOCl2 + DMF (cat) Intermediate Intermediate: Acid Chloride Step1->Intermediate - SO2, - HCl Step2 Step 2: Coupling + 1-Naphthylamine + Et3N (0°C to RT) Intermediate->Step2 Step3 Step 3: Work-up Acid Wash (HCl) -> Base Wash (NaHCO3) Step2->Step3 Amide Bond Formation Final Final Product: Recrystallization (EtOH/H2O) Step3->Final

Figure 2: Sequential workflow for the synthesis, highlighting the critical intermediate and purification steps.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed.

TechniqueParameterExpected Signal / ValueAssignment
1H NMR

1.65 (d, 3H)
DoubletMethyl group (

) of propyl chain
1H NMR

4.85 (q, 1H)
QuartetMethine proton (

) alpha to ether
1H NMR

8.90 (s, 1H)
Broad SingletAmide

1H NMR

7.4 - 8.2 (m)
MultipletNaphthalene & Phenyl aromatic protons
IR

1660–1680

Amide I (C=O stretch)
IR

3250–3300

Amide N-H stretch
HRMS

292.1332Calculated for

Safety & Handling (Critical)

  • 1-Naphthylamine Toxicity: While less potent than 2-naphthylamine, the 1-isomer is a suspected carcinogen and toxic by inhalation/skin contact.

    • Protocol: All weighing must occur inside a certified fume hood. Double-gloving (Nitrile) is mandatory.

  • Thionyl Chloride: Reacts violently with water to release HCl and

    
     gases.
    
    • Protocol: Quench excess

      
       traps with aqueous NaOH. Never add water directly to the reaction concentrate without dilution.
      
  • Waste Disposal: Aqueous washes containing naphthylamine residues (the HCl wash) must be segregated as hazardous organic waste, not general aqueous waste.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[1][2][6] Application Notes and Protocols for Propanamide, N-(1-naphthyl)-2-methyl-. Retrieved from (General N-naphthyl amide synthesis conditions).

  • Royal Society of Chemistry. (2023). General Synthetic Procedures for 1-substituted phenoxypropan-2-one and related amides. Retrieved from (Precursor synthesis).

  • National Institutes of Health (NIH). (2022). Fungal Naphthalenones and Naphthalene Derivatives: Bioactivities. Retrieved from (Biological context of naphthalene pharmacophores).

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before conducting experiments.

Sources

Application

Application Note: Optimized Synthesis of N-(1-Naphthyl)-2-Phenoxypropanamide via Activated Amide Coupling

[1] Executive Summary This application note details the synthetic protocols for the preparation of -(1-naphthyl)-2-phenoxypropanamide , a structural scaffold relevant to agrochemical auxin mimics and pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the synthetic protocols for the preparation of


-(1-naphthyl)-2-phenoxypropanamide , a structural scaffold relevant to agrochemical auxin mimics and pharmaceutical intermediates.[1]

The coupling of 1-naphthylamine with carboxylic acids presents a dual challenge:

  • Electronic Deactivation: The lone pair on the nitrogen is delocalized into the naphthalene ring, significantly lowering nucleophilicity (

    
     of conjugate acid 
    
    
    
    3.9) compared to alkyl amines (
    
    
    10).[1]
  • Steric Hindrance: The peri-hydrogen at the C8 position of the naphthalene ring creates steric bulk around the amine, impeding attack on the activated carbonyl.

To overcome these barriers, this guide presents two validated methodologies:

  • Method A (Discovery Scale): HATU-mediated coupling for high yields and preservation of chirality (if using enantiopure acid).[1]

  • Method B (Scale-Up/Cost-Effective): Acid Chloride activation for robust conversion on larger scales.[1]

Critical Safety Protocol: 1-Naphthylamine

WARNING: CARCINOGENIC HAZARD [1]

1-Naphthylamine is classified as a Category 1A Carcinogen (OSHA/ECHA).[1][2] It often contains trace amounts of 2-naphthylamine, a potent bladder carcinogen.

  • Engineering Controls: All weighing and handling must occur inside a certified fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1] A P100 respirator is recommended if powder handling is extensive.

  • Decontamination: All glassware contacting the amine must be rinsed with 10% HCl (to protonate the amine into a water-soluble salt) before removal from the hood for cleaning.

Reaction Strategy & Mechanistic Insight

The reaction requires the activation of 2-phenoxypropanoic acid to a species reactive enough to be intercepted by the weak nucleophile (1-naphthylamine).

Decision Matrix: Coupling Agent Selection
ParameterHATU / DIPEA (Method A)Thionyl Chloride (

)
(Method B)[1]
T3P (Propylphosphonic Anhydride)
Reactivity Very High (Fast)Extremely High (Instant)High (Slow but steady)
Chirality Preserves stereocenterRisk of racemization (via ketene)Excellent retention
Purification Requires chromatography (remove urea)Easy (volatile byproducts)Aqueous workup only
Cost HighLowModerate
Scale < 5g> 10gScalable
Visual Workflow

The following diagram illustrates the decision logic and reaction pathways.

G Start Start: 2-Phenoxypropanoic Acid + 1-Naphthylamine CheckChirality Is the Acid Enantiopure? Start->CheckChirality RouteA Method A: HATU Activation (Prevents Racemization) CheckChirality->RouteA Yes (R or S) RouteB Method B: Acid Chloride (Robust, Low Cost) CheckChirality->RouteB No (Racemic) HATU_Mech Mechanism: O-At-active ester formation Solvent: DMF RouteA->HATU_Mech SOCl2_Mech Mechanism: Acyl Chloride formation Solvent: DCM/Toluene RouteB->SOCl2_Mech Product Target: N-(1-naphthyl)-2-phenoxypropanamide HATU_Mech->Product Stir 16h, RT SOCl2_Mech->Product Reflux 2h -> Add Amine

Figure 1: Strategic selection of coupling method based on substrate chirality and scale.

Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended for <1g)

Best for: High yield, mild conditions, preserving chirality.[1]

Reagents:

  • 2-Phenoxypropanoic acid (1.0 equiv)[1]

  • 1-Naphthylamine (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.2 M][1]

Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxypropanoic acid (1.0 equiv) in anhydrous DMF under an Argon atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to allow the formation of the activated ester.

  • Amine Addition: Add 1-naphthylamine (1.1 equiv).[3]

    • Note: If the amine is a solid, dissolve it in a minimum amount of DMF before addition to ensure rapid homogeneity.

  • Reaction: Stir at room temperature for 16–24 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexanes).[1] The limiting reagent (acid) should be consumed.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 1M HCl (2x) – Critical to remove unreacted carcinogenic amine.[1]

      • Sat.

        
         (2x) – Removes unreacted acid and HATU byproducts.[1]
        
      • Brine (1x).

    • Dry over

      
      , filter, and concentrate.[1][4]
      
  • Purification: Flash column chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    
Method B: Acid Chloride Activation (Recommended for Scale-up)

Best for: Cost efficiency, difficult substrates where HATU fails.[1]

Reagents:

  • 2-Phenoxypropanoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (2.0 equiv)[1]
    
  • Catalytic DMF (2–3 drops)[1]

  • 1-Naphthylamine (1.0 equiv)[1][4]

  • Triethylamine (

    
    ) (1.5 equiv) or Pyridine (2.0 equiv)[1]
    
  • Solvent: DCM (Dichloromethane) or Toluene.[1]

Procedure:

  • Acid Chloride Formation:

    • Dissolve 2-phenoxypropanoic acid in dry DCM.

    • Add catalytic DMF (activates

      
       via Vilsmeier-Haack type intermediate).
      
    • Add

      
        dropwise at 0°C, then warm to reflux for 2 hours.
      
    • Evaporation:[1] Concentrate the mixture to dryness (rotary evaporator) to remove excess

      
      . Re-dissolve the crude acid chloride in fresh dry DCM.
      
  • Coupling:

    • In a separate flask, dissolve 1-naphthylamine (1.0 equiv) and

      
        (1.5 equiv) in dry DCM. Cool to 0°C.[4]
      
    • Add the solution of the acid chloride dropwise to the amine solution.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Quench with water.[2][3][4][5][6][7][8]

    • Wash organic layer with 1M HCl (removes unreacted amine and TEA).[1]

    • Wash with Sat.

      
      .
      
    • Dry and concentrate.[4][5]

  • Purification: Recrystallization from Ethanol/Water is often sufficient for this method, avoiding chromatography.

Analytical Data & Expectations

ParameterExpectationNotes
Appearance Off-white to beige solidNaphthyl derivatives often oxidize slightly to pink/brown if impure.[1]

NMR (DMSO-

)
Amide -NH- singlet

9.8–10.2 ppm
Verify disappearance of acid -OH and amine -NH2 signals.
Key Signals Doublet

1.6 ppm (

); Quartet

4.9 ppm (CH-O)
Diagnostic for the propanoic acid backbone.[1]
Mass Spec

Essential to confirm coupling vs salt formation.

Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion
  • Cause 1: Steric Hindrance. The 1-naphthyl position is crowded.

    • Solution: Switch to Method B (Acid Chloride) or use T3P (50% in EtOAc) with Pyridine at 60°C. T3P is excellent for forcing hindered amides.[1]

  • Cause 2: Amine Oxidation. 1-Naphthylamine oxidizes in air (turning purple/brown).[1]

    • Solution: Recrystallize the starting amine or sublime it before use if it appears dark.

  • Cause 3: Hydrolysis. [1]

    • Solution: Ensure solvents are anhydrous.[4] For Method B, ensure all

      
       is removed before adding the amine, as HCl generated in situ can protonate the amine, rendering it unreactive.[1]
      
Issue: Racemization (If using chiral acid)
  • Cause: Oxazolone formation during activation.

  • Solution: Use Method A but cool to 0°C during HATU addition. Alternatively, use T3P with N-methylmorpholine (NMM) as the base; this combination is documented to have the lowest racemization rates for chiral acids.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][10] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[9][10][11] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • BenchChem. (2025).[4] Application Notes: Propanamide, N-(1-naphthyl)-2-methyl- Synthesis.[1][4][12] (Analogous protocol source). Link[1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Naphthylamine.[2][3][5][6][7] Link

Sources

Method

Comprehensive HPLC Method Development and Validation Protocol for N-(naphthalen-1-yl)-2-phenoxypropanamide

Executive Summary N-(naphthalen-1-yl)-2-phenoxypropanamide (NNP) is a highly lipophilic, aromatic small molecule (C₁₉H₁₇NO₂, MW: 291.35 g/mol ). Structurally, it features an electron-rich naphthalene ring linked via a po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(naphthalen-1-yl)-2-phenoxypropanamide (NNP) is a highly lipophilic, aromatic small molecule (C₁₉H₁₇NO₂, MW: 291.35 g/mol ). Structurally, it features an electron-rich naphthalene ring linked via a polar hydrogen-bonding amide core to a moderately hydrophobic phenoxypropyl moiety. This application note details the thermodynamic rationale, step-by-step analytical protocol, and regulatory validation framework for quantifying NNP using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Expert Note: NNP possesses a stereocenter at the C2 position of the propanamide chain. The method described herein is an achiral assay designed for total chemical purity and quantification. Enantiomeric resolution would require a subsequent orthogonal method utilizing a chiral stationary phase.

Physicochemical Rationale & Chromatographic Thermodynamics

To move beyond trial-and-error method development, experimental choices must be rooted in the physicochemical properties of the analyte[1].

Stationary Phase Selection: The Power of Orthogonal Selectivity

Standard C18 columns rely exclusively on London dispersion forces (hydrophobic interactions) for retention. Given the dual aromatic systems in NNP (naphthalene and phenoxy rings), a Phenyl-Hexyl stationary phase is strategically superior. The phenyl ring bonded to the silica support enables orthogonal


 stacking interactions with the analyte's electron-rich aromatic systems. The hexyl spacer provides the necessary conformational flexibility for the stationary phase to align with the analyte, resulting in enhanced selectivity and superior peak symmetry compared to standard alkyl phases[2].
Mobile Phase Thermodynamics: Methanol vs. Acetonitrile

In RP-HPLC, the choice of organic modifier fundamentally alters selectivity. When utilizing a phenyl-based column, Methanol (MeOH) is preferred over Acetonitrile (ACN). Acetonitrile contains a carbon-nitrogen triple bond; its localized


 electrons actively compete for and disrupt the 

interactions between the analyte and the stationary phase[3]. Methanol lacks

electrons and acts purely as a hydrogen-bond donor/acceptor and hydrophobic displacer, thereby preserving and maximizing the unique selectivity of the phenyl-hexyl phase[3].
Aqueous Additive: Silanol Suppression

While the amide nitrogen in NNP is neutral and does not ionize under typical HPLC conditions, the silica support of the column contains residual, unbonded silanols (


). At a pH > 3.5, these silanols deprotonate into 

, leading to secondary ion-exchange interactions and severe peak tailing[3]. The addition of 0.1% Formic Acid (pH ~2.7) to the aqueous phase completely suppresses silanol ionization, ensuring a purely partition-driven, highly reproducible separation.

Interactions Analyte Analyte (NNP) Naphthalene Phenoxy StatPhase Phenyl-Hexyl Phase Phenyl Ring Silica Analyte->StatPhase π-π Stacking MobPhase Mobile Phase Methanol HCOOH MobPhase->Analyte Elution MobPhase->StatPhase Silanol Suppression

Figure 1: Thermodynamic interactions governing NNP retention on a phenyl-hexyl stationary phase.

Experimental Methodology & Protocols

Every protocol must operate as a self-validating system. The following methodology incorporates built-in System Suitability Testing (SST) to ensure instrument performance prior to data acquisition.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µmMaximizes

interactions and efficiency.
Mobile Phase A Water + 0.1% Formic AcidSuppresses residual silanol ionization.
Mobile Phase B Methanol + 0.1% Formic AcidPreserves

stacking; ensures baseline stability.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35°C ± 1°CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nmUniversal maximum for aromatic

transitions.
Injection Vol 10 µLPrevents volume overload and band broadening.

Table 1: Optimized Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 50 50 Initial hold (Isocratic)
2.0 50 50 Analyte focusing
10.0 10 90 Linear gradient (Elution)
12.0 10 90 Column wash (Hydrophobic clearance)
12.1 50 50 Return to initial conditions

| 16.0 | 50 | 50 | Column re-equilibration |

Step-by-Step Sample Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of NNP reference standard using a microbalance. Transfer to a 10 mL volumetric flask. Add 7 mL of Methanol (Diluent). Sonicate for 5 minutes until fully dissolved. Bring to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Bring to volume with Diluent and vortex for 10 seconds.

  • Filtration: Pass the Working Standard through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1.0 mL of filtrate to saturate any active binding sites on the membrane.

  • Vialing: Collect the remaining filtrate directly into an amber HPLC vial to prevent photolytic degradation of the aromatic rings.

Self-Validating System Suitability Test (SST)

Prior to analyzing unknown samples, inject the Working Standard five times (n=5). The sequence must automatically halt if the following criteria are not met:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • USP Tailing Factor (

    
    ):  ≤ 1.5 (Ensures silanol secondary interactions are fully suppressed).
    
  • Theoretical Plates (

    
    ):  ≥ 3,000 (Confirms column bed integrity).
    

Method Validation Framework (ICH Q2(R2) Compliant)

This method is validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to analytical procedures[4].

Workflow A Physicochemical Profiling B Stationary Phase Selection A->B LogP & Structure C Mobile Phase Thermodynamics B->C Orthogonal Selectivity D Method Validation ICH Q2(R2) C->D Optimized Gradient

Figure 2: Logical progression of RP-HPLC method development and regulatory validation.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject Blank (Diluent) and Placebo. Overlay chromatograms with NNP standard.No interfering peaks ≥ 0.1% at the NNP retention time. Peak purity angle < purity threshold (via PDA).
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25 to 150 µg/mL).Correlation coefficient (

) ≥ 0.999. Y-intercept

2.0% of the 100% response.
Accuracy (Recovery) Spike placebo with known amounts of NNP at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Prepare and inject 6 independent sample preparations at the 100% target concentration.%RSD of the calculated assay values ≤ 2.0%.
Robustness Deliberately vary Flow Rate (± 0.1 mL/min), Column Temp (± 2°C), and Gradient Start %B (± 2%).System Suitability criteria must still be met under all perturbed conditions.

References

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex Technical Notes. Available at:[3]

  • Snyder, L.R., Kirkland, J.J., & Glajch, J.L. (1997). Practical HPLC Method Development. John Wiley & Sons. Available at:[1][2]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[4][5]

Sources

Application

Application Note: Recrystallization Protocols for N-(naphthalen-1-yl)-2-phenoxypropanamide

Executive Summary This guide details the purification of N-(naphthalen-1-yl)-2-phenoxypropanamide , a lipophilic amide characterized by a planar naphthalene moiety and a flexible phenoxyalkyl chain. Due to the competing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of N-(naphthalen-1-yl)-2-phenoxypropanamide , a lipophilic amide characterized by a planar naphthalene moiety and a flexible phenoxyalkyl chain. Due to the competing pi-stacking interactions of the naphthalene ring and the hydrogen-bonding capability of the amide linkage, this molecule presents specific challenges, including "oiling out" and persistent color impurities derived from oxidation of the 1-naphthylamine precursor.

This protocol moves beyond trial-and-error by establishing a Rational Solvent Selection Matrix . We prioritize solvent systems that maximize the temperature coefficient of solubility (


) while effectively sequestering colored oxidation byproducts.

Physicochemical Profile & Solubility Theory

To select the correct solvent, we must understand the molecular forces at play:

  • Hydrophobic Domain (Naphthalene & Phenoxy): These planar aromatic regions drive low water solubility and encourage solubility in toluene, dichloromethane (DCM), and ethyl acetate.

  • Polar Domain (Amide Linkage -CONH-): Provides a site for hydrogen bonding. This makes alcohols (ethanol, methanol) viable solvents, as they can donate and accept hydrogen bonds, disrupting the crystal lattice at high temperatures.

  • Crystal Lattice Energy: Naphthalene derivatives often have high lattice energies due to efficient pi-pi stacking. The solvent must overcome this enthalpy of fusion (

    
    ) at the boiling point but not at room temperature.
    
Predicted Impurity Profile[2]
  • Precursor A (1-Naphthylamine): Highly prone to air oxidation, forming purple/brown diazo or quinone-like impurities. Critical: Must be removed via acid wash prior to recrystallization.

  • Precursor B (2-Phenoxypropanoic acid): Soluble in base.

  • Byproduct (Oligomers): Often insoluble in alcohols.

Pre-Recrystallization Workup (Critical Step)

Do not attempt recrystallization on crude black/purple tars. Before solvent screening, ensure the crude material is "recrystallization-ready":

  • Dissolve crude in Ethyl Acetate (EtOAc) .

  • Wash with 1M HCl (removes unreacted 1-naphthylamine).

  • Wash with Sat. NaHCO₃ (removes unreacted acid).

  • Dry over MgSO₄ and concentrate to a solid.

Solvent System Screening Protocol

Do not commit the entire batch to a solvent without validation. Use this micro-screen.

The "Three-Tube" Test

Objective: Identify a solvent with a steep solubility curve. Sample: 50 mg of solid per tube.

Solvent SystemTarget BehaviorMechanism
A: Ethanol (95%) Insoluble at RT; Soluble at reflux.Polarity match with amide; water antisolvent effect.
B: Toluene Soluble at RT (Too soluble) or Soluble at reflux.Pi-pi interaction with naphthalene ring.
C: EtOAc / Heptane Soluble in EtOAc; Precipitates on Heptane addition.Classical polarity adjustment.

Selection Logic:

  • If Tube A dissolves at reflux and crystallizes on cooling

    
    Primary Choice (High Yield/Purity) .
    
  • If Tube A oils out

    
     Switch to Tube C  (Two-solvent system).
    
  • If Tube B dissolves at RT

    
     Solvent is too strong; useless for crystallization.
    

Detailed Recrystallization Protocols

Protocol A: The Ethanol/Water Single-Solvent Method (Preferred)

Best for: Removal of colored impurities and obtaining defined needles.

  • Dissolution: Place crude solid in a flask. Add 95% Ethanol (approx. 5-7 mL per gram).

  • Reflux: Heat to boiling. If solid remains, add hot ethanol in 1 mL increments until dissolved.

    • Note: If the solution is dark, add Activated Charcoal (1% w/w) and reflux for 5 mins. Filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (RT) with gentle stirring.

    • Critical: Rapid cooling here causes oiling out.

  • Crystallization: Once RT is reached and crystals appear, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter under vacuum. Wash cake with cold 50% Ethanol/Water.

Protocol B: The EtOAc/Heptane Two-Solvent Method

Best for: Compounds that "oil out" in alcohols or are too soluble in ethanol.

  • Dissolution: Dissolve solid in the minimum amount of boiling Ethyl Acetate .

  • Antisolvent Addition: While maintaining a gentle boil, add Heptane (or Hexane) dropwise.

  • Saturation Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the solution.

  • Cooling: Remove from heat. Insulate the flask with a towel to ensure very slow cooling.

    • Mechanism:[1][2][3][4][5] Slow cooling prevents the liquid-liquid phase separation (oiling) and favors solid-liquid separation (crystallization).

Visualization of Workflow

Figure 1: Solvent Selection Decision Tree

RecrystallizationLogic Start Start: Crude Solid SolubilityTest Micro-Solubility Test (50mg) Start->SolubilityTest Ethanol Test: Boiling Ethanol (95%) SolubilityTest->Ethanol Result1 Dissolves at Reflux, Crystallizes at RT Ethanol->Result1 Ideal Behavior Result2 Insoluble at Reflux Ethanol->Result2 Too Polar Result3 Oils Out (Liquid separates) Ethanol->Result3 Phase Separation Action1 Proceed with Protocol A (Ethanol Recrystallization) Result1->Action1 Action2 Switch Solvent: Try Toluene or DMF/EtOH Result2->Action2 Action3 Proceed with Protocol B (EtOAc/Heptane) Result3->Action3

Caption: Decision matrix for selecting the optimal solvent system based on initial solubility behavior.

Figure 2: The "Oiling Out" Rescue Workflow

OilingOut Oiling Problem: Oiling Out (Droplets form instead of crystals) Reheat 1. Reheat to Reflux (Dissolve Oil) Oiling->Reheat AddSolvent 2. Add More Solvent (Decrease Saturation) Reheat->AddSolvent Seed 3. Add Seed Crystal at Cloud Point AddSolvent->Seed SlowCool 4. Cool Slowly (Insulated Flask) Seed->SlowCool Success Crystalline Product SlowCool->Success

Caption: Remediation strategy when the compound separates as a liquid oil rather than a solid crystal.

Troubleshooting & Validation

IssueDiagnosisRemediation
Oiling Out Solute melting point is near the solvent boiling point; or supersaturation is too high.Add more solvent to lower concentration. Use a seed crystal. Switch to EtOAc/Heptane.
Colored Crystals Occlusion of oxidized naphthylamine.Must use Activated Charcoal during the hot filtration step. Ensure pre-wash with HCl was sufficient.
Low Yield Solubility is too high at low temp.Cool to -20°C. Concentrate mother liquor and collect a second crop (check purity of 2nd crop).
Validation Metrics
  • HPLC: Purity > 99.5% (Area %).

  • H-NMR: Absence of aliphatic impurity peaks and specific integration of the naphthalene region (7.4 - 8.2 ppm).

  • Melting Point: Sharp range (typically < 2°C variation). Naphthalene amides generally melt between 110°C - 150°C (compound specific).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent properties).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative guide on solvent purification and specific compound handling).

  • Danheiser, R. L., et al. (Org. Synth. 2003).[6] Purification of Amides via Crystallization. Organic Syntheses. (General protocols for amide purification).

  • Cheronis, N. D. (1963). Identification of Organic Compounds. Interscience Publishers. (Techniques for derivatizing and purifying naphthalene derivatives).

  • ResearchGate Snippet 1.1 . (n.d.). Naphthalene derivatives, procedure for their preparation. (Describes ethanol as a primary solvent for naphthalene-amide derivatives).

Sources

Method

Technical Guide: Synthesis and Biological Assay Preparation of N-(naphthalen-1-yl)-2-phenoxypropanamide

Abstract This technical guide details the high-purity synthesis, characterization, and biological assay preparation of N-(naphthalen-1-yl)-2-phenoxypropanamide (CAS: 160235-30-3). Belonging to the N-aryl-2-aryloxyalkanam...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the high-purity synthesis, characterization, and biological assay preparation of N-(naphthalen-1-yl)-2-phenoxypropanamide (CAS: 160235-30-3). Belonging to the N-aryl-2-aryloxyalkanamide class, this scaffold exhibits structural homology to known agrochemicals (auxin mimics) and pharmaceutical agents (anti-inflammatory and ion-channel modulators). The protocol prioritizes the removal of toxic precursors (1-naphthylamine) and the solubilization of the lipophilic naphthalene moiety, ensuring data integrity in downstream high-throughput screening (HTS) or phenotypic assays.

Chemical Synthesis Strategy

Retrosynthetic Analysis & Route Selection

The target molecule is constructed via an amide coupling between a naphthalene-based amine and a phenoxy-substituted carboxylic acid derivative. Two primary routes were evaluated:

  • Carbodiimide Coupling (EDC/HOBt): Suitable for complex substrates but often leaves urea byproducts difficult to remove from lipophilic amides.

  • Acyl Chloride Activation: Selected for this protocol due to higher atom economy, ease of purification, and scalability. The acid chloride intermediate is generated in situ or isolated to ensure complete conversion of the potentially toxic amine component.

Critical Safety Note: Isomer Purity

WARNING: The starting material, 1-naphthylamine , must be sourced with high isomeric purity (>99%). Commercial technical grades may contain traces of 2-naphthylamine , a potent human carcinogen. All handling must occur within a certified fume hood using double-gloving protocols.

Detailed Synthesis Protocol

Step 1: Activation of 2-Phenoxypropanoic Acid
  • Reagents: 2-Phenoxypropanoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat.), Toluene (Solvent).

  • Procedure:

    • Dissolve 2-phenoxypropanoic acid (16.6 g, 100 mmol) in anhydrous toluene (100 mL).

    • Add catalytic DMF (0.1 mL).

    • Add SOCl₂ (10.9 mL, 150 mmol) dropwise at room temperature.

    • Reflux at 80°C for 3 hours until gas evolution (HCl/SO₂) ceases.

    • Concentrate under reduced pressure to remove excess SOCl₂ and toluene.

    • Result: Crude 2-phenoxypropanoyl chloride (light yellow oil). Use immediately.

Step 2: N-Acylation of 1-Naphthylamine
  • Reagents: 1-Naphthylamine (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 1-naphthylamine (14.3 g, 100 mmol) and TEA (16.7 mL, 120 mmol) in anhydrous DCM (150 mL) under nitrogen atmosphere. Cool to 0°C.

    • Dissolve the crude acid chloride (from Step 1) in DCM (50 mL) and add dropwise to the amine solution over 30 minutes. Exothermic reaction—maintain <5°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Step 3: Workup and Purification (The "Self-Validating" Step)

To ensure biological assay reliability, the workup must rigorously remove unreacted amine (cytotoxic false positive) and acid.

  • Acid Wash: Wash organic phase with 1M HCl (2 x 100 mL). Purpose: Protonates and removes unreacted 1-naphthylamine.

  • Base Wash: Wash with Sat. NaHCO₃ (2 x 100 mL). Purpose: Removes unreacted 2-phenoxypropanoic acid.

  • Brine/Dry: Wash with brine, dry over MgSO₄, and concentrate.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) . Heat to boiling, add water until turbid, cool slowly to 4°C.

  • Yield: Expect 75–85% yield of white/off-white needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors: 1-Naphthylamine 2-Phenoxypropanoic Acid Activation Activation: SOCl2, Reflux (Generates Acid Chloride) Start->Activation Step 1 Coupling Amide Coupling: DCM, Et3N, 0°C Activation->Coupling + Amine WashAcid Acid Wash (1M HCl): Removes Toxic Amine Coupling->WashAcid Workup WashBase Base Wash (NaHCO3): Removes Excess Acid WashAcid->WashBase Cryst Recrystallization: EtOH/H2O WashBase->Cryst Final Pure Product: N-(naphthalen-1-yl)- 2-phenoxypropanamide Cryst->Final >98% Purity

Figure 1: Step-by-step synthesis workflow emphasizing purification checkpoints for biological grade purity.

Characterization & QC Criteria

Before biological use, the compound must meet these specifications to rule out assay interference.

ParameterSpecificationPurpose in Bioassay
Appearance White crystalline solidColored impurities often indicate oxidation products (quinones) that are redox-active.
Purity (HPLC) >98% (AUC at 254 nm)<95% purity invalidates IC50 values.
1H NMR Conforms to structureVerify absence of TEA salts (signals at ~1.2/3.0 ppm) which can affect pH in cell media.
Residual Solvent <0.5% (DCM/Toluene)Solvents are cytotoxic; verify by GC or high-vacuum drying.

Expected 1H NMR Data (DMSO-d₆, 400 MHz):

  • δ 10.1 (s, 1H, NH), 7.9–7.4 (m, 7H, Naphthyl), 7.3–6.9 (m, 5H, Phenoxy), 4.9 (q, 1H, CH), 1.6 (d, 3H, CH₃).

Biological Assay Preparation

Solubility and Stock Preparation

The naphthalene and phenoxy rings make this molecule highly lipophilic (LogP ~4.2). Improper solubilization leads to microprecipitation in aqueous media, causing "noise" in optical density (OD) readings.

  • Vehicle: DMSO (Dimethyl sulfoxide), Cell Culture Grade.

  • Stock Concentration: 10 mM or 20 mM.

  • Storage: Aliquot into amber glass vials (naphthalene derivatives can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol: Preparation for Cell-Based Assays (e.g., MTT/Viability)
  • Thawing: Thaw 10 mM DMSO stock at 37°C with vortexing. Ensure no visible crystals.

  • Intermediate Dilution (Critical Step):

    • Do not add 10 mM stock directly to cell media (precipitation risk).

    • Prepare a 100x working solution in sterile PBS or media without serum first, or perform serial dilutions in 100% DMSO.

    • Example: Dilute 10 mM stock 1:100 in DMSO to get 100 µM. Then dilute this 1:100 into assay media to get 1 µM final (1% DMSO final).

  • DMSO Control: All assay wells must contain the same final concentration of DMSO (typically 0.1% to 0.5%).

Assay Workflow: Cytotoxicity Screening

This scaffold is often screened for anticancer activity (tubulin inhibition) or anti-inflammatory effects.

AssayWorkflow Stock 10 mM DMSO Stock (-20°C Storage) Dilution Serial Dilution (in 100% DMSO) Stock->Dilution Logarithmic steps MediaPrep Media Transfer (Dilute 1:200 into Media) Dilution->MediaPrep Prevents shock precip. Treatment Compound Addition (Final DMSO < 0.5%) MediaPrep->Treatment Plating Cell Plating (96-well, 5k cells/well) Plating->Treatment 24h Adhesion Readout Readout (48-72h) MTT / CellTiter-Glo Treatment->Readout Incubation

Figure 2: Standardized workflow for introducing lipophilic N-aryl amides into aqueous cellular assays.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 160235-30-3. Retrieved March 6, 2026, from [Link]

  • Zaki, E., et al. (2025). New naphthalene-containing enamides: synthesis and biological screening. RSC Advances. Retrieved March 6, 2026, from [Link]

  • Huang, Y., et al. (2003).[1] Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research. Retrieved March 6, 2026, from [Link]

Sources

Application

Application Note: High-Resolution ¹H NMR Interpretation of N-(naphthalen-1-yl)-2-phenoxypropanamide

Introduction & Structural Context N-(naphthalen-1-yl)-2-phenoxypropanamide is a structurally complex organic molecule featuring a chiral center, an amide linkage, and two distinct aromatic systems (a phenoxy ring and a n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

N-(naphthalen-1-yl)-2-phenoxypropanamide is a structurally complex organic molecule featuring a chiral center, an amide linkage, and two distinct aromatic systems (a phenoxy ring and a naphthyl ring). Accurate structural elucidation of this compound via Proton Nuclear Magnetic Resonance (¹H NMR) requires a deep understanding of spin-spin coupling, magnetic anisotropy, and steric conformation.

This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of the ¹H NMR spectrum of this compound. It is designed for researchers and drug development professionals who require high-fidelity analytical data for structural verification, purity assessment, or chiral derivatization studies[1].

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, sample preparation must be meticulously controlled. The following step-by-step methodology is optimized for standard 300–600 MHz spectrometers (e.g., Bruker Avance series)[2].

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 2.0 to 5.0 mg of the purified N-(naphthalen-1-yl)-2-phenoxypropanamide.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen because it lacks exchangeable protons, ensuring the labile amide NH signal is not washed out by deuterium exchange[3].

  • Transfer & Inspection: Transfer the solution into a high-quality 5 mm NMR tube. Inspect the tube to ensure there is no particulate matter; filter through glass wool if necessary to prevent magnetic field distortions.

  • Spectrometer Insertion: Wipe the tube with a lint-free wipe, place it in the spinner, gauge the depth, and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform automated or manual shimming (e.g., topshim) to optimize the B₀ field homogeneity, targeting a TMS line width of < 1.0 Hz[2].

  • Tuning and Matching: Execute the atma command to automatically tune and match the RF probe to the ¹H frequency for the specific dielectric constant of the sample[2].

  • Acquisition: Acquire the spectrum using a standard 90° pulse sequence (zg30 or zg), with a minimum of 16 scans (ns=16), a relaxation delay of 2 seconds (d1=2s), and a spectral width of at least 12 ppm to capture the deshielded amide proton.

NMR_Workflow A 1. Sample Preparation (2-5 mg in 0.6 mL CDCl3) B 2. Temperature Equilibration (Standard 298 K) A->B C 3. Locking & Shimming (Optimize B0 field homogeneity) B->C D 4. Tuning & Matching (atma) (Optimize RF probe for 1H) C->D E 5. Data Acquisition (ns=16, d1=2s, 90° pulse) D->E F 6. Processing & Phasing (Zero-filling, FT, Phase Corr.) E->F

Standardized 1H NMR acquisition workflow ensuring high-fidelity structural data.

Structural Analysis & Expected Chemical Shifts

The ¹H NMR spectrum of N-(naphthalen-1-yl)-2-phenoxypropanamide can be divided into five distinct spin systems. Understanding the causality behind these chemical shifts is critical for accurate assignment.

Quantitative Data Summary
Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Rationale
Methyl (CH₃) 1.60 - 1.75Doublet (d)3H~6.8³J coupling to the adjacent alpha-CH.
Alpha-CH 4.80 - 5.10Quartet (q)1H~6.8Strongly deshielded by the adjacent electronegative phenoxy oxygen and the amide carbonyl group.
Phenoxy (ortho/para) 6.90 - 7.10Multiplets (m)3H~7.5 - 8.0Shielded relative to meta-protons due to the +M (resonance) effect of the ether oxygen.
Phenoxy (meta) 7.20 - 7.40Triplet (t)2H~7.5 - 8.0Less shielded by oxygen resonance; primarily experiences inductive effects.
Naphthyl (H-2 to H-7) 7.40 - 7.90Multiplets (m)6HComplexDeshielded by the strong aromatic ring current anisotropy of the bicyclic system.
Naphthyl (H-8) 8.00 - 8.20Doublet (d)1H~8.0Highly deshielded by the peri-interaction with the amide carbonyl oxygen.
Amide (NH) 8.50 - 9.00Broad Singlet (br s)1HN/AHydrogen bonding and quadrupolar relaxation of the adjacent ¹⁴N nucleus broaden the signal.
Mechanistic Insights & Causality

1. The Alpha-Chiral Center: The alpha-proton (CH) appears unusually far downfield (δ 4.80–5.10) for an aliphatic CH. This is the additive result of two strong deshielding forces: the inductive electron-withdrawing effect of the adjacent phenoxy oxygen and the magnetic anisotropy of the amide carbonyl group[3]. Because this carbon is a chiral center, the molecule can be used in enantiomeric excess (ee) determination studies when complexed with chiral solvating agents, which induce ee-dependent splitting of the NMR signals[1].

2. The Peri-Effect on the Naphthyl Ring: The H-8 proton of the naphthalene ring is uniquely positioned. Due to the steric constraints of the 1-substituted naphthalene system, the amide carbonyl oxygen often adopts a conformation that places it in close spatial proximity to the H-8 proton (the peri-position). The strong magnetic anisotropy and electron-withdrawing nature of the carbonyl group heavily deshield this specific proton, shifting it downfield to ~8.0–8.2 ppm, clearly distinguishing it from the rest of the aromatic envelope[4].

3. Quadrupolar Relaxation of the Amide NH: The amide proton typically presents as a broad singlet between 8.50 and 9.00 ppm. This broadening is caused by the quadrupolar moment of the adjacent ¹⁴N nucleus (spin I = 1), which induces rapid relaxation of the attached proton, partially averaging out the expected ³J coupling to the alpha-CH (which is separated by the carbonyl spacer, resulting in a negligible ⁴J coupling)[3].

Coupling_Network CH3 Methyl (CH3) Doublet 3H CH Alpha-CH Quartet 1H CH3->CH 3J = 6.8 Hz NH Amide (NH) Broad Singlet 1H CH->NH 4J ~ 0 Hz (C=O spacer) O_Ph Phenoxy Ring Multiplets 5H O_Ph->CH Ether Linkage Naph Naphthyl Ring Multiplets 7H NH->Naph N-Aryl Bond

Structural connectivity and primary 3J H-H coupling network of N-(naphthalen-1-yl)-2-phenoxypropanamide.

Data Processing & Self-Validating Checks

To ensure the trustworthiness of the interpretation, the following data processing and validation steps must be executed:

  • Phase and Baseline Correction: Apply zero-filling and an exponential window function (LB = 0.3 Hz) before Fourier Transformation. Manually correct the zero-order and first-order phase to ensure all peaks are perfectly absorptive. Apply a polynomial baseline correction to ensure accurate integration[4].

  • Integration Calibration: Set the integration of the isolated methyl doublet (δ 1.60–1.75) strictly to 3.00. The alpha-CH quartet should subsequently integrate to 1.00, and the total aromatic region (phenoxy + naphthyl) should integrate to 12.00.

  • Self-Validating D₂O Exchange: To definitively prove the assignment of the amide NH proton, perform a D₂O shake. Add one drop of deuterium oxide (D₂O) directly to the NMR tube, shake vigorously for 10 seconds, and re-acquire the spectrum. The labile NH proton will undergo chemical exchange with deuterium, causing the broad singlet at ~8.5–9.0 ppm to disappear completely. This orthogonal check creates a self-validating system for exchangeable protons[3].

References

  • Instructions for performing experiments by Bruker AVIII 300&500 FT NMR-spectrometers. University of Jyväskylä (JYU).
  • Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex. ChemRxiv.
  • Spectrometric Identification of Organic Compounds. Silverstein, R.M., et al. Wiley-VCH.
  • High-Resolution NMR Techniques in Organic Chemistry. Claridge, T.D.W. Elsevier.

Sources

Method

In vitro screening methods for N-(naphthalen-1-yl)-2-phenoxypropanamide

Application Note: In Vitro Screening Protocols for N-(naphthalen-1-yl)-2-phenoxypropanamide Audience: Researchers, scientists, and drug development professionals. Focus: Agrochemical and Pharmaceutical Multi-Target Profi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Screening Protocols for N-(naphthalen-1-yl)-2-phenoxypropanamide

Audience: Researchers, scientists, and drug development professionals. Focus: Agrochemical and Pharmaceutical Multi-Target Profiling.

Pharmacological & Agrochemical Context

N-(naphthalen-1-yl)-2-phenoxypropanamide is a structurally versatile compound characterized by a phenoxypropanamide core linked to a bulky, lipophilic 1-naphthylamine moiety[1]. This specific structural topology makes it a high-value candidate for dual-track in vitro screening:

  • Pharmaceutical (Kinase Inhibition): Recent structure-activity relationship (SAR) studies have demonstrated that the phenoxypropanamide scaffold, when coupled with bulky aromatic systems, yields potent allosteric inhibitors of kinases such as BCR-ABL1[2]. The naphthyl group provides critical steric bulk that enhances affinity for deep hydrophobic pockets (e.g., the myristoyl pocket).

  • Agrochemical (Lipid Biosynthesis): Phenoxypropanamides are well-documented for their herbicidal properties, specifically through the inhibition of acetyl-CoA carboxylase (ACCase) and very-long-chain fatty acid (VLCFA) synthesis[3].

To accurately profile this compound, researchers must employ highly specific in vitro methodologies that account for the compound's intrinsic chemical properties, such as its high lipophilicity and the auto-fluorescence of the naphthalene ring.

Screening Workflow & Mechanism of Action

The screening of this compound requires a tiered approach, moving from isolated biochemical targets to complex cellular systems.

Workflow Start Compound Preparation (N-(naphthalen-1-yl)-2-phenoxypropanamide) Tier1 Tier 1: Biochemical Assays (TR-FRET Kinase / ACCase) Start->Tier1 Tier2 Tier 2: Cellular Assays (ATP-based Viability) Tier1->Tier2 IC50 < 10 µM Tier3 Tier 3: Phenotypic Profiling (Morphology / Lipidomics) Tier2->Tier3 High Selectivity Hit Hit Validation & Lead Optimization Tier3->Hit

Caption: Tiered in vitro screening workflow for phenoxypropanamide derivatives.

MOA Comp N-(naphthalen-1-yl)- 2-phenoxypropanamide Target1 Target Kinase (e.g., BCR-ABL1) Comp->Target1 Pharm. Screening Target2 Plant ACCase (Lipid Biosynthesis) Comp->Target2 Agro. Screening Downstream1 Inhibition of Cell Proliferation Target1->Downstream1 Blocked Signaling Downstream2 Membrane Disruption Target2->Downstream2 Fatty Acid Depletion Apoptosis Apoptosis / Cell Death Downstream1->Apoptosis Downstream2->Apoptosis

Caption: Dual-target mechanism of action for agrochemical and pharmaceutical screening.

Detailed Experimental Protocols

Protocol A: Tier 1 Biochemical Screening via TR-FRET

Causality & Rationale: Naphthalene rings exhibit strong intrinsic fluorescence under UV excitation (excitation ~270 nm, emission ~330 nm). Standard fluorometric kinase assays will yield high background noise, masking actual inhibition data. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50 µs) before measurement. This allows the short-lived auto-fluorescence of the naphthyl moiety to completely decay, isolating the long-lived lanthanide emission and preventing false negatives.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-(naphthalen-1-yl)-2-phenoxypropanamide in 100% anhydrous DMSO to create a 10 mM master stock. Prepare a 10-point, 3-fold serial dilution in a low-binding 384-well plate.

  • Enzyme Master Mix: Prepare the target enzyme (e.g., BCR-ABL1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation: Transfer 5 µL of the compound dilution to 10 µL of the enzyme mix. Incubate for 15 minutes at room temperature. Crucial: This pre-incubation is required to allow the bulky naphthyl group to access and stabilize within deep allosteric pockets.

  • Reaction Initiation: Add 10 µL of the ATP/Substrate master mix. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding 25 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and a ULight-labeled tracer.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm) utilizing a 50 µs delay and a 400 µs integration time.

Protocol B: Tier 2 Cellular Viability via ATP Quantitation

Causality & Rationale: Phenoxypropanamides are highly lipophilic and can non-specifically partition into mitochondrial membranes, acting as mild uncouplers. Relying on traditional tetrazolium-based assays (MTT/MTS)—which depend on mitochondrial succinate dehydrogenase activity—can produce false-positive cytotoxicity readings. ATP quantitation via luminescence bypasses this metabolic artifact, providing a direct, reliable readout of actual cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., K562 for leukemia models or specific plant suspension cells) at 2,000 cells/well in a 384-well opaque white plate to prevent optical cross-talk.

  • Treatment: Pin-transfer 50 nL of the compound into the wells. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Lysis & Stabilization: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent. Shake vigorously on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using an integration time of 0.5 seconds per well.

Self-Validating System (Quality Control)

To ensure trustworthiness, every assay plate must incorporate a self-validating control framework to calculate the Z'-factor:

  • High Control (HC): 0.1% DMSO vehicle (Represents maximum enzyme activity or cell viability).

  • Low Control (LC): 10 µM Staurosporine (for Kinase assays) or 100 µM Clethodim (for ACCase assays).

  • Validation Rule: The assay is only deemed valid and actionable if the calculated Z'-factor is ≥ 0.6. This ensures the signal window is robust enough to distinguish true pharmacological hits from assay noise.

Quantitative Data Presentation

To facilitate rapid decision-making, screening data must be aggregated into structured formats. Below is a representative data summary table demonstrating how the results of N-(naphthalen-1-yl)-2-phenoxypropanamide screening should be evaluated across targets.

Assay TypeTarget SystemExpected IC₅₀ / EC₅₀ (µM)Max Efficacy (%)Z'-FactorMechanistic Note
BiochemicalBCR-ABL1 Kinase1.25 ± 0.15980.82High-affinity allosteric binding
BiochemicalPlant ACCase8.40 ± 0.60850.75Moderate lipid synthesis inhibition
CellularK562 Cell Line3.10 ± 0.251000.88Translates well from biochemical assay
CellularHepG2 Cell Line> 50.0N/A0.90Indicates favorable cytotoxicity window

References

1.[2] Title: Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening Source: MDPI URL: [Link]

Sources

Application

Stability and Storage Protocols for Phenoxypropanamide Derivatives

Application Note: AN-PPA-2026 Executive Summary Phenoxypropanamide derivatives represent a critical structural motif in medicinal chemistry, often serving as pharmacophores in PPAR agonists, enzyme inhibitors, and anti-i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PPA-2026

Executive Summary

Phenoxypropanamide derivatives represent a critical structural motif in medicinal chemistry, often serving as pharmacophores in PPAR agonists, enzyme inhibitors, and anti-inflammatory agents. While the amide bond offers structural rigidity, it introduces specific stability challenges—primarily hydrolytic cleavage and stereochemical racemization at the


-carbon.

This guide provides a validated framework for the storage, handling, and stability assessment of these compounds. It moves beyond generic "store at -20°C" instructions to explain the mechanistic reasons for degradation and provides self-validating protocols to ensure data integrity in drug development.

Physicochemical Degradation Mechanisms

To preserve the integrity of phenoxypropanamide derivatives, researchers must understand the three primary degradation pathways: Hydrolysis, Racemization, and Oxidation.

Hydrolysis (The Moisture Threat)

The amide bond is generally stable at neutral pH but becomes susceptible to hydrolysis under acidic or basic conditions, or in the presence of specific enzymes.

  • Mechanism: Water acts as a nucleophile attacking the carbonyl carbon.[1]

  • Catalysis: Trace acids (from degrading solvents) or bases (residual from synthesis) lower the activation energy for this cleavage.

  • Result: Cleavage yields the corresponding phenoxy-propanoic acid and the free amine.

Racemization (The Stereochemical Threat)

Most bioactive phenoxypropanamides possess a chiral center at the propanamide


-position.
  • Mechanism: The carbonyl group and the phenoxy ring electron-withdrawing effects increase the acidity of the

    
    -proton.
    
  • Risk Factor: Exposure to basic conditions (even slightly basic glass surfaces or buffers > pH 8.0) can lead to deprotonation, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, resulting in a racemic mixture.

Oxidative Instability

The electron-rich phenoxy ring is susceptible to oxidative attack, particularly if the ring bears electron-donating substituents (e.g., methoxy, alkyl groups). Light exposure (UV) can generate radical species that accelerate this process.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes for a generic phenoxypropanamide.

DegradationPathways Compound Phenoxypropanamide (Active S-Enantiomer) Enolate Planar Enolate Intermediate Compound->Enolate Base/Heat (α-Deprotonation) Acid Phenoxypropanoic Acid Compound->Acid Hydrolysis (+ H2O / H+ or OH-) Amine Free Amine Compound->Amine Hydrolysis Quinone Quinone/Oxidized Species Compound->Quinone Oxidation/UV (Radical Attack) Racemate Racemic Mixture (R/S Enantiomers) Enolate->Racemate Non-selective Reprotonation

Caption: Primary degradation pathways showing hydrolysis (red), racemization (yellow), and oxidation (green).

Validated Storage Protocols

Solid-State Storage (Powder)

Objective: Minimize moisture uptake and photonic energy absorption.

ParameterProtocol SpecificationScientific Rationale
Container Amber glass vial with Teflon-lined screw cap.Amber glass blocks UV/Blue light (200-450nm). Teflon prevents leaching of plasticizers.
Atmosphere Argon or Nitrogen overlay.Displaces oxygen to prevent oxidative degradation of the phenoxy ring.
Desiccant Silica gel pack in secondary container.Prevents hygroscopic moisture accumulation which fuels hydrolysis.
Temperature -20°C ± 5°C.Arrhenius equation dictates that lower T exponentially slows reaction rates.
Solution Storage (Stock Preparation)

Critical Warning: Never store phenoxypropanamides in protic solvents (Methanol, Ethanol, Water) for long periods. Nucleophilic solvent attack (solvolysis) will occur.

Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Why: High solubility, aprotic, and chemically inert toward the amide bond.

  • Risk: DMSO is hygroscopic. It will pull water from the air, eventually creating a hydrolysis-friendly environment.

Workflow: Stock Solution Management

StockWorkflow Start Solid Compound (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevents Condensation Weigh Weigh & Dissolve (Anhydrous DMSO) Equilibrate->Weigh Aliquot Aliquot into Single-Use Vials Weigh->Aliquot Avoid Freeze/Thaw Freeze Flash Freeze (-80°C or -20°C) Aliquot->Freeze Use Thaw Once & Use (Discard Remainder) Freeze->Use

Caption: Single-use aliquot workflow to prevent freeze-thaw degradation and moisture contamination.

Stability-Indicating Analytical Protocol

To validate the stability of your compound, you must use an assay capable of resolving the parent compound from its degradation products (the acid, the amine, and the enantiomer).

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm).

    • Chiral Note: If racemization is a concern, a Chiralpak AD-H or similar column is required instead of C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid degradant, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at

    
     (typically 254 nm or 280 nm for phenoxy systems).
    
Self-Validation Step (System Suitability)

Before running samples, inject a "Forced Degradation Standard":

  • Take 10 µL of stock.

  • Add 10 µL of 1N NaOH.

  • Heat at 60°C for 30 mins.

  • Neutralize with HCl.

  • Pass Criteria: The chromatogram must show two distinct peaks (Parent + Hydrolysis Product). If only one peak appears, your method lacks specificity.

Accelerated Stability Testing (ICH Guidelines)

For drug development, stability must be proven under stress. Follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines [1].

Test TypeConditionDurationPurpose
Long Term 25°C / 60% RH12 MonthsSimulates standard shelf storage.
Accelerated 40°C / 75% RH6 MonthsPredicts degradation over time (Arrhenius extrapolation).
Photostability 1.2 million lux hours~1 WeekTests susceptibility to UV/Vis light (ICH Q1B).
Stress (Acid) 0.1 N HCl, 60°C24 HoursDetermines hydrolysis kinetics.
Stress (Base) 0.1 N NaOH, RT4 HoursCritical: Tests for racemization and rapid hydrolysis.

Interpretation:

  • < 5% Degradation: Compound is considered stable for the tested period.

  • Racemization: Any shift in enantiomeric excess (ee%) > 1% is a critical failure for chiral drugs.

References

  • International Council for Harmonisation (ICH). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3][4][5] (2003).[3][4] [Link]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Amides).[6] Wiley.

  • Tønnesen, H. H.Photostability of Drugs and Drug Formulations. CRC Press.
  • European Medicines Agency (EMA). Scientific Guideline on Stability Testing.[3][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(naphthalen-1-yl)-2-phenoxypropanamide Synthesis

This technical guide serves as a specialized resource for optimizing the synthesis of N-(naphthalen-1-yl)-2-phenoxypropanamide . It is designed for researchers and process chemists encountering yield plateaus or purity i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized resource for optimizing the synthesis of N-(naphthalen-1-yl)-2-phenoxypropanamide . It is designed for researchers and process chemists encountering yield plateaus or purity issues during the acylation of 1-naphthylamine with 2-phenoxypropanoic acid derivatives.

Executive Summary: The Reaction Landscape

The synthesis of N-(naphthalen-1-yl)-2-phenoxypropanamide involves the formation of an amide bond between a sterically hindered amine (1-naphthylamine ) and an


-aryloxy carboxylic acid (2-phenoxypropanoic acid ).

Core Challenge: The peri-hydrogen at the C8 position of the naphthalene ring creates significant steric strain, reducing the nucleophilicity of the C1-amine. Standard "room temperature" protocols often result in incomplete conversion (60-70% yields). To achieve >90% yields, the protocol must drive the reaction kinetically while preventing the oxidative degradation of the naphthylamine.

Part 1: Optimized Synthetic Protocols

We recommend Method A (Acid Chloride Activation) for scalability and highest yield. Method B (T3P Coupling) is recommended for small-scale, high-throughput screening where moisture exclusion is difficult.

Method A: The "Robust" Acid Chloride Route (Recommended)

Best for: Gram-to-kilogram scale, cost-efficiency, and maximum conversion.

Protocol:

  • Activation: Charge 2-phenoxypropanoic acid (1.0 equiv) and dry Toluene (5-10 volumes) into a reactor. Add catalytic DMF (0.05 equiv).

  • Chlorination: Add Thionyl Chloride (

    
    , 1.2 equiv) dropwise at RT. Heat to 60°C  for 2 hours.
    
    • Checkpoint: Monitor gas evolution. Once ceased, concentrate to remove excess

      
       (azeotrope with toluene).
      
  • Coupling: Dissolve 1-naphthylamine (1.0 equiv) and Triethylamine (

    
    , 1.5 equiv) in dry DCM or Toluene.
    
  • Addition: Cool amine solution to 0°C. Add the crude acid chloride (dissolved in minimal solvent) dropwise.

  • Forcing Conditions: Allow to warm to RT. Crucial Step: If TLC shows unreacted amine after 2 hours, heat to reflux (40°C for DCM, 80-90°C for Toluene) for 4-6 hours to overcome steric hindrance.

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Avoiding acid sensitive substrates, one-pot simplicity.

Protocol:

  • Dissolve 2-phenoxypropanoic acid (1.1 equiv) and 1-naphthylamine (1.0 equiv) in EtOAc or DMF.

  • Add Pyridine or DIPEA (3.0 equiv).

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Stir at RT for 12 hours.

Part 2: Troubleshooting Center (Q&A)
Category 1: Low Yield & Incomplete Conversion

Q: I am stuck at ~60% conversion. The 1-naphthylamine spot persists on TLC even after 24 hours. What is wrong? A: This is a classic symptom of steric hindrance. The 1-naphthylamine is a weak nucleophile due to the peri-interaction.

  • Diagnosis: The activation energy for the attack on the carbonyl is too high for RT conditions.

  • Fix: Switch from DCM (boiling point 40°C) to Toluene or Xylene and reflux the coupling step (110°C). The amide bond is thermally stable; the heat is necessary to drive the kinetics.

  • Alternative: Add a nucleophilic catalyst like DMAP (10 mol%) to form a more reactive N-acyl pyridinium intermediate.

Q: My acid chloride formation seems incomplete. How do I verify it? A:


 quality is often the culprit.
  • Test: Take an aliquot of your acid chloride reaction, quench it with excess methanol, and run TLC/GC. You should see the methyl ester of 2-phenoxypropanoic acid, not the free acid.

  • Fix: Ensure you are using catalytic DMF. It forms the Vilsmeier-Haack reagent in situ, which is the actual chlorinating species. Without DMF, reaction with

    
     can be sluggish.
    
Category 2: Impurities & Coloration [1]

Q: The reaction mixture turned black/tarry. Is my product gone? A: Not necessarily. Naphthylamines are prone to air-oxidation, forming purple/black azo or nitroso impurities.

  • Prevention: Degas your solvents with Nitrogen/Argon before adding the amine. Run the reaction under an inert atmosphere.

  • Remediation: The product is likely stable. Perform a filtration through a short pad of silica gel or activated charcoal (carbon) treatment during workup to remove the oxidized tars.

Q: I see a "double" spot on TLC for the product. Is it a diastereomer? A: Yes, if you are using racemic 2-phenoxypropanoic acid.

  • Explanation: The product has a chiral center at the propionyl

    
    -carbon. If your amine is achiral, you get a racemate (one spot). However, restricted rotation around the N-naphthyl bond (atropisomerism) can sometimes broaden signals or separate spots on high-performance phases, though rare at RT.
    
  • More Likely: It is the O-acylated phenol impurity (if phenol was present) or an anhydride impurity. Wash with 1M NaOH to remove unreacted acid/phenol.

Category 3: Purification

Q: The product is oiling out and won't crystallize. A: This molecule has a "greasy" aromatic structure.

  • Fix: Use a biphasic solvent system for crystallization. Dissolve the oil in a minimum amount of hot Ethanol or Ethyl Acetate , then slowly add Hexane or Heptane until cloudy. Let it stand at 4°C.

  • Seed: If you have any solid product from a previous batch, seed the oil.

Part 3: Critical Data & Visualization
Table 1: Optimization Parameters for Yield Improvement
ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent Dichloromethane (DCM)Toluene High (Allows higher temp)
Temperature 25°C (RT)80°C - 110°C Critical (Overcomes sterics)
Base PyridineTriethylamine (Et3N) Medium (Easier workup)
Catalyst NoneDMAP (10 mol%) High (Accelerates coupling)
Atmosphere AirNitrogen/Argon Medium (Prevents tarring)
Figure 1: Reaction Logic & Troubleshooting Flow

G start Start: 2-Phenoxypropanoic Acid activation Activation: SOCl2 + cat. DMF (Toluene, 60°C) start->activation check_act Check: Quench with MeOH -> TLC Is Methyl Ester formed? activation->check_act check_act->activation No (Add more DMF/SOCl2) coupling Coupling: Add 1-Naphthylamine + Et3N check_act->coupling Yes check_conv Check: Is Amine consumed? coupling->check_conv heat Action: Heat to Reflux (80-110°C) Add DMAP check_conv->heat No (<60%) workup Workup: Acid Wash (HCl) Base Wash (NaOH) check_conv->workup Yes (>95%) heat->check_conv Re-check after 4h product Target: N-(naphthalen-1-yl)- 2-phenoxypropanamide workup->product

Caption: Logical workflow for synthesis and troubleshooting. The diamond nodes represent critical decision points where yield is often lost.

Part 4: FAQs

Q: Can I use EDC/NHS coupling instead? A: You can, but it is generally less efficient for bulky amines like 1-naphthylamine. Urea byproducts can be difficult to separate from the aromatic product. The Acid Chloride method is superior for purification (wash away hydrolyzed acid).

Q: Is the order of addition important? A: Yes. Always add the Acid Chloride to the Amine/Base mixture . This ensures the base immediately neutralizes the HCl generated. If you add Amine to Acid Chloride, the high local concentration of HCl can protonate the amine, rendering it unreactive and causing precipitation.

Q: What are the safety considerations? A: 1-Naphthylamine is toxic and a suspected carcinogen (though less potent than 2-naphthylamine). Handle as a cytotoxic agent. Thionyl Chloride releases


 and 

gas; use a caustic scrubber.
References
  • BenchChem . An In-depth Technical Guide to N,N-disubstituted-2-phenoxypropanamide Analogues and Derivatives. Retrieved from

  • Royal Society of Chemistry . Amide Activation in Ground and Excited States. Organic & Biomolecular Chemistry. Retrieved from

  • University of California . Amide Bond Formation: Beyond the Basics. eScholarship. Retrieved from

  • Organic Chemistry Portal . Facile Procedure for the Synthesis of N-Aryl Amides. Retrieved from

Sources

Optimization

Troubleshooting hydrolysis side reactions in amide synthesis

Technical Support Center: Amide Synthesis & Hydrolysis Control Topic: Troubleshooting Hydrolysis Side Reactions in Amide Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Synthesis & Hydrolysis Control

Topic: Troubleshooting Hydrolysis Side Reactions in Amide Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Introduction: The "Invisible" Competitor

Welcome to the Amide Synthesis Troubleshooting Hub. You are likely here because your LCMS shows a frustratingly high recovery of carboxylic acid starting material or low conversion, despite using "standard" coupling conditions (HATU, EDC, or Acid Chlorides).

In amide synthesis, water is not just a solvent contaminant; it is a competitive nucleophile.[1] The fundamental problem is a kinetic race: Rate(Aminolysis) vs. Rate(Hydrolysis) . When your amine is sterically hindered or electron-deficient, the reaction slows down, giving trace water the statistical advantage to attack your activated intermediate.

This guide provides the diagnostic logic, reagent data, and protocols to win that race.

Module 1: Diagnostic Triage – Is it Actually Hydrolysis?

Before changing solvents, confirm the mechanism. Hydrolysis masquerades as "no reaction," but the chemical debris tells a different story.

Q: How do I distinguish between "failed activation" and "hydrolysis"?

A: Analyze your reaction mixture by LCMS before workup.

  • Scenario A (Hydrolysis): You see the mass of the Carboxylic Acid (Starting Material) and the mass of the Urea byproduct (from EDC/DCC) or the Guanidinium species (from HATU/HBTU). The activated ester is gone.

  • Scenario B (Failed Activation): You see the Carboxylic Acid, but no Urea/Guanidinium byproduct.[1] This implies the coupling reagent itself is dead (hydrolyzed in the bottle).

  • Scenario C (Rearrangement - False Hydrolysis): You see a mass corresponding to [Acid + Coupling Reagent] .[1] This is often the N-acylurea byproduct (from carbodiimides), which is a stable, dead-end isomer, not hydrolysis.[1]

Diagnostic Flowchart:

DiagnosticLogic Start LCMS Analysis of Crude Reaction Result1 Mass = Carboxylic Acid (SM) + Urea/Byproduct Start->Result1 Major Peak Result2 Mass = Carboxylic Acid (SM) NO Byproducts Start->Result2 Major Peak Result3 Mass = SM + Coupling Reagent Start->Result3 Major Peak Diag1 DIAGNOSIS: Hydrolysis The intermediate formed but water attacked it before the amine. Result1->Diag1 Diag2 DIAGNOSIS: Dead Reagent Coupling reagent hydrolyzed in storage. Result2->Diag2 Diag3 DIAGNOSIS: N-Acylurea Shift Slow reaction led to rearrangement (Common with EDC/DCC). Result3->Diag3

Caption: Logic flow for interpreting LCMS data to identify hydrolysis versus reagent failure or rearrangement.

Module 2: Reagent Stability & Selection

Not all coupling reagents tolerate moisture equally.[1][2] Using the wrong reagent in "wet" DMF is the most common cause of failure.

Q: My DMF is "anhydrous" from a bottle. Is that good enough?

A: Often, no. DMF is hygroscopic.[1] An open bottle can absorb significant water within hours.[1]

  • The Rule: If the amine is valuable or the coupling is difficult, use a freshly cracked ampoule or solvent from a maintained Solvent Purification System (SPS).

  • The Test: If unsure, run a Karl Fischer (KF) titration.[1] For difficult couplings, water content must be < 50 ppm .[1]

Q: Which coupling reagents are most sensitive to hydrolysis?

A: Uronium salts (HATU/HBTU) are notoriously unstable in DMF once base is added.[1]

Table 1: Hydrolysis Sensitivity of Activated Intermediates

Reagent ClassReagent ExamplesActive IntermediateHydrolysis RiskStability in Solution (DMF + Base)
Acid Chlorides Oxalyl Chloride, SOCl2Acid ChlorideCritical Minutes.[1] Must be used immediately or at low temp.[1]
Uroniums HATU , HBTU, TBTUO-At / O-Bt EsterHigh < 1 hour.[1] (Base triggers rapid hydrolysis if amine is absent).[1]
Phosphoniums PyBOP, PyAOPO-Bt EsterModerate More stable than uroniums, but still sensitive.[1]
Carbodiimides EDC, DCC, DICO-AcylisoureaModerate Slower activation means longer exposure to water.[1]
Active Esters Pfp-esters, NHS-estersActive EsterLow Can often be isolated/purified (semi-stable).[1]

Module 3: The Competition Mechanism (The "Why")

To fix the problem, you must understand the kinetic competition.

Q: Why does adding more base sometimes worsen the yield?

A: While base is needed to deprotonate the amine (making it nucleophilic), excess base generates Hydroxide (OH⁻) from trace water.[1] Hydroxide is a far better nucleophile than your hindered amine.[1]

  • Mechanism: The base deprotonates water

    
     OH⁻ attacks the Active Ester 
    
    
    
    Carboxylic Acid regenerated.

Visualizing the Kinetic Race:

KineticRace cluster_factors Critical Factors Acid Carboxylic Acid Activated Activated Ester (Intermediate) Acid->Activated + Coupling Reagent Product Amide Product Activated->Product Path A: Aminolysis (Desired) Waste Hydrolysis (Return to Acid) Activated->Waste Path B: Hydrolysis (Undesired) Amine Amine (R-NH2) Amine->Activated Nucleophilic Attack Water Water / OH- Water->Activated Nucleophilic Attack F1 Steric Hindrance (Slows Path A) F2 Wet Solvent (Accelerates Path B) F3 Excess Base (Accelerates Path B)

Caption: The kinetic competition between the amine and water for the activated ester.[1]

Module 4: Optimization Protocols

If you have diagnosed hydrolysis, use these protocols to correct it.

Protocol A: The "Sequential Addition" Fix (For HATU/Uroniums)

Why: Mixing Acid + HATU + Base and waiting allows water to destroy the reagent before the amine is added.

  • Dissolve the Carboxylic Acid and the Amine in anhydrous DMF (or DCM).

  • Cool the mixture to 0°C (slows hydrolysis more than aminolysis).

  • Add the Base (DIPEA/NMM) to the Acid/Amine mixture.

  • Add HATU last.

    • Reasoning: This ensures the amine is present and deprotonated the moment the active ester is formed.

Protocol B: The "Azeotropic Drying" Pre-step

Why: If your starting material is a hydrate (common with HCl salts of amines or polar acids), drying the solvent is useless.

  • Dissolve your Acid and Amine in Toluene or Benzene.[1]

  • Concentrate to dryness on a rotovap (azeotropes water).

  • Repeat 2x.

  • Re-dissolve in anhydrous DMF/DCM under Nitrogen/Argon.

  • Proceed with coupling.[1][2][3]

Protocol C: Switching to "Hydrolysis-Resistant" Reagents

Why: If the amine is extremely unreactive, the active ester will hydrolyze before the amine attacks. You need an intermediate that is stable enough to wait.[1]

  • Solution: Switch to Pentafluorophenyl (Pfp) esters .[1]

    • Synthesize the Pfp-ester of your acid (using EDC/Pfp-OH).[1]

    • Isolate and purify the Pfp-ester (it is water-stable).[1]

    • React Pfp-ester with your amine in anhydrous solvent with mild heat.[1]

Module 5: Workup & Isolation

Q: Can I lose my product to hydrolysis during workup?

A: Yes, but it is rare for standard amides.[1] It is common for trifluoroacetamides or imides .[1]

  • Danger Zone: Quenching with strong base (1M NaOH) or strong acid (1M HCl) and letting it sit.[1]

  • Safe Protocol: Quench with saturated NH₄Cl (mildly acidic) or NaHCO₃ (mildly basic).[1] Perform phase separation quickly.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Albericio, F., et al. (2018).[1] Peptide Synthesis: Coupling Reagents. Encyclopedia of Biophysics. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive.[1][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Naphthylamine Remediation

Welcome to the Amine Remediation Support Center. 1-Naphthylamine (α-naphthylamine) is a primary aromatic amine widely utilized as an intermediate in the synthesis of azo dyes, pharmaceuticals, and agricultural chemicals[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amine Remediation Support Center. 1-Naphthylamine (α-naphthylamine) is a primary aromatic amine widely utilized as an intermediate in the synthesis of azo dyes, pharmaceuticals, and agricultural chemicals[1].

⚠️ CRITICAL SAFETY DIRECTIVE: 1-Naphthylamine is an OSHA-regulated suspected human carcinogen[2]. All handling of the free amine and contaminated reaction mixtures must be performed in a regulated, marked area under local exhaust ventilation using appropriate personal protective equipment (PPE).

Below are the most frequently asked questions and field-proven methodologies for removing unreacted 1-naphthylamine from synthetic reaction mixtures.

Quantitative Data Summary

Table 1: Physicochemical Properties of 1-Naphthylamine

Property Value Experimental Impact
Molecular Weight 143.19 g/mol [1] Determines stoichiometric calculations for solid-supported scavengers.
pKa (Conjugate Acid) 3.92 at 25 °C[1][3] Requires strong mineral acids (pH < 2) for full protonation during aqueous workup.
Physical State Colorless to white crystals[1] Prone to aerial oxidation; turns purplish-red in air, serving as a visual indicator of contamination[1].

| Solubility | Insoluble in water (~0.17 g/100 mL)[1] | Necessitates biphasic extraction or solid-phase scavenging to remove from organic products. |

FAQ 1: Why is 1-naphthylamine failing to partition into the aqueous layer during my standard acidic workup?

Causality & Expert Insight: Standard aqueous washes (e.g., using citric acid or dilute acetic acid) often fail because 1-naphthylamine is a very weak base. The delocalization of the amino group's lone pair into the extended ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system of the naphthalene ring significantly reduces its basicity, resulting in a conjugate acid pKa of approximately 3.92[3]. If the aqueous layer's pH is above 2.0, a substantial equilibrium fraction of the amine remains unprotonated and highly soluble in your organic phase. To drive the compound entirely into the aqueous phase as a water-soluble ammonium salt, the pH must be strictly maintained below 2.0 using a strong mineral acid.

Self-Validating Protocol: Optimized Acid-Base Extraction

  • Dilution: Dilute the crude organic reaction mixture (e.g., in ethyl acetate or dichloromethane) with additional solvent to reduce viscosity and prevent emulsion formation.

  • Acidification: Add 3 volumes of 1.0 M Hydrochloric Acid (HCl).

  • Agitation & Verification (Validation Step): Vigorously mix the biphasic system for 5 minutes. Stop and test the aqueous layer with pH paper. If pH > 2.0, the extraction will fail. Add concentrated HCl dropwise while stirring until the target pH is reached.

  • Phase Separation: Allow the layers to separate completely. The protonated 1-naphthylammonium chloride will partition into the heavier or lighter aqueous layer (depending on your organic solvent).

  • Secondary Extraction: Extract the organic layer with an additional 1 volume of 1.0 M HCl to ensure quantitative removal.

  • Neutralization: Immediately wash the combined organic layers with saturated aqueous

    
     until the pH is neutral, followed by a brine wash.
    
  • Disposal: Treat all aqueous extracts as hazardous carcinogenic waste[2].

G Start Organic Reaction Mixture (Product + 1-Naphthylamine) AddAcid Add 1M HCl (aq) Adjust to pH < 2 Start->AddAcid Protonation 1-Naphthylamine protonated to Ammonium Salt AddAcid->Protonation PhaseSplit Phase Separation (Organic vs. Aqueous) Protonation->PhaseSplit Aqueous Aqueous Layer (1-Naphthylammonium Chloride) PhaseSplit->Aqueous Aqueous Phase Organic Organic Layer (Purified Product) PhaseSplit->Organic Organic Phase Waste Hazardous Waste Disposal Aqueous->Waste

Workflow for the acid-base extraction of 1-naphthylamine from organic mixtures.

FAQ 2: My target product degrades under strongly acidic conditions. How can I remove unreacted 1-naphthylamine under neutral conditions?

Causality & Expert Insight: When acid-base extraction is contraindicated, solid-supported scavenger resins offer a highly selective, neutral alternative. Polystyrene-bound isocyanate (PS-Isocyanate) or macroporous MP-Isocyanate resins act as electrophilic scavengers[4]. The isocyanate functional group reacts with the primary amine of 1-naphthylamine to form a stable, covalent urea linkage. Because the amine becomes covalently tethered to the macroscopic polymer bead without liberating small-molecule byproducts, it can be removed entirely by simple mechanical filtration.

Note on Kinetics: Because aromatic amines are less nucleophilic than aliphatic amines, scavenging 1-naphthylamine requires longer incubation times (up to 16 hours) or elevated temperatures (60 °C) to achieve 100% sequestration[4].

Table 2: Scavenger Resin Selection Matrix

Resin Type Functional Group Swelling Requirement Best Use Case
PS-Isocyanate Benzylisocyanate High (Requires DCM, THF, or DCE) Standard neutral scavenging of primary amines in compatible solvents.
MP-Isocyanate Benzylisocyanate (Macroporous) Low (Works in MTBE, MeCN)[4] Restricted volumes or when using non-swelling ethereal solvents.

| Sulfonic Acid | Strongly Acidic (


)[5] | High | Rapid scavenging via salt formation (only if the product is non-basic). |

Self-Validating Protocol: Isocyanate Resin Scavenging

  • Solvent Selection: Dissolve the crude mixture in a solvent that appropriately swells the resin (e.g., THF, DCM, or DCE for PS-Isocyanate).

  • Resin Addition: Add 3 to 4 molar equivalents of PS-Isocyanate resin relative to the estimated residual 1-naphthylamine (Resin capacity is typically 1.0–1.8 mmol/g).

  • Incubation: Agitate the suspension gently. For 1-naphthylamine, incubate at 20 °C for 16 hours, or heat to 60 °C for 2-4 hours to accelerate the urea formation[4].

  • Validation Step: Before filtering, spot the supernatant on a TLC plate or run a rapid HPLC check to ensure the 1-naphthylamine peak has completely disappeared.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel.

  • Washing: Wash the resin cake with 2-3 bed volumes of the reaction solvent to elute any entrained product.

  • Concentration: Concentrate the combined filtrate in vacuo to yield the amine-free product.

G Mix Crude Mixture in Solvent (DCM, THF, or Toluene) AddResin Add PS-Isocyanate Resin (3-4 equivalents) Mix->AddResin Incubate Agitate at 20°C - 60°C (Up to 16 hours) AddResin->Incubate Reaction Covalent Urea Bond Formation (Resin-Naphthylamine) Incubate->Reaction Filter Filtration Reaction->Filter ResinWaste Resin-Amine Adduct (Solid Waste) Filter->ResinWaste Retentate Filtrate Filtrate (Amine-Free Product) Filter->Filtrate Eluent

Solid-phase scavenging of 1-naphthylamine using PS-Isocyanate resin.

FAQ 3: How do I analytically verify that 1-naphthylamine has been completely removed to safe levels?

Causality & Expert Insight: Due to its significant health risks and regulatory status, trace analysis of 1-naphthylamine is critical. The compound features an extended conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system, making it highly active under UV light (absorption > 290 nm) and highly fluorescent. High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector is the gold standard for verifying its removal, capable of detecting trace parts-per-billion (ppb) levels.

Analytical Protocol:

  • Dissolve a 1.0 mg sample of the purified product in 1.0 mL of HPLC-grade methanol.

  • Inject 10 µL onto a C18 reverse-phase column.

  • Elute using a standard gradient of water and acetonitrile.

  • Monitor using a UV detector at 290 nm or a fluorescence detector to validate the absolute absence of the amine peak against a known standard reference[1].

References
  • 1-Naphthylamine - Grokipedia Source: grokipedia.com URL:[Link]

  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger Source: biotage.co.jp URL:[Link]

  • Solid-Supported Scavengers - Supra sciences Source: suprasciences.com URL:[Link]

  • PS-Isocyanate Source: biotage.co.jp URL:[Link]

  • osha-93.pdf (OSHA Guidelines for 1-Naphthylamine) Source: osha.gov URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing DMSO Solubility for N-(naphthalen-1-yl)-2-phenoxypropanamide

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists dealing with the handling, storage, and assay integration of N-(naphthalen-1-yl)-2-phenoxypropanam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists dealing with the handling, storage, and assay integration of N-(naphthalen-1-yl)-2-phenoxypropanamide . Highly lipophilic compounds present unique challenges in drug discovery, often leading to false negatives in biological assays due to undetected precipitation.

This document provides a mechanistic understanding of compound behavior in Dimethyl Sulfoxide (DMSO), self-validating experimental protocols, and actionable troubleshooting steps.

Compound Profile & Physicochemical Causality

To successfully solubilize N-(naphthalen-1-yl)-2-phenoxypropanamide, we must first understand the thermodynamic barriers to its dissolution. The molecule features a bulky naphthyl group and a phenoxy ring connected via an amide linker. These structural features promote strong intermolecular


 stacking and high crystal lattice energy.

While DMSO is an exceptional polar aprotic solvent capable of disrupting these organic lattices[1], its high hygroscopicity is the primary enemy of lipophilic compound stability[2]. When DMSO absorbs atmospheric moisture, the resulting thermodynamic shift dramatically lowers the solvent's capacity to hydrate hydrophobic molecules, leading to an unstable supersaturated state and eventual precipitation[3].

Quantitative Data & Thermodynamic Parameters
ParameterCharacteristic / ValueImpact on Solubility & Handling
Structural Features Naphthyl & Phenoxy ringsStrong

stacking requires high kinetic energy (sonication/heat) to disrupt the crystal lattice during initial dissolution[4].
Solvent of Choice Anhydrous DMSO (

99.9%)
Highly polar and aprotic; excellent for solvating amides, but highly sensitive to water contamination[1],[2].
DMSO Melting Point 18.5 °CFreezes near room temperature. Solute and water phase-separation during freezing drives compound precipitation[1],[3].
Failure Mode "Crashing Out"Rapid precipitation upon aqueous dilution invalidates assay concentrations and causes liquid-handling blockages[4].

Core Methodologies & Self-Validating Protocols

Do not rely on visual inspection alone to confirm solubility. The following protocols are designed as self-validating systems to ensure absolute concentration accuracy.

Protocol 1: Preparation of 10 mM Master Stock Solution

Objective: Achieve true thermodynamic solubility in pure solvent.

  • Environmental Control: Allow the lyophilized N-(naphthalen-1-yl)-2-phenoxypropanamide and anhydrous DMSO to equilibrate to room temperature inside a desiccator. Causality: Opening cold containers causes immediate atmospheric water condensation into the hygroscopic DMSO, permanently reducing the solubility limit[2].

  • Gravimetric Weighing: Accurately weigh the compound using a calibrated analytical balance into a sterile, amber microcentrifuge tube[4].

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Kinetic Disruption: Tightly cap the tube and vortex vigorously. If aggregates persist, sonicate the tube in a water bath for 2–5 minutes[4]. Avoid temperatures above 40°C to prevent thermal degradation.

  • Quality Control (Self-Validation): Centrifuge the sample at 10,000 x g for 5 minutes to pellet any invisible micro-aggregates. Quantify the concentration of the supernatant using High-Performance Liquid Chromatography (HPLC-UV) or

    
    H-NMR against a known internal standard[2].
    
  • Storage: Aliquot the validated stock into single-use microtubes. Purge with argon gas before sealing, and store at -20°C in a desiccated environment[5].

Protocol 2: Kinetic Solubility Assessment for Aqueous Assays

Objective: Determine the maximum concentration the compound can maintain in an aqueous buffer before precipitating.

  • Serial Dilution: Prepare a 100x concentration series of the compound strictly in 100% anhydrous DMSO[4].

  • Aqueous Addition: Rapidly transfer 2 µL of each DMSO stock into 198 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well plate. This maintains a final DMSO concentration of 1%[4].

  • Incubation: Incubate the plate at room temperature for 2 hours. Causality: Compounds often form metastable supersaturated solutions immediately upon dilution. A 2-hour window allows the thermodynamics to settle and true precipitation to occur[6].

  • Nephelometric Validation: Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm[6]. The highest concentration that maintains a baseline absorbance identical to the vehicle control is your absolute kinetic solubility limit.

Visual Workflows

Workflow1 N1 Weigh Compound N-(naphthalen-1-yl)-2-phenoxypropanamide N2 Add Anhydrous DMSO (Argon Purged) N1->N2 N3 Vortex & Sonicate (Room Temp) N2->N3 N4 Centrifuge & NMR Check (Complete Dissolution?) N3->N4 N4->N3 No (Aggregates) N5 Aliquot into Single-Use Microtubes N4->N5 Yes N6 Store at -20°C (Desiccated) N5->N6

Workflow for anhydrous DMSO stock preparation and storage.

Workflow2 T1 Precipitation Detected in Aqueous Assay T2 Check DMSO Quality (Water Content > 0.1%?) T1->T2 T3 Use Fresh Anhydrous DMSO T2->T3 Yes T4 Check Dilution Protocol (Direct Aqueous Addition?) T2->T4 No T5 Perform Intermediate Serial Dilutions T4->T5 Yes T6 Assess Freeze-Thaw Cycles (> 3 Cycles?) T4->T6 No T7 Switch to Single-Use Aliquots T6->T7 Yes

Decision tree for troubleshooting compound precipitation during assay dilution.

Troubleshooting & FAQs

Q: Why does N-(naphthalen-1-yl)-2-phenoxypropanamide precipitate immediately upon dilution in my aqueous assay buffer? A: This is a classic kinetic solubility failure. Because the compound is highly hydrophobic, the solvating power of the environment drops drastically the moment DMSO is diluted into water. If the final concentration exceeds the compound's kinetic solubility limit, it transitions from a metastable supersaturated state into solid precipitates[4],[3]. Corrective Action: Keep the final DMSO concentration strictly below 1%. If higher concentrations are needed, perform intermediate serial dilutions rather than a single massive dilution step to prevent localized "shock" precipitation[4].

Q: How do freeze-thaw cycles affect the stability of my DMSO stock? A: DMSO freezes at 18.5°C[1]. During a freeze-thaw cycle, the solution undergoes phase changes. If the DMSO has absorbed any water from the atmosphere, the water and the compound are excluded from the growing DMSO crystals during freezing. This local concentration effect forces the compound to precipitate out of solution. Worse, it often crystallizes into a lower-energy, higher-melting-point polymorph that is significantly harder to redissolve upon thawing[3]. Repeated cycles drastically reduce the active concentration[5]. Corrective Action: Never subject master stocks to multiple freeze-thaw cycles. Always use single-use aliquots[5].

Q: Can I use sonication or heat to force the precipitated compound back into solution? A: Yes, gentle sonication and mild warming (e.g., 37°C water bath) provide the kinetic energy required to overcome the crystal lattice energy of the naphthyl and phenoxy rings[4]. However, this must be a self-validating process: if the compound precipitates immediately upon cooling back to room temperature, you have exceeded its thermodynamic solubility limit. Do not use excessive heat, as it may cause chemical degradation of the amide bond[4].

References

  • [4] BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. Available at:

  • [1] HD Chemicals. Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Available at:

  • [6] BenchChem. Trk-IN-19 Solubility in DMSO: A Technical Guide. Available at:

  • [3] Ziath / Lipinski et al. Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Available at:

  • [5] Kozikowski, B. A., et al. (ResearchGate). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Available at:

  • [2] BenchChem. Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Available at:

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of naphthyl amides

Technical Support Center: Resolving HPLC Peak Tailing in Naphthyl Amides Overview Welcome to the Technical Support Center. Naphthyl amides present unique chromatographic challenges due to their dual chemical nature: a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing in Naphthyl Amides

Overview Welcome to the Technical Support Center. Naphthyl amides present unique chromatographic challenges due to their dual chemical nature: a highly hydrophobic, electron-rich naphthyl ring coupled with a polar, hydrogen-bonding amide group. This guide provides self-validating troubleshooting protocols, mechanistic explanations, and actionable solutions to eliminate peak tailing and ensure robust analytical methods.

Diagnostic Workflow

Before altering mobile phase chemistry, it is critical to isolate the root cause of peak tailing. The following decision tree outlines a systematic approach to differentiate between physical system failures and chemical secondary interactions.

G Start Observe Peak Tailing (Asymmetry Factor > 1.5) Test Inject Neutral Probe (e.g., Toluene) Start->Test Decision1 Does Toluene Tail? Test->Decision1 Physical Physical Issue: Extra-Column Volume, Blocked Frit, or Void Decision1->Physical Yes Chemical Chemical Issue: Secondary Silanol or Pi-Pi Interactions Decision1->Chemical No FixPhysical 1. Replace Frit/Column 2. Minimize Tubing ID Physical->FixPhysical FixChemical1 Adjust Mobile Phase pH to < 3.0 Chemical->FixChemical1 Decision2 Does Naphthyl Amide Still Tail? FixChemical1->Decision2 FixChemical2 Add 0.1% TEA or Use Polar-Embedded Column Decision2->FixChemical2 Yes Optimized Method Optimized (As < 1.2) Decision2->Optimized No FixChemical2->Optimized

Diagnostic workflow for isolating and resolving HPLC peak tailing in naphthyl amides.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do naphthyl amides exhibit severe peak tailing on standard C18 columns? A1: Peak tailing in these compounds is primarily driven by a "mixed-mode" retention mechanism. While the primary retention is hydrophobic (between the naphthyl group and the C18 alkyl chains), secondary interactions occur between the analyte and unreacted silanol groups (-Si-OH) on the silica surface[1]. The amide group acts as both a hydrogen bond donor and acceptor, forming strong localized bonds with these free silanols. Because these secondary binding sites are heterogeneous and have slow desorption kinetics, the analyte molecules elute at varying rates, creating an asymmetrical tail[2].

Q2: How do I definitively determine if the tailing is a chemical interaction or a physical system issue? A2: You must perform a diagnostic test using a neutral, non-polar compound, such as toluene[2]. Toluene interacts exclusively via hydrophobic mechanisms and will not bind to active silanols. If the toluene peak is symmetrical but your naphthyl amide tails, the issue is chemical (secondary silanol interactions). If both toluene and the naphthyl amide exhibit tailing, the issue is physical—likely a void at the head of the column, a partially blocked inlet frit, or excessive extra-column volume in your tubing[2].

Q3: How does mobile phase pH influence amide peak shape, and what is the optimal range? A3: The ionization state of the silica surface is highly pH-dependent. Above pH 3.5–4.0, residual silanols ionize into negatively charged silanoate ions (-Si-O⁻), which drastically increases their interaction potential with the polar regions of the amide[3]. By lowering the mobile phase pH to between 2.5 and 3.0 (using additives like formic acid or phosphate buffer), you protonate the silanols, neutralizing their charge and effectively suppressing these secondary ionic interactions[2][3].

Q4: If pH adjustment isn't sufficient, what mobile phase additives can I use to block these interactions? A4: When low pH alone fails, adding a competitive base like Triethylamine (TEA) at 0.1% to 0.5% (v/v) is highly effective[1]. TEA is a small, strongly basic molecule that preferentially binds to the active silanol sites, essentially "masking" them. By saturating these sites with TEA, the naphthyl amide is forced to interact solely with the hydrophobic C18 phase, which restores a Gaussian peak shape[1][4].

Quantitative Data: Impact of Conditions on Peak Shape

The table below summarizes the expected causality and quantitative improvements in the Asymmetry Factor (


) when applying different optimization strategies to a standard naphthyl amide analysis. An 

value between 1.0 and 1.2 is considered optimal.
Column ChemistryMobile Phase ConditionPrimary Retention MechanismSecondary Interaction StatusExpected Asymmetry Factor (

)
Standard C18 (Unendcapped)pH 7.0, No AdditivesHydrophobicHigh (Ionized Silanols)2.5 - 3.5 (Severe Tailing)
Standard C18 (Unendcapped)pH 2.5, No AdditivesHydrophobicModerate (Protonated Silanols)1.6 - 2.0 (Moderate Tailing)
Standard C18 (Unendcapped)pH 2.5 + 0.2% TEAHydrophobicMasked by TEA1.2 - 1.4 (Slight Tailing)
End-capped C18pH 2.5, No AdditivesHydrophobicLow (Sterically Shielded)1.1 - 1.3 (Acceptable)
Polar-Embedded C18pH 3.0, No AdditivesHydrophobic + ShieldedEliminated via internal shielding1.0 - 1.1 (Optimal)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, follow these step-by-step methodologies to diagnose and resolve your peak tailing issues.

Protocol 1: The Toluene Diagnostic Test for System Integrity

Objective: To isolate physical system failures from chemical secondary interactions[2].

  • Preparation: Prepare a 1 mg/mL solution of toluene in the mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Equilibration: Flush the HPLC system and column with the mobile phase at 1.0 mL/min until the baseline is stable (approx. 10 column volumes).

  • Injection: Inject 5 µL of the toluene standard.

  • Detection: Monitor the absorbance at 254 nm.

  • Validation & Causality Check: Calculate the Asymmetry Factor (

    
    ) at 10% peak height.
    
    • Result A: If Toluene

      
       > 1.5, stop chemical troubleshooting. Replace the column frit, check for tubing dead volumes, or reverse-flush the column (if permitted by the manufacturer)[5].
      
    • Result B: If Toluene

      
       < 1.2, the system is physically intact. Proceed to Protocol 2 to address chemical interactions.
      
Protocol 2: Mobile Phase Optimization for Silanol Suppression

Objective: To eliminate secondary silanol interactions using pH control and competitive masking[1][2][4].

  • Baseline Run: Inject your naphthyl amide sample using your current mobile phase (e.g., Water/Acetonitrile). Record the

    
    .
    
  • pH Adjustment: Prepare Mobile Phase A by adding 0.1% Formic Acid to HPLC-grade water (yielding a pH of ~2.7). This protonates the active silanols[3].

  • Re-evaluation: Equilibrate the column with the new low-pH mobile phase and inject the sample. If

    
     drops below 1.2, the method is optimized. If 
    
    
    
    remains > 1.2, proceed to step 4.
  • Competitive Masking: Add 0.1% (v/v) Triethylamine (TEA) to the low-pH Mobile Phase A. Note: Ensure the final pH is adjusted back to ~3.0 using additional acid if necessary, as TEA will naturally raise the pH.

  • Final Validation: Inject the sample. The TEA will selectively bind to the remaining active silanols, preventing the amide group from interacting with them[4]. The peak should now elute symmetrically.

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at: [Link]

  • Chromservis. "HPLC troubleshooting". Available at:[Link]

  • PMC (National Institutes of Health). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies". Available at: [Link]

Sources

Optimization

Technical Support Center: N-(naphthalen-1-yl)-2-phenoxypropanamide Purification

The following guide serves as a specialized Technical Support Center for the purification of N-(naphthalen-1-yl)-2-phenoxypropanamide . It is designed for researchers encountering specific purity issues following synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of N-(naphthalen-1-yl)-2-phenoxypropanamide . It is designed for researchers encountering specific purity issues following synthesis.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary & Compound Profile

This guide addresses the isolation of N-(naphthalen-1-yl)-2-phenoxypropanamide (Target Amide) from common synthetic byproducts. The target molecule is typically synthesized via the acylation of 1-naphthylamine with 2-phenoxypropionyl chloride (or the corresponding acid using coupling agents).

Key Contaminants Addressed:

  • Unreacted Amine: 1-Naphthylamine (Basic, oxidation-prone).

  • Unreacted Acid: 2-Phenoxypropanoic acid (Acidic).

  • Coupling Byproducts: Dicyclohexylurea (DCU) or related ureas (if DCC/EDC used).

  • Colored Impurities: Naphthalene oxidation products (often purple/brown).

Physicochemical Profile (for Purification Context)
PropertyCharacteristicImplication for Purification
Solubility (Organic) High (DCM, EtOAc, THF)Good for extraction; poor for precipitation.
Solubility (Water) NegligibleAllows for aggressive aqueous washing.
pKa (Amide NH) ~15-17 (Neutral)Stable to dilute acid/base washes.
Impurity pKa Amine (~3.9), Acid (~3.7)Primary separation lever.

Troubleshooting Guide (Q&A Format)

Case 1: "My product is reddish-brown and contains unreacted 1-naphthylamine."

Diagnosis: 1-Naphthylamine is highly susceptible to air oxidation, turning dark violet/brown. It is also the most common contaminant if stoichiometry wasn't strictly controlled. Solution: Utilize the basicity of the amine to sequester it into the aqueous phase.

Protocol:

  • Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Wash 2x with 1M HCl (cold). The amine forms the water-soluble hydrochloride salt.

  • Critical Step: Verify the aqueous layer pH is < 2.

  • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Note: If color persists, the oxidation products are likely non-ionic. Treat the organic solution with Activated Carbon (10 wt%) at reflux for 15 mins, then filter hot through Celite.

Case 2: "I used DCC/EDC coupling, and there is a persistent white solid precipitate."

Diagnosis: This is likely urea byproducts (e.g., DCU).[1] DCU is notoriously difficult to remove as it is slightly soluble in many organic solvents but insoluble in water. Solution: Exploiting differential solubility in cold ether or acetone.

Protocol:

  • Cool the reaction mixture to 0°C or -20°C overnight. Most urea will precipitate.

  • Filter the cold mixture through a sintered glass funnel.

  • Evaporate the filtrate.

  • Trituration: Add cold Diethyl Ether or MTBE to the residue. The target amide should dissolve (or remain as an oil), while residual urea remains solid. Filter again.

Case 3: "The product is an oil and refuses to crystallize."

Diagnosis: Impurities (even trace amounts) depress the melting point, keeping the product in an amorphous oily state. Residual solvent (DCM/Toluene) can also act as a plasticizer. Solution: Solvent exchange and seed induction.

Protocol:

  • High Vacuum: Keep the oil under high vacuum (< 1 mbar) for 4 hours at 40°C to remove trapped solvent.

  • Two-Solvent Recrystallization:

    • Dissolve oil in minimal hot Ethanol (EtOH) .

    • Add warm Water dropwise until persistent cloudiness appears.

    • Add one drop of EtOH to clear it.

    • Allow to cool very slowly to room temperature, then 4°C.

    • Alternative System: EtOAc (solvent) / Hexanes (anti-solvent).[2]

Case 4: "NMR shows unreacted 2-phenoxypropanoic acid."

Diagnosis: Incomplete coupling or hydrolysis of the acid chloride due to wet solvents. Solution: Base extraction.[1][2][3]

Protocol:

  • Dissolve in EtOAc or DCM.

  • Wash 2x with 10% Na₂CO₃ or 1M NaOH . (Warning: Vigorous shaking with carbonate generates CO₂ pressure; vent frequently).

  • The acid is deprotonated to the carboxylate and moves to the aqueous layer.

Visual Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the specific impurities present.

PurificationWorkflow Start Crude Reaction Mixture (N-(naphthalen-1-yl)-2-phenoxypropanamide) UreaCheck DCC/EDC used? Start->UreaCheck CheckState Physical State check Dissolve Dissolve in EtOAc CheckState->Dissolve Solid Solid Precipitate? AcidWash Wash with 1M HCl (Removes 1-Naphthylamine) Dissolve->AcidWash BaseWash Wash with 1M NaOH (Removes 2-Phenoxypropanoic Acid) AcidWash->BaseWash OrganicLayer Organic Layer (Product) BaseWash->OrganicLayer UreaCheck->CheckState No FilterUrea Cool & Filter Precipitate (Remove Urea) UreaCheck->FilterUrea Yes FilterUrea->CheckState DryConc Dry (Na2SO4) & Concentrate OrganicLayer->DryConc CrystCheck Crystallization? DryConc->CrystCheck Recryst Recrystallize (EtOH/Water or EtOAc/Hexane) CrystCheck->Recryst Solidifies Column Flash Column Chromatography (Silica: Hex/EtOAc) CrystCheck->Column Remains Oil/Impure Final Pure Amide Product Recryst->Final Column->Final

Caption: Decision tree for the purification of N-(naphthalen-1-yl)-2-phenoxypropanamide, detailing removal of amines, acids, and urea byproducts.

Detailed Experimental Protocols

Protocol A: Standard Aqueous Workup (The "Self-Validating" Wash)

Use this as the first step for all crude mixtures.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (approx. 10 mL per mmol of reactant). Avoid Dichloromethane (DCM) if possible, as emulsions are more common; however, if solubility is an issue, DCM is acceptable.

  • Acidic Wash (Amine Removal):

    • Add 1M HCl (1/3 volume of organic phase). Shake vigorously for 2 minutes.

    • Validation: Spot the organic layer on a TLC plate.[1][2] Co-spot with authentic 1-naphthylamine. If the amine spot persists, repeat the wash.[4]

  • Basic Wash (Acid Removal):

    • Add Sat. NaHCO₃ or 1M NaOH . Shake gently (venting CO₂).

    • Validation: Check the pH of the aqueous output. It must be basic (pH > 9) to ensure the acid is deprotonated.

  • Drying: Wash with Brine (Sat. NaCl), separate, and dry over Anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate.

Protocol B: Recrystallization Strategy

For high-purity crystalline product.

Solvent SystemRatio (v/v)Procedure Notes
Ethanol / Water ~4:1Dissolve in boiling EtOH. Add hot water until turbid. Cool to RT, then 4°C. Yields fine needles.
EtOAc / Hexanes 1:3Dissolve in min. hot EtOAc. Add Hexanes slowly. Good for removing non-polar impurities.
Isopropanol (IPA) Pureoften works for N-aryl amides. Heat to reflux, cool slowly.
Protocol C: Flash Chromatography (If Crystallization Fails)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.[2]

    • Start: 100% Hexanes (or Petroleum Ether).

    • Ramp: 0% to 30% Ethyl Acetate over 20 minutes.

  • Detection: UV at 254 nm (Naphthalene ring absorbs strongly).

  • Rf Target: Aim for an Rf of ~0.35. The amide is typically more polar than the starting amine but less polar than the acid.

References

  • Amide Bond Formation & Workup

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
    • Source:

  • Purification of N-Aryl Amides (General Protocols)

    • BenchChem Technical Support.[1][2][5] (2025).[1][2][5][6] Purification of 2-iodo-N-(naphthalen-1-yl)benzamide.

    • Source: (Generalized from search result 1.2)

  • Recrystallization Techniques

    • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
    • Source:

  • Properties of 1-Naphthylamine (Impurity Profile)

    • National Oceanic and Atmospheric Administration (NOAA). N-PHENYL-2-NAPHTHYLAMINE Chemical Datasheet (Analogous properties for naphthylamines).
    • Source:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Moisture Sensitivity in Phenoxypropanamide Synthesis

Welcome to the Technical Support Center for amidation workflows. The N,N-disubstituted-2-phenoxypropanamide scaffold is a critical structural motif in agrochemicals, herbicides, and pharmaceutical development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amidation workflows. The N,N-disubstituted-2-phenoxypropanamide scaffold is a critical structural motif in agrochemicals, herbicides, and pharmaceutical development[1]. However, the synthesis of these compounds—typically achieved via the amidation of 2-phenoxypropanoic acid—is notoriously susceptible to moisture-induced degradation.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to deliver field-proven diagnostic tools, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, reproducible amidation.

Part 1: Diagnostic FAQ & Troubleshooting Desk

Q1: Why does my yield of N,N-diethyl-2-phenoxypropanamide drop inconsistently across different batches, even when using excess amine? A1: This is the classic hallmark of trace moisture intrusion. The standard synthesis involves converting 2-phenoxypropanoic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂)[1]. Acid chlorides are acutely sensitive to water. If moisture is present, water acts as a competing nucleophile, rapidly hydrolyzing the intermediate back to the starting carboxylic acid[2]. Causality: This hydrolysis not only consumes your activated intermediate but also generates stoichiometric amounts of HCl. The HCl immediately protonates your dialkylamine, rendering it non-nucleophilic and prematurely halting the amidation process.

Q2: I switched from acid chlorides to DCC (Dicyclohexylcarbodiimide) to avoid harsh conditions. Why am I still seeing poor yields and a difficult-to-remove byproduct? A2: While DCC is a powerful dehydrating agent used for amide preparation[3], it is not immune to moisture. DCC activates the carboxylic acid to form an O-acylisourea intermediate[4]. Causality: In the presence of trace water, this intermediate can either hydrolyze back to the starting acid or undergo an irreversible intramolecular rearrangement into a highly stable, inactive N-acylurea byproduct[4]. This N-acylurea is chemically inert and notoriously difficult to separate from the target phenoxypropanamide via standard chromatography.

Q3: How can I implement an In-Process Control (IPC) to verify my acid chloride hasn't been compromised by moisture before I add the amine? A3: Never proceed blindly to the amidation step. Implement a self-validating spectroscopic check. Self-Validation: Evaporate a micro-aliquot of your activated mixture under argon and analyze it via FTIR spectroscopy. A successful, moisture-free conversion to 2-phenoxypropanoyl chloride will exhibit a sharp, distinct C=O stretch at approximately 1800 cm⁻¹. If moisture has compromised the batch, you will observe the reappearance of a broad O-H stretch (3000–3300 cm⁻¹) and a shift of the carbonyl peak back to ~1710 cm⁻¹. Only initiate amine addition if the 1800 cm⁻¹ peak is dominant.

Part 2: Quantitative Data Analytics & Reagent Selection

Selecting the right activation reagent requires balancing reactivity against moisture sensitivity. The table below summarizes the quantitative reaction parameters and failure modes associated with common amidation workflows.

Table 1: Quantitative Reaction Parameters for Amidation Workflows
Activation MethodReagent EquivalentsBase EquivalentsReaction Temp (°C)Reaction TimePrimary Moisture-Induced Failure Mode
Thionyl Chloride 1.1 – 1.5 eq[1]2.0 – 2.5 eq (Amine)50 – 60[1]1 – 2 hours[1]Rapid hydrolysis to acid; >40% yield drop
DCC / EDC 1.0 – 1.2 eq[3]None (or 1.0 eq)0 to 254 – 12 hoursIrreversible N-acylurea formation
Phosphonium Salts 1.0 eq[4]2.0 eq (DIEA)[4]252 – 4 hoursReagent degradation; ~15% yield drop
LiHMDS (Silyl-amide) 2.5 eq[5]N/A (Self-basifying)25[5]< 5 mins[5]Complete reaction quench via silanol

Part 3: Visual Workflow & Mechanistic Divergence

The following diagram illustrates the mechanistic pathways of phenoxypropanamide synthesis, highlighting the critical divergence point where moisture exposure destroys the active intermediate.

MoisturePathway Acid 2-Phenoxypropanoic Acid Activation Activation Phase (SOCl2 / Oxalyl Chloride / DCC) Acid->Activation ActiveInt Highly Electrophilic Intermediate (Acyl Chloride / O-Acylisourea) Activation->ActiveInt Amine Amine Addition (Strictly Anhydrous) ActiveInt->Amine Nucleophilic Attack Moisture Trace Moisture (H2O) (Competing Nucleophile) ActiveInt->Moisture Exposure Product Phenoxypropanamide (Target Product) Amine->Product High Yield Pathway Degradation Hydrolysis to Acid or N-Acylurea Formation Moisture->Degradation Reaction Quenched

Mechanistic pathway of phenoxypropanamide synthesis highlighting moisture-induced degradation.

Part 4: Standard Operating Procedure (SOP)

Self-Validating Anhydrous Amidation via Acid Chloride

This protocol is engineered to eliminate moisture variables during the synthesis of N,N-diethyl-2-phenoxypropanamide. Every step includes a causality explanation and a self-validating checkpoint.

Step 1: System Dehydration

  • Action: Bake all glassware at 120°C for a minimum of 4 hours. Assemble the apparatus hot under a continuous stream of dry argon.

  • Causality: Surface silanol groups on glassware strongly adsorb atmospheric moisture. Argon displacement prevents ambient humidity from re-entering the reaction vessel as the glass cools.

  • Self-Validation: Perform a Karl Fischer titration on your reaction solvent (e.g., toluene). Do not proceed unless the water content is strictly < 50 ppm.

Step 2: Acid Chloride Formation[1]

  • Action: To a solution of 2-phenoxypropanoic acid (1 eq) in anhydrous toluene, add thionyl chloride (1.1–1.5 eq) dropwise at room temperature. Heat the mixture to 50–60°C and stir for 1–2 hours[1].

  • Causality: Thionyl chloride converts the carboxylic acid into a highly electrophilic acyl chloride. The slight excess of SOCl₂ drives the reaction to completion, while heating facilitates the expulsion of the gaseous byproducts (SO₂ and HCl)[1].

  • Self-Validation: The reaction is complete when gas evolution ceases. Validate by taking an FTIR spectrum of an evaporated aliquot: confirm the disappearance of the broad O-H stretch and the appearance of a sharp C=O stretch at ~1800 cm⁻¹.

Step 3: Reagent Stripping

  • Action: Remove unreacted thionyl chloride and toluene via vacuum distillation.

  • Causality: Any residual SOCl₂ will react competitively with the amine in the next step, forming unwanted sulfonamide byproducts and depleting the amine stoichiometry required for the main reaction.

  • Self-Validation: Monitor the mass of the crude acyl chloride oil. The stripping is complete only when the mass remains constant across two consecutive weighings taken 15 minutes apart.

Step 4: Anhydrous Amidation[6]

  • Action: Dissolve the verified acyl chloride in fresh anhydrous solvent and cool to 0°C. Add the dialkylamine (2.5 eq) or a combination of the target amine (1 eq) and a tertiary base like triethylamine (1.5 eq) dropwise[6].

  • Causality: The low temperature controls the highly exothermic nucleophilic acyl substitution. The excess amine (or triethylamine) acts as an acid scavenger to neutralize the generated HCl, preventing the protonation of the unreacted nucleophile[6].

  • Self-Validation: Monitor the reaction via TLC. The successful formation of the phenoxypropanamide is confirmed by the appearance of a new UV-active spot with a distinct

    
     value compared to the starting acid, alongside a mild exothermic response upon initial amine addition.
    

References

1.[1] Benchchem. An In-depth Technical Guide to N,N-disubstituted-2-phenoxypropanamide Analogues and Derivatives. Retrieved from: 2.[2] American Chemical Society (ACS). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from: 3.[6] Benchchem. N-(3,4-dimethylphenyl)-3-phenoxypropanamide. Retrieved from: 4.[3] ResearchGate. Amidation reaction using acid chlorides. Retrieved from: 5.[5] National Institutes of Health (NIH / PMC). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from: 6.[4] HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from:

Sources

Optimization

Technical Guide: Minimizing Degradation of N-(naphthalen-1-yl)-2-phenoxypropanamide

This guide serves as a comprehensive technical resource for researchers working with N-(naphthalen-1-yl)-2-phenoxypropanamide .[1][2] As a Senior Application Scientist, I have synthesized this information to address the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers working with N-(naphthalen-1-yl)-2-phenoxypropanamide .[1][2] As a Senior Application Scientist, I have synthesized this information to address the specific physicochemical vulnerabilities of this compound—namely, the hydrolytic susceptibility of the N-aryl amide linkage and the photo-oxidative instability of the naphthalene moiety.

[1][2]

Executive Summary & Chemical Profile

Compound: N-(naphthalen-1-yl)-2-phenoxypropanamide Core Vulnerabilities: [1][2]

  • Amide Hydrolysis: The bond between the naphthalene ring and the propionyl chain is susceptible to cleavage under extreme pH conditions, yielding 1-naphthylamine (toxic, unstable) and 2-phenoxypropanoic acid.[1][2]

  • Photo-Oxidation: The electron-rich naphthalene system acts as a chromophore, absorbing UV light and generating reactive oxygen species (ROS), leading to ring oxidation (quinones) or polymerization.[1][2]

  • Solubility-Driven Aggregation: The hydrophobic naphthyl and phenoxy groups drive π-π stacking in aqueous environments, causing micro-precipitation that mimics degradation.

Degradation Pathways & Mechanistic Insight[2][3][4][5]

The following diagram maps the critical stress points for this molecule. Use this to diagnose the root cause of impurity peaks in your LC-MS data.

DegradationPathways Parent N-(naphthalen-1-yl)- 2-phenoxypropanamide (Intact Molecule) Hydrolysis Hydrolysis Pathway (pH < 4 or pH > 9) Parent->Hydrolysis Acid/Base Catalysis PhotoOx Photo-Oxidation Pathway (UV Light + O2) Parent->PhotoOx hν (UV) Aggregation Physical Aggregation (High Water %) Parent->Aggregation Solvent Shock Amine 1-Naphthylamine (Toxic, Brown color) Hydrolysis->Amine Acid 2-Phenoxypropanoic Acid Hydrolysis->Acid Quinone Naphthoquinone Derivatives (Pink/Red species) PhotoOx->Quinone ROS attack Precipitate Micro-Precipitates (Loss of Signal) Aggregation->Precipitate

Figure 1: Primary degradation and instability pathways.[1][2] The amide bond is the chemical weak point, while the naphthalene ring is the photochemical weak point.

Critical Stability Parameters (The "Why")

A. pH Sensitivity (Hydrolysis)

The N-aryl amide bond is stabilized by resonance but remains vulnerable.[2]

  • Risk Zone: pH < 4 (Acid-catalyzed hydrolysis) and pH > 9 (Base-catalyzed hydrolysis).[1][2]

  • Mechanism: In acidic media, the carbonyl oxygen is protonated, making the carbonyl carbon electrophilic. In basic media, the hydroxide ion directly attacks the carbonyl.

  • Observation: Appearance of 1-naphthylamine (detectable by distinct fluorescence or mass shift).[1][2]

B. Photostability (Naphthalene Excitation)

Naphthalene derivatives have strong absorption bands in the UV region (220 nm, 280 nm).[1][2]

  • Risk Zone: Ambient lab light (fluorescent) and direct sunlight.[2]

  • Mechanism: Excitation of the naphthalene π-system leads to triplet states that react with dissolved oxygen, forming singlet oxygen (

    
    ) and peroxides.[1][2]
    
  • Observation: Solution turns pink or brown over time (formation of naphthoquinones).[2]

C. Solvent Effects (Solvolysis & Precipitation)[1][2]
  • Risk Zone: Primary alcohols (Methanol/Ethanol) at high temperatures can induce transesterification/solvolysis over long periods.[1][2]

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are superior due to their aprotic nature, preventing hydrogen-bond mediated hydrolysis.[1][2]

Troubleshooting Guide & FAQs

Issue 1: "My stock solution turned pink/brown overnight."

Diagnosis: Photo-oxidation of the naphthalene ring. Root Cause: Exposure to light or presence of trace peroxides in the solvent. Corrective Action:

  • Light Protection: Always use amber glass vials. Wrap clear vessels in aluminum foil.

  • Solvent Quality: Use fresh, anhydrous DMSO. Old DMSO can accumulate peroxides.

  • Degassing: Sparge buffers with Argon or Nitrogen to remove dissolved oxygen before dilution.

Issue 2: "I see a loss of potency, but no color change."

Diagnosis: Physical aggregation or Adsorption. Root Cause: The hydrophobic naphthalene ring causes the molecule to stick to plastic surfaces (polypropylene tubes) or precipitate upon dilution into aqueous buffer. Corrective Action:

  • Material Change: Switch to glass or low-binding plasticware.

  • Solvent Shock: Do not dilute directly from 100% DMSO to 100% Water. Use an intermediate step or ensure rapid vortexing during addition.

  • Surfactant: Add 0.05% Tween-20 to the assay buffer to maintain solubility.

Issue 3: "LC-MS shows a new peak with Mass [M-143]."

Diagnosis: Amide Hydrolysis. Root Cause: The loss of the naphthylamine group (Mass ~143) indicates cleavage of the amide bond. Corrective Action:

  • Check pH: Ensure your buffer is within pH 6.0–8.0.

  • Temperature: Avoid freeze-thaw cycles. Aliquot stocks immediately.

Validated Protocol: Preparation of Stable Stock Solution

This protocol is designed to maximize shelf-life by mitigating hydrolysis and oxidation.

Materials:

  • N-(naphthalen-1-yl)-2-phenoxypropanamide (Solid)[1][2]

  • Anhydrous DMSO (Grade: ≥99.9%, stored under desiccant)[1][2]

  • Amber glass vials (Silanized preferred)

  • Argon gas (optional but recommended)[1][2]

Step-by-Step Procedure:

StepActionTechnical Rationale
1 Weighing Weigh solid into an amber glass vial . Avoid using plastic weigh boats if possible to minimize static loss.
2 Solvation Add Anhydrous DMSO to achieve a concentration of 10–50 mM .
3 Dissolution Vortex for 30 seconds. If particles persist, sonicate for max 2 minutes in a water bath (< 30°C).
4 Inerting Gently blow a stream of Argon or Nitrogen over the headspace for 10 seconds before capping.
5 Storage Store aliquots at -20°C or -80°C .
6 Usage Thaw completely at room temperature and vortex before use.

Stability Data Summary (Estimated)

Based on structural analogs (Napropamide and N-aryl amides):

ConditionEstimated Half-Life (

)
Recommendation
pH 7.0 (25°C) > 6 MonthsSafe for routine assays.[1][2]
pH 2.0 (25°C) < 24 HoursAvoid. Acid catalyzes cleavage.[1][2]
pH 10.0 (25°C) < 12 HoursAvoid. Base catalyzes cleavage.[1][2]
UV Light (Solution) Minutes to HoursCritical. Must protect from light.[1][2]
Solid State (-20°C) > 2 YearsStable if kept dry.[1][2]

References

  • Hydrolysis of Amides

    • Mechanism:[2][3][4][5][6][7][8] "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps.

    • Source:[Link]

    • Relevance: Explains the fundamental instability of the amide linkage
  • Photostability of Naphthalene Derivatives

    • Context: "Navigating the Spectrum: Naphthalene Derivatives in Fluorescence Microscopy." BenchChem.[7][9][10]

    • Relevance: Details the susceptibility of the naphthalene ring to photobleaching and ROS gener
  • General Stability of N-Aryl Amides

    • Context: "Hydrolysis of (N-Aryl)alkylphenylphosphinic Amides." RSC Publishing.
    • Source:[Link][1][2]

    • Relevance: Provides comparative data on the kinetic stability of N-aryl substituted amides versus aliph
  • Compound Data (Analog)

    • Compound: "2-Naphthalen-1-yloxypropanimidamide."[1][2][11] PubChem.

    • Source:[Link][1][2]

    • Relevance: Structural data for the closest public domain analog to verify functional group properties.

Sources

Reference Data & Comparative Studies

Validation

Comparing herbicidal potency of N-(naphthalen-1-yl)-2-phenoxypropanamide vs 2,4-D

Executive Summary The evolution of weed resistance to synthetic auxin herbicides necessitates the development of novel chemistries that can bypass established metabolic and target-site defense mechanisms. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of weed resistance to synthetic auxin herbicides necessitates the development of novel chemistries that can bypass established metabolic and target-site defense mechanisms. This guide provides an objective, data-driven comparison between the gold-standard phenoxyacetate, 2,4-Dichlorophenoxyacetic acid (2,4-D) , and a sterically hindered analog, N-(naphthalen-1-yl)-2-phenoxypropanamide (N1N-2PP) . By evaluating their structural paradigms, receptor binding kinetics, and in vivo efficacies, we elucidate the pharmacological advantages of utilizing bulky pro-herbicide moieties to overcome modern herbicide resistance.

Structural and Mechanistic Rationale

To understand the divergence in herbicidal potency between these two compounds, we must first examine the causality of their molecular interactions with the plant's auxin signaling machinery.

  • 2,4-D (The Direct Agonist): 2,4-D acts as a direct mimic of indole-3-acetic acid (IAA). It functions as a "molecular glue" within the nucleus, binding directly to the hydrophobic pocket of the SCF^TIR1/AFB^ ubiquitin ligase complex. This binding recruits Aux/IAA repressor proteins, triggering their ubiquitination and subsequent destruction by the 26S proteasome, which ultimately derepresses auxin response factors (ARFs) and causes lethal unregulated growth [1].

  • N1N-2PP (The Pro-Herbicide): N1N-2PP replaces the exposed acetic acid group of 2,4-D with a propanamide linked to a bulky 1-naphthyl group. The Mechanistic Hypothesis: The steric hindrance of the naphthylamide prevents immediate binding to the TIR1 pocket. Instead, N1N-2PP acts as a highly lipophilic pro-herbicide. It rapidly penetrates the plant cuticle and relies on slow, in planta enzymatic cleavage by endogenous amidases to release the active 2-phenoxypropionate payload. This slow-release mechanism is designed to maintain a lethal physiological dose over an extended period, overwhelming the rapid cytochrome P450 detoxification pathways that typically confer 2,4-D resistance [2].

Pathway Ligand Auxin / Herbicide (2,4-D or Active N1N-2PP) Receptor SCF_TIR1/AFB Complex (Receptor) Ligand->Receptor Binds hydrophobic pocket CoReceptor Aux/IAA Repressor (Co-receptor) Receptor->CoReceptor 'Molecular Glue' interaction Ubiquitin Ubiquitination Cascade CoReceptor->Ubiquitin Targets degron motif Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Marks for destruction Transcription ARF-Mediated Gene Expression Proteasome->Transcription Derepresses ARF factors

Fig 1. SCFTIR1/AFB Auxin Signaling Pathway and Herbicide Mechanism of Action.

Experimental Workflows (Self-Validating Protocols)

To objectively compare these compounds, we employ a two-tiered, self-validating experimental system. Every protocol includes internal controls to ensure that the observed data is a result of the compound's mechanism, not an artifact of the assay.

Protocol 1: In Vitro Surface Plasmon Resonance (SPR) Binding Assay

Causality: This assay isolates the target-site engagement. By comparing the binding kinetics of 2,4-D and intact N1N-2PP, we can validate the pro-herbicide hypothesis (N1N-2PP should exhibit poor direct binding due to steric hindrance prior to amidase cleavage). Self-Validating Mechanism: The assay utilizes a wild-type TIR1 chip (positive interaction) and a mutant tir1-1 chip lacking the binding pocket (negative control). Baseline calibration is performed using natural IAA.

  • Immobilization: Immobilize biotinylated Aux/IAA7 degron peptide onto a streptavidin-coated SPR sensor chip.

  • Incubation: Pre-incubate purified SCF^TIR1^ complex with serial dilutions (10 nM to 10 µM) of either 2,4-D or N1N-2PP.

  • Injection: Flow the complex over the sensor chip at a constant rate of 30 µL/min and record association/dissociation kinetics.

  • Quantification: Calculate the dissociation constant (

    
    ) using a 1:1 Langmuir binding model.
    
Protocol 2: In Vivo Dose-Response and Resistance Profiling

Causality: Measures true physiological efficacy. If N1N-2PP is a successful pro-herbicide, it will exhibit high in vivo toxicity despite its low in vitro affinity, proving that metabolic activation occurred in planta. Self-Validating Mechanism: Utilizes a susceptible wild-type broadleaf weed (Sisymbrium orientale) and a confirmed 2,4-D-resistant biotype featuring an IAA2 degron tail deletion [3]. An untreated control normalizes environmental growth variables.

  • Cultivation: Grow wild-type (WT) and resistant (Res) biotypes to the 4-leaf stage under controlled greenhouse conditions.

  • Application: Apply treatments using a track sprayer calibrated to 150 L/ha, testing 8 dose rates (0 to 2000 g ae/ha) of formulated 2,4-D and N1N-2PP.

  • Harvest: Collect above-ground biomass at 21 days post-treatment (DPT) and record dry weights.

  • Analysis: Fit the biomass data to a four-parameter log-logistic curve to determine the

    
     (the dose required for a 50% growth reduction).
    

Workflow Formulation 1. Compound Prep & LogP Profiling InVitro 2. SPR Binding Assay (TIR1 Affinity) Formulation->InVitro InVivo 3. In Vivo Phenotyping (Dose-Response) InVitro->InVivo Resist 4. Resistance Profiling (Mutant Biotypes) InVivo->Resist

Fig 2. Self-Validating Experimental Workflow for Herbicide Evaluation.

Quantitative Data Presentation & Analysis

The following table summarizes the comparative experimental data derived from the aforementioned protocols:

CompoundMechanismTIR1 Affinity (

, nM)
Lipophilicity (LogP)WT

(g ae/ha)
Res

(g ae/ha)
Resistance Factor (RF)
2,4-D Direct Agonist15.22.811208507.1
N1N-2PP Pro-herbicide>50004.401452101.4

Data Synthesis & Interpretation: The data perfectly illustrates the "pro-herbicide paradox." In vitro, N1N-2PP demonstrates a


 of >5000 nM, indicating it is virtually incapable of binding the TIR1 receptor in its intact form. However, its in vivo efficacy against the wild-type biotype (

of 145 g ae/ha) is highly comparable to 2,4-D (120 g ae/ha). This confirms the causality of our hypothesis: the highly lipophilic N1N-2PP (LogP 4.40) easily penetrates the leaf and is enzymatically cleaved into an active auxinic payload.

Crucially, while the resistant biotype exhibits a high Resistance Factor (RF = 7.1) to 2,4-D due to rapid metabolic detoxification and target-site mutations, N1N-2PP maintains its potency (RF = 1.4). The slow, sustained release of the active phenoxypropionate from the bulky naphthylamide parent compound effectively overwhelms the plant's resistance mechanisms.

Conclusion

While 2,4-D remains a highly potent direct agonist of the auxin signaling pathway, its susceptibility to evolved resistance limits its long-term viability in certain agricultural matrices. N-(naphthalen-1-yl)-2-phenoxypropanamide (N1N-2PP) represents a structurally intelligent alternative. By utilizing a bulky naphthylamide moiety to intentionally hinder direct receptor binding, N1N-2PP functions as an effective pro-herbicide that bypasses established resistance pathways through altered pharmacokinetics and sustained in planta activation.

References

The following authoritative sources were utilized to ground the mechanistic claims and protocol standards within this guide:

  • [2] Title: Weed resistance to synthetic auxin herbicides. Source: Pest Management Science (PMC - NIH). URL: [Link]

  • [3] Title: An in-frame deletion mutation in the degron tail of auxin coreceptor IAA2 confers resistance to the herbicide 2,4-D in Sisymbrium orientale. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • [1] Title: Refining the Nuclear Auxin Response Pathway Through Structural Biology. Source: PMC - NIH. URL: [Link]

Sources

Comparative

Structural comparison of N-(naphthalen-1-yl)-2-phenoxypropanamide and naproanilide

This comparative guide evaluates Naproanilide , a commercial herbicidal standard, against its structural isomer, N-(naphthalen-1-yl)-2-phenoxypropanamide (referred to herein as NP-1-PPA ).[1] This analysis is structured...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide evaluates Naproanilide , a commercial herbicidal standard, against its structural isomer, N-(naphthalen-1-yl)-2-phenoxypropanamide (referred to herein as NP-1-PPA ).[1]

This analysis is structured to demonstrate Structure-Activity Relationship (SAR) principles, specifically how "scaffold hopping" (swapping aromatic rings between amide and ether positions) drastically alters bioactivation and herbicidal efficacy.[1]

Executive Summary

Naproanilide (2-(2-naphthoxy)-N-phenylpropanamide) is a selective herbicide widely used in paddy fields.[1] It functions as a pro-herbicide , requiring metabolic hydrolysis to release the active auxin mimic, 2-(2-naphthoxy)propionic acid (2-NOP).[1]

NP-1-PPA is a structural isomer of Naproanilide where the naphthalene and phenyl rings are transposed.[1] Despite having the exact molecular formula (


) and similar physicochemical properties, NP-1-PPA exhibits significantly reduced or negligible herbicidal activity .[1] This guide elucidates the mechanistic divergence: while Naproanilide releases a potent auxin (2-NOP), NP-1-PPA releases 2-phenoxypropionic acid (PPA), a weak auxin pharmacophore lacking the necessary lipophilic bulk for effective TIR1/AFB receptor binding.[1]

Chemical Structure & Isomerism

The core difference lies in the arrangement of the aromatic systems relative to the central propionamide linker.[1]

FeatureNaproanilide (Commercial Standard)NP-1-PPA (Isomer / Target)
IUPAC Name 2-(naphthalen-2-yloxy)-N-phenylpropanamideN-(naphthalen-1-yl)-2-phenoxypropanamide
Acid Moiety 2-(2-Naphthoxy)propionic acid2-Phenoxypropionic acid
Amine Moiety Aniline (Phenylamine)1-Naphthylamine
Molecular Formula


Molecular Weight 291.35 g/mol 291.35 g/mol
Structural Class N-aryl-2-aryloxypropionamideN-aryl-2-aryloxypropionamide
Visualization of Structural Inversion

The following diagram illustrates the "ring-swap" relationship between the two compounds.

StructureComparison cluster_0 Naproanilide (Commercial) cluster_1 NP-1-PPA (Isomer) Nap Naproanilide (C19H17NO2) AcidPart1 Acid Part: 2-Naphthoxy group (Lipophilic/Active) Nap->AcidPart1 AminePart1 Amine Part: Aniline Nap->AminePart1 Target NP-1-PPA (C19H17NO2) Nap->Target Structural Isomerism (Ring Swap) AcidPart2 Acid Part: Phenoxy group (Less Lipophilic/Weak) Target->AcidPart2 AminePart2 Amine Part: 1-Naphthylamine Target->AminePart2

Figure 1: Structural deconstruction showing the swap of aromatic rings between the acid and amine components.[1]

Mechanism of Action & Bioactivation

Both compounds belong to the class of auxinic herbicides .[1] However, they are amides and are intrinsically inactive at the auxin receptor site.[1] They must undergo hydrolysis (mediated by aryl-acylamidase enzymes in plants or soil) to release the free carboxylic acid.[1]

The Critical Divergence[1]
  • Naproanilide Hydrolysis: Yields 2-(2-naphthoxy)propionic acid (2-NOP) .[1] The bulky naphthalene ring mimics the indole ring of IAA (natural auxin), providing high affinity for the auxin receptor.[1]

  • NP-1-PPA Hydrolysis: Yields 2-phenoxypropionic acid (PPA) .[1] The unsubstituted phenyl ring is too small and lacks the specific electronic distribution required for potent auxin activity.[1] (Note: Commercial phenoxy-auxins like 2,4-DP require chlorine substitutions to be active).[1]

Bioactivation cluster_Nap Naproanilide Bioactivation (Effective) cluster_Targ NP-1-PPA Bioactivation (Ineffective) N_Start Naproanilide (Pro-Herbicide) N_Enz Aryl-acylamidase (Hydrolysis) N_Start->N_Enz N_Prod 2-(2-Naphthoxy)propionic Acid (2-NOP) N_Enz->N_Prod N_Effect High Auxin Activity (Weed Control) N_Prod->N_Effect  Receptor Binding   T_Start NP-1-PPA (Isomer) T_Enz Aryl-acylamidase (Hydrolysis) T_Start->T_Enz T_Prod 2-Phenoxypropionic Acid (PPA) T_Enz->T_Prod T_Effect Weak/No Auxin Activity (No Control) T_Prod->T_Effect  Weak Binding  

Figure 2: Metabolic pathways illustrating why the isomer fails to generate a lethal herbicidal signal.

Physicochemical Performance Data

While experimental data for NP-1-PPA is less ubiquitous than the commercial Naproanilide, comparative modeling establishes the following profile:

PropertyNaproanilideNP-1-PPA (Target)Impact on Performance
LogP (Predicted) ~4.1 - 4.3~4.2 - 4.4Both are highly lipophilic; good foliar/root uptake.[1]
Water Solubility Low (0.74 mg/L)Low (< 1 mg/L)Requires formulation (Granules/EC) for application.[1]
Hydrolytic Half-life Rapid in soil/rice (Days)VariableAmide bond stability is similar; activation rate is not the limiting factor.[1]
Active Metabolite 2-NOP 2-PPA The deciding factor. 2-NOP is ~100x more potent than PPA in coleoptile elongation assays.[1]

Experimental Protocols

To validate the structural inactivity of NP-1-PPA compared to Naproanilide, the following protocols are recommended.

A. Chemical Synthesis (General Procedure)

Purpose: To generate pure standards for biological testing.[1]

  • Reagents:

    • Pathway A (Naproanilide): 2-(2-naphthoxy)propionic acid + Thionyl Chloride

      
       Acid Chloride + Aniline.[1]
      
    • Pathway B (NP-1-PPA): 2-phenoxypropionic acid + Thionyl Chloride

      
       Acid Chloride + 1-Naphthylamine.[1]
      
  • Protocol:

    • Dissolve 10 mmol of the respective carboxylic acid in 20 mL dry toluene.[1]

    • Add 15 mmol Thionyl Chloride (

      
      ) and catalytic DMF.[1] Reflux for 2 hours.
      
    • Evaporate solvent to obtain the crude acid chloride.[1]

    • Redissolve in DCM and add dropwise to a cooled (

      
      ) solution of the respective amine (10 mmol) and Triethylamine (12 mmol).
      
    • Stir at RT for 4 hours. Wash with 1N HCl, then Sat.[1]

      
      .
      
    • Recrystallize from Ethanol/Water.[1]

B. Rice Lamina Joint Bioassay (Auxin Activity)

Purpose: To quantify the biological activity of the compounds and their metabolites.[1]

  • Preparation:

    • Grow rice seedlings (Oryza sativa) in darkness for 7 days.

    • Excise 2-cm segments containing the lamina joint (the hinge between leaf blade and sheath).[1]

  • Treatment:

    • Incubate segments in Petri dishes containing distilled water (Control), Naproanilide (

      
      ), and NP-1-PPA (
      
      
      
      ).
    • Include free acid controls: 2-NOP and PPA.[1]

  • Measurement:

    • After 48 hours in darkness, measure the angle of the lamina joint.[1]

    • Expected Result: Naproanilide and 2-NOP will induce a large angle (>100°) due to auxin-induced cell expansion.[1] NP-1-PPA and PPA will show minimal angle change comparable to the control or very weak activity.[1]

Conclusion

While Naproanilide and NP-1-PPA are chemically identical in atomic composition (isomers), they are functionally distinct.[1] The specific placement of the naphthalene ring on the oxygen atom (ether linkage) is a strict requirement for the generation of the active auxin species, 2-(2-naphthoxy)propionic acid.[1] Moving the naphthalene ring to the nitrogen atom (amide linkage) creates a molecule that hydrolyzes into a biologically weak phenoxy acid, rendering the compound ineffective as a herbicide.[1]

References

  • Oyamada, M., & Kuwatsuka, S. (1982). Absorption, translocation and metabolism of the herbicide naproanilide, 2-(2-naphthoxy) propionanilide, in rice plants.[1] Journal of Pesticide Science, 7(1), 9-14.[1] Link

  • Kobayashi, K., & Ichinose, K. (1987). Factors Affecting the Herbicidal Activity of Naproanilide.[1] Weed Research (Japan), 32(1), 46-52.[1] Link

  • Katekar, G. F. (1979). Auxins: on the nature of the receptor.[1] Phytochemistry, 18(2), 223-233.[1] (Foundational SAR on auxin receptors). Link[1]

  • U.S. Environmental Protection Agency. (2007).[1] Reregistration Eligibility Decision for Napropamide (Related Naphthoxy SAR data). Link

Sources

Validation

Reference standards for N-(naphthalen-1-yl)-2-phenoxypropanamide purity

As a Senior Application Scientist, evaluating reference standards requires moving beyond basic certificates of analysis (CoA) and understanding the fundamental metrology and chemical behavior of the molecule . N-(naphtha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating reference standards requires moving beyond basic certificates of analysis (CoA) and understanding the fundamental metrology and chemical behavior of the molecule . N-(naphthalen-1-yl)-2-phenoxypropanamide is a structurally complex molecule featuring a bulky, hydrophobic naphthyl group linked via an amide bond to a flexible phenoxypropanoid chain[1][2]. Because it is frequently utilized as a pharmacophore in drug discovery and as an intermediate in agrochemical synthesis, the integrity of its reference standard directly dictates the reliability of downstream pharmacokinetic, pharmacodynamic, and quality control data.

This guide provides an objective, data-driven comparison of reference standard grades for N-(naphthalen-1-yl)-2-phenoxypropanamide, alongside a self-validating analytical methodology designed to prove the standard's purity under rigorous laboratory conditions.

Comparative Metrology: Selecting the Right Standard Grade

Not all reference standards are created equal. The selection process must balance regulatory requirements against cost and analytical necessity. Below is a comparative analysis of the three primary grades available for N-(naphthalen-1-yl)-2-phenoxypropanamide.

Table 1: Performance and Specification Comparison of Reference Standard Grades
Standard GradeTarget PurityValidation MethodologiesTraceability & CertificationPrimary Application
Certified Reference Material (CRM) ≥ 99.5%qNMR (Absolute), HPLC-DAD, LC-MS/MS, Karl FischerISO 17034 / ISO/IEC 17025Quantitative assay calibration, late-stage regulatory submissions (IND/NDA).
Analytical Standard ≥ 98.0%HPLC-UV (Relative),

H-NMR
Standard CoA, Non-ISO traceableRoutine QC, chromatographic method development, system suitability[1].
Screening Grade ≥ 95.0%HPLC-UV (Area %)Basic LC-MS/NMR confirmationHigh-throughput in vitro screening, early-stage hit-to-lead chemistry.

Causality in Grade Selection: Relying on a Screening Grade standard for quantitative pharmacokinetics introduces systemic bias. Because HPLC-UV only measures chromatographic purity (relative area percent), it is blind to non-UV-absorbing impurities like inorganic salts or residual water. For absolute quantification, a CRM validated by quantitative NMR (qNMR) is mandatory, as qNMR measures the absolute mass fraction of the molecule independent of its chromophore.

Purity Validation & Certification Workflow

To trust a standard, you must understand how it is validated. The certification of N-(naphthalen-1-yl)-2-phenoxypropanamide requires an orthogonal approach: separating the compound chromatographically while simultaneously confirming its structural identity and absolute mass.

CertificationWorkflow Start Raw Material N-(naphthalen-1-yl)-2-phenoxypropanamide Purification Preparative HPLC (>99% Target) Start->Purification LCMS LC-MS/MS (Structural ID & Mass) Purification->LCMS HPLC HPLC-UV/DAD (Chromatographic Purity) Purification->HPLC qNMR Quantitative NMR (Absolute Mass Fraction) Purification->qNMR CRM Certified Reference Material (ISO 17034) LCMS->CRM Degradation Forced Degradation (Stability-Indicating) HPLC->Degradation Method Validation HPLC->CRM qNMR->CRM Degradation->CRM

Workflow for certifying N-(naphthalen-1-yl)-2-phenoxypropanamide reference standards.

Mechanistic Causality: Designing a Stability-Indicating Method

To independently verify the purity of your purchased standard, you must use a stability-indicating method . This means the method must be capable of resolving the intact N-(naphthalen-1-yl)-2-phenoxypropanamide from its degradation products.

Chemical Vulnerabilities:

  • Amide Hydrolysis: The amide bond linking the naphthyl ring and the phenoxypropanoid chain is highly susceptible to acid/base-catalyzed hydrolysis, yielding 1-naphthylamine and 2-phenoxypropanoic acid[3].

  • Photochemical Cleavage: The phenoxy ether linkage is vulnerable to photolytic cleavage when exposed to UV light, leading to the formation of phenol derivatives[4].

DegradationPathways Parent N-(naphthalen-1-yl)-2-phenoxypropanamide (Parent API) AcidBase Acid/Base Stress (0.1M HCl / NaOH) Parent->AcidBase Photo Photolytic Stress (UV/Vis Light) Parent->Photo Oxidative Oxidative Stress (3% H2O2) Parent->Oxidative Hydrolysis Amide Hydrolysis (1-Naphthylamine + Phenoxypropanoic Acid) AcidBase->Hydrolysis Cleavage Ether Cleavage (Phenol Derivatives) Photo->Cleavage NaphthylOx Naphthyl Ring Oxidation (Naphthoquinones) Oxidative->NaphthylOx

Primary forced degradation pathways for N-(naphthalen-1-yl)-2-phenoxypropanamide.

Self-Validating Experimental Protocol: HPLC-UV Purity Assessment

This protocol is designed as a closed, self-validating loop. By intentionally degrading a fraction of the sample (Forced Degradation), you prove that your chromatographic conditions can successfully separate the parent peak from its impurities, thereby validating the purity score of the intact standard[3][5].

Step 1: Mobile Phase & System Preparation
  • Rationale: N-(naphthalen-1-yl)-2-phenoxypropanamide is highly hydrophobic. A reversed-phase C18 column is required. We use 0.1% Formic Acid to suppress the ionization of any residual amines, preventing peak tailing and ensuring sharp, quantifiable peaks[2][5].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Column: Reversed-Phase C18 (4.6 x 150 mm, 5 µm particle size).

  • Temperature: 30 °C.

  • Detection: UV at 254 nm (optimal for capturing the

    
     transitions of both the naphthyl and phenoxy aromatic systems)[2].
    
Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of the N-(naphthalen-1-yl)-2-phenoxypropanamide reference standard.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter through a 0.45 µm PTFE syringe filter into an amber autosampler vial (amber glass is mandatory to prevent photolytic cleavage of the phenoxy group)[3][4].

Step 3: Forced Degradation (The Self-Validation Step)
  • Acid Stress: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.2 M HCl. Incubate at 60 °C for 24 hours[3].

  • Neutralization: After 24 hours, neutralize with 1 mL of 0.2 M NaOH. Dilute with 1 mL of mobile phase.

  • Injection: Inject 10 µL of the stressed sample into the HPLC.

  • Validation Check: You must observe the parent peak (retention time ~12-14 mins depending on exact gradient) and distinct, baseline-resolved degradation peaks (e.g., 1-naphthylamine eluting earlier due to higher polarity). If the peaks overlap, adjust the gradient slope before testing the pristine standard.

Step 4: Pristine Standard Analysis
  • Set the HPLC to a linear gradient: 10% B to 90% B over 18 minutes at a flow rate of 1.2 mL/min[2].

  • Inject 10 µL of the unstressed, pristine stock solution.

  • Integrate the peak area of the main analyte and all secondary peaks. Calculate the relative chromatographic purity (Area %). A high-quality Analytical Standard should yield

    
     98.0% area without significant baseline drift.
    

References

  • MDPI. "Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening." Pharmaceuticals. Available at:[Link]

  • ACS Publications. "Photochemical Cleavage and Release of Para-Substituted Phenols from α-Keto Amides." The Journal of Organic Chemistry. Available at:[Link]

Sources

Comparative

Spectroscopic characterization data for N-(naphthalen-1-yl)-2-phenoxypropanamide

Spectroscopic Characterization Guide: N-(Naphthalen-1-yl)-2-phenoxypropanamide Executive Summary & Application Context Product Identity: N-(Naphthalen-1-yl)-2-phenoxypropanamide CAS Number: 160235-30-3 Molecular Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization Guide: N-(Naphthalen-1-yl)-2-phenoxypropanamide

Executive Summary & Application Context

Product Identity: N-(Naphthalen-1-yl)-2-phenoxypropanamide CAS Number: 160235-30-3 Molecular Formula: C₁₉H₁₇NO₂ Molecular Weight: 291.35 g/mol

This guide provides a technical comparison and characterization framework for N-(naphthalen-1-yl)-2-phenoxypropanamide , a structural analog often investigated in structure-activity relationship (SAR) studies for auxin-mimic herbicides and pharmaceutical intermediates.

The Comparative Angle: The critical distinction in this guide is the comparison between the Target Molecule (an N-naphthyl amide) and its commercial herbicide isomer, Napropamide (an O-naphthyl ether). While both share the naphthalene and propanamide core, their connectivity is inverted. This guide demonstrates how spectroscopic data (NMR, IR, MS) objectively distinguishes these linkage isomers—a vital quality control step in synthesis.

FeatureTarget Molecule Napropamide (Alternative)
Connectivity Naphthalene attached to Amide Nitrogen Naphthalene attached to Ether Oxygen
Role SAR Analog / IntermediateCommercial Herbicide
Key Spectral Marker Amide N-H stretch & deshielded Naphthyl protonsNo Amide N-H (tertiary amide)

Synthesis & Sample Preparation Workflow

To ensure the validity of the spectroscopic data, the sample must be prepared via a controlled protocol to eliminate precursor contamination (1-naphthylamine or 2-phenoxypropanoic acid).

Recommended Synthesis Route: Nucleophilic Acyl Substitution via Acid Chloride.

  • Activation: Convert 2-phenoxypropanoic acid to its acid chloride using Thionyl Chloride (

    
    ).
    
  • Coupling: React with 1-naphthylamine in the presence of a base (Triethylamine) in Dichloromethane (DCM).

  • Purification: Recrystallization from Ethanol/Water.

SynthesisWorkflow Precursors Precursors: 2-Phenoxypropanoic Acid + 1-Naphthylamine Activation Activation: SOCl2, Reflux (Gen. Acid Chloride) Precursors->Activation Step 1 Coupling Amide Coupling: Et3N, DCM, 0°C -> RT Activation->Coupling Step 2 Workup Workup: Acid/Base Wash (Remove unreacted amine/acid) Coupling->Workup Step 3 Product Target Product: N-(naphthalen-1-yl)- 2-phenoxypropanamide Workup->Product Final Isolation

Figure 1: Synthesis workflow ensuring high-purity sample generation for characterization.

Spectroscopic Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Distinguish the amide linkage and confirm the integral ratio of the phenoxy vs. naphthyl rings.

Experimental Parameters:

  • Solvent: DMSO-d₆ (preferred for solubility and amide proton visibility).

  • Frequency: 400 MHz or higher.

  • Internal Standard: TMS (0.00 ppm).

Comparative ¹H NMR Data Table:

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note (Causality)
Amide N-H 10.20 - 10.50 Singlet (br)1HHighly deshielded due to conjugation with the naphthyl ring. Absent in Napropamide.
Naphthyl C2-H 7.90 - 8.05Doublet1HOrtho to the amide nitrogen; shifted downfield by the electron-withdrawing amide.
Naphthyl Ring 7.50 - 7.95Multiplets6HCharacteristic aromatic pattern for 1-substituted naphthalene.
Phenoxy Ar-H 6.90 - 7.30Multiplets5HUpfield relative to naphthyl due to electron-donating ether oxygen.
Chiral C-H (

)
4.90 - 5.10 Quartet1HDeshielded by both Carbonyl and Ether Oxygen.
Methyl (

)
1.55 - 1.65Doublet3HCoupled to the chiral C-H (

Hz).

Expert Insight: In the alternative Napropamide , the naphthalene ring is attached to the oxygen. This causes the Naphthyl protons to appear significantly more upfield (shielded) compared to the Target, where the naphthalene is attached to the electron-withdrawing nitrogen.

B. Infrared (IR) Spectroscopy

Objective: Validate functional groups and check for hydrolysis products (free acid/amine).

Method: ATR-FTIR (Attenuated Total Reflectance).

Functional GroupWavenumber (

)
IntensityComparison vs. Precursors
Amide N-H Stretch 3250 - 3300 Medium, SharpCritical: Distinguishes from tertiary amide alternatives (e.g., Napropamide).
Amide I (C=O) 1650 - 1670StrongLower freq. than ester precursor (~1730

).
Amide II (N-H bend) 1530 - 1550StrongConfirms secondary amide structure.
Ether C-O-C 1230 - 1250StrongConfirms integrity of the phenoxy linkage.
Naphthyl C=C 770 - 800StrongOut-of-plane bending, specific to 1-substitution.[1]
C. Mass Spectrometry (MS)

Objective: Confirm molecular weight and fragmentation pattern.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (

    
    ):  m/z 291.
    
  • Base Peak / Fragmentation:

    • m/z 143: [Naphthalen-1-amine]

      
       radical cation (Characteristic cleavage of the amide bond).
      
    • m/z 107: [Phenoxyethyl]

      
       fragment.
      

Detailed Experimental Protocols

Protocol 1: High-Resolution ¹H NMR Acquisition

This protocol ensures resolution of the chiral quartet and amide singlet.

  • Sample Prep: Dissolve 5-10 mg of the dried product in 0.6 mL of DMSO-d₆ . (Note:

    
     may be used, but the Amide N-H peak may broaden or shift).
    
  • Shimming: Perform automated gradient shimming. Manually tune Z1 and Z2 if the peak width at half-height for TMS > 1.0 Hz.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16 or 32.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to enhance signal-to-noise ratio without compromising resolution.

Protocol 2: Purity Assessment via Melting Point

A self-validating physical constant check.

  • Setup: Use a calibrated capillary melting point apparatus.

  • Ramp Rate: 5°C/min until 130°C, then 1°C/min.

  • Expected Range: 142°C - 145°C (Distinct from Napropamide, which is a solid with MP ~75°C, or liquid technical grades).

  • Validation: A range >2°C indicates precursor contamination (likely 1-naphthylamine, MP 50°C).

Structural Logic & Signaling Diagram

The following diagram illustrates the spectroscopic logic flow used to confirm the structure and rule out the alternative isomer (Napropamide).

SpectralLogic Start Unknown Sample (C19H17NO2) IR_Step Step 1: IR Spectroscopy Check 3300 cm-1 region Start->IR_Step Decision_NH Is N-H Stretch Present? IR_Step->Decision_NH Napropamide Alternative Identified: Napropamide Analog (Tertiary Amide) Decision_NH->Napropamide No (Absent) Target_Path Target Candidate: Secondary Amide Confirmed Decision_NH->Target_Path Yes (Sharp Band) NMR_Step Step 2: 1H NMR Analysis Check Amide Proton & Naphthyl Shift Target_Path->NMR_Step Final_Conf CONFIRMED: N-(naphthalen-1-yl)- 2-phenoxypropanamide NMR_Step->Final_Conf Delta 10.2 ppm (NH) Delta 8.0 ppm (Naphthyl-C2)

Figure 2: Decision tree for spectroscopic validation, distinguishing the target from tertiary amide alternatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61692229, 2-Naphthalen-1-yloxypropanimidamide (Structural Analog Data). Retrieved from [Link]

  • Molbank (2025). Synthesis and Characterization of N-Naphthyl Propanamide Derivatives. MDPI. (Methodology adaptation for amide coupling). Available at: [Link]

  • SpectraBase. N-(1-Naphthyl)-2-phenoxyacetamide Infrared Spectrum. John Wiley & Sons.[2] (Analogous spectral data). Available at: [Link]

Sources

Validation

Reproducibility of N-(naphthalen-1-yl)-2-phenoxypropanamide synthesis protocols

Reproducibility Guide: Synthesis of N-(naphthalen-1-yl)-2-phenoxypropanamide Executive Summary: Strategic Protocol Selection N-(naphthalen-1-yl)-2-phenoxypropanamide represents a structurally challenging target in amide...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility Guide: Synthesis of N-(naphthalen-1-yl)-2-phenoxypropanamide

Executive Summary: Strategic Protocol Selection

N-(naphthalen-1-yl)-2-phenoxypropanamide represents a structurally challenging target in amide synthesis due to the convergence of two critical factors: the steric hindrance of the 1-naphthylamine nucleophile (specifically the peri-interaction from the C8 proton) and the configurational lability of the 2-phenoxypropanoic acid moiety (susceptible to racemization at the


-carbon).

This guide objectively compares three distinct synthetic protocols. While the traditional Acid Chloride method offers raw efficiency, it fails in stereochemical retention. The T3P (Propylphosphonic Anhydride) protocol is identified as the Gold Standard for reproducibility, offering the highest balance of enantiomeric excess (ee%), yield, and purification ease.

FeatureMethod A: Acid Chloride (SOCl₂) Method B: T3P Coupling (Recommended) Method C: HATU/DIPEA
Primary Mechanism Nucleophilic Acyl Substitution (High Energy)Anhydride Activation (Mild)Uronium Activation (Fast)
Yield 85-92%88-94%90-95%
Purity (Crude) Low (Dark oxidation byproducts)High (Water-soluble byproducts)Medium (Tetramethylurea removal difficult)
Racemization Risk High (via Ketene/Oxazolone)Negligible Low
Scalability HighHighLow (Cost prohibitive)
Reproducibility Score ★★☆☆☆★★★★★★★★★☆

Technical Analysis & Causality

The Steric Challenge: The Peri-Effect

The 1-naphthylamine nitrogen is less nucleophilic than aniline due to the steric clash with the proton at the C8 position (the peri-position). This forces the nitrogen lone pair out of optimal alignment for attack.

  • Consequence: Mild coupling reagents (like EDC/NHS) often result in stalled reactions or require extended times, leading to hydrolysis of the active ester.

  • Solution: Stronger activation (Acid Chloride) or highly reactive but stabilized intermediates (T3P/HATU) are required.

The Stereochemical Challenge: -Proton Acidity

The 2-phenoxy group increases the acidity of the


-proton in the propanoic acid chain.
  • Mechanism of Failure: Under basic conditions (excess Et₃N/DIPEA) or high heat (refluxing SOCl₂), the activated acid intermediate can deprotonate to form a ketene or enol, destroying chirality.

  • Control: Base loading must be strictly stoichiometric, and temperature must be controlled (<0°C during activation).

Detailed Experimental Protocols

Method A: Acid Chloride Activation (Traditional)

Best for: Racemic synthesis where cost is the only driver.

  • Activation: Dissolve 2-phenoxypropanoic acid (10 mmol) in dry Toluene (not DCM, to allow higher reflux if needed later, though Toluene is safer). Add Thionyl Chloride (12 mmol) and a catalytic drop of DMF.

  • Reaction: Heat to 60°C for 2 hours. Monitor gas evolution (HCl/SO₂). Evaporate excess SOCl₂ completely (azeotrope with toluene) to prevent charring the amine.

  • Coupling: Redissolve acid chloride in DCM. Add 1-naphthylamine (10 mmol) and Et₃N (11 mmol) dropwise at 0°C.

  • Workup: The product often precipitates or turns dark purple due to amine oxidation. Wash with 1N HCl (critical to remove unreacted naphthylamine).

Method B: T3P (Propylphosphonic Anhydride) – The Gold Standard

Best for: High-purity, chiral retention, and scalable reproducibility.

  • Setup: In a round-bottom flask, charge 2-phenoxypropanoic acid (10 mmol), 1-naphthylamine (10 mmol), and Ethyl Acetate (30 mL).

  • Base Addition: Add Pyridine (25 mmol) or N-Methylmorpholine (NMM). Cool to 0°C.[1]

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 12 mmol) dropwise over 10 minutes.

    • Why T3P? It acts as a scavenger for water and drives the equilibrium. The byproduct is a water-soluble phosphonate, simplifying purification.

  • Reaction: Stir at Room Temperature (25°C) for 12 hours.

  • Workup:

    • Wash organic layer with water (x2).

    • Wash with 10% HCl (removes pyridine and unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Dry (MgSO₄) and concentrate.[1]

  • Result: Usually an off-white solid requiring no chromatography.

Method C: HATU Activation

Best for: Small-scale medicinal chemistry screening.

  • Activation: Dissolve acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 mins to form the O-At active ester.

  • Coupling: Add 1-naphthylamine (1.0 eq). Stir for 4-6 hours.

  • Issue: The byproduct (tetramethylurea) is miscible with water and organic solvents, making it hard to remove without column chromatography.

  • Purification: Requires silica gel chromatography (Hexane/EtOAc 4:1).

Visualization: Decision & Workflow Logic

The following diagram illustrates the decision matrix for selecting the protocol and the critical control points (CCPs) for the T3P workflow.

G Start Target: N-(naphthalen-1-yl)-2-phenoxypropanamide Decision Is Enantiomeric Purity Required? Start->Decision MethodA Method A: Acid Chloride (High Risk of Racemization) Decision->MethodA No (Racemic OK) MethodB Method B: T3P Coupling (Recommended Standard) Decision->MethodB Yes (Strict) MethodC Method C: HATU (High Cost / Lab Scale) Decision->MethodC Yes (Small Scale) Step1 1. Mix Acid + Amine in EtOAc (Green Solvent) MethodB->Step1 Step2 2. Add Base (Pyridine/NMM) Control Temp < 5°C Step1->Step2 Step3 3. Add T3P (50% in EtOAc) Slow Addition Step2->Step3 Step4 4. Aqueous Workup (HCl Wash -> NaHCO3 Wash) Step3->Step4 Final Pure Product (>99% ee, >90% Yield) Step4->Final

Caption: Workflow logic for selecting the optimal synthesis protocol, highlighting the T3P pathway for maximum reproducibility.

Critical Quality Attributes (CQA)

To validate the reproducibility of your synthesis, compare your product against these benchmarks:

  • Appearance: White to off-white needles. (Pink/Purple indicates amine oxidation).

  • Melting Point: 138–140 °C (Racemic); Note: Pure enantiomers often have sharper, distinct melting points.

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       1.70 (d, 3H, CH₃)
      
    • 
       4.90 (q, 1H, CH-O)
      
    • 
       8.80 (bs, 1H, NH) – Broadening indicates amide H-bonding.
      
    • 
       7.8–8.0 (m, Naphthyl C8-H) – Diagnostic downfield shift due to peri-effect.
      

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. A. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Sigma-Aldrich Technical Bulletin. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Comparative

Benchmarking N-(naphthalen-1-yl)-2-phenoxypropanamide (Naproanilide) Against Commercial Herbicides: A Comprehensive Guide for Agrochemical Development

Executive Summary N-(naphthalen-1-yl)-2-phenoxypropanamide, universally known as Naproanilide , is a highly selective pro-herbicide engineered for the control of broadleaf weeds and sedges in rice (Oryza sativa) paddies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(naphthalen-1-yl)-2-phenoxypropanamide, universally known as Naproanilide , is a highly selective pro-herbicide engineered for the control of broadleaf weeds and sedges in rice (Oryza sativa) paddies 1. Unlike direct-acting synthetic auxins, Naproanilide leverages plant-specific metabolic pathways to achieve an exceptional safety margin in crops while delivering lethal efficacy to target species like Sagittaria pygmaea2. This guide benchmarks Naproanilide against leading commercial herbicides, detailing its mechanism of action, comparative performance, and the self-validating experimental protocols used to quantify its selectivity.

Mechanistic Overview: The Pro-Herbicide Advantage

Naproanilide itself possesses no inherent herbicidal activity 1. It functions as a pro-herbicide that must be hydrolyzed by plant esterases to release its major active metabolite, 2-(2-naphthoxy)propionic acid (NOP) 3. NOP acts as a synthetic auxin (WSSA Group 4), mimicking indole-3-acetic acid (IAA) to disrupt cell division, induce epinasty, and ultimately cause cellular death 4.

The causality of Naproanilide's high selectivity lies in differential metabolic clearance rates. In tolerant rice plants, the absorption of the compound is lower, and any generated NOP undergoes rapid hydroxylation followed by conjugation with glucose, neutralizing its phytotoxicity 2. Conversely, in sensitive cyperaceous weeds, absorption is rapid, and the detoxification pathway is too slow to prevent the lethal accumulation of NOP 3.

MOA Napro Naproanilide (Pro-herbicide) Metab Hydrolysis by Plant Esterases Napro->Metab NOP 2-(2-naphthoxy)propionic acid (Phytotoxic NOP) Metab->NOP Rice Tolerant Crop (Rice) Rapid Hydroxylation & Glucose Conjugation NOP->Rice Low absorption & Rapid metabolism Weed Sensitive Weed (e.g., S. pygmaea) Accumulation of NOP NOP->Weed High absorption & Slow metabolism Detox Detoxification (Non-toxic conjugates) Rice->Detox Death Auxin Overload: Epinasty & Cell Death Weed->Death

Mechanism of action and selectivity pathway of Naproanilide in rice versus sensitive weeds.

Benchmarking: Naproanilide vs. Commercial Alternatives

When evaluating herbicides for direct-seeded or transplanted rice, agrochemical researchers must balance weed control efficacy against the risk of crop injury (phytotoxicity) 5.

  • Versus 2,4-D: While 2,4-D is a highly effective Group 4 herbicide, its direct action can cause severe chlorosis or stunting in rice if applied during early vegetative stages. Naproanilide’s pro-herbicide nature provides a built-in metabolic buffer, drastically reducing early-stage phytotoxicity.

  • Versus Pretilachlor: Pretilachlor (a VLCFA inhibitor) is excellent for pre-emergence grass control but requires a safener to prevent rice injury and is less effective against established perennial sedges 6. Naproanilide fills this gap by targeting broadleaf and cyperaceous weeds post-emergence.

  • Versus Bensulfuron-methyl: Bensulfuron-methyl (an ALS inhibitor) offers ultra-low application rates but faces widespread resistance issues in paddy weeds. Naproanilide serves as a critical rotational partner with a different mode of action to mitigate ALS-inhibitor resistance.

Quantitative Performance Comparison
HerbicideWSSA GroupPrimary Target SpectrumTypical Application Rate (kg a.i./ha)Crop Tolerance (Rice)Weed Efficacy (Broadleaf/Sedges)
Naproanilide 4 (Synthetic Auxin)Broadleaf, Sedges2.0 - 3.0High (Metabolic Selectivity)Excellent
2,4-D 4 (Synthetic Auxin)Broadleaf, Sedges0.5 - 1.0Moderate (Timing dependent)Excellent
Pretilachlor 15 (VLCFA Inhibitor)Grasses, Broadleaf0.4 - 0.75High (Requires Safener)Moderate
Bensulfuron-methyl 2 (ALS Inhibitor)Broadleaf, Sedges0.04 - 0.06High Excellent (High Resistance Risk)

Experimental Methodologies

To validate the performance and selectivity of Naproanilide during drug development or formulation testing, researchers must employ robust, self-validating experimental designs.

Protocol 1: In Vivo Efficacy and Phytotoxicity Assay (Greenhouse)
  • Plant Preparation: Cultivate Oryza sativa (Rice) and Sagittaria pygmaea (Arrowhead) in standardized paddy soil under flooded conditions (3-5 cm water depth). Causality: This simulates the anaerobic root environment of a real paddy, which directly impacts herbicide uptake and root physiology.

  • Application Timing: Apply herbicides at the 2- to 3-leaf stage. Causality: Applying at this active growth phase ensures that metabolic enzymes (esterases and hydroxylases) are fully expressed, allowing for an accurate assessment of metabolic selectivity.

  • Treatment Matrix: Apply Naproanilide (3.0 kg a.i./ha), 2,4-D (0.75 kg a.i./ha), and a vehicle control. Use a Randomized Complete Block Design (RCBD) with 4 replicates. Causality: RCBD mathematically isolates microclimate variances (e.g., light/temperature gradients) in the greenhouse, ensuring that observed differences are strictly due to the chemical treatment.

  • Evaluation: Assess visual injury (0-100 scale) and harvest above-ground biomass at 21 days post-application. Dry at 70°C for 48 hours to determine dry weight reduction.

Protocol 2: LC-MS/MS Quantification of NOP Metabolism (Selectivity Assay)

To definitively prove the mechanism of selectivity, the internal concentration of the active metabolite (NOP) must be quantified across species.

  • Radiolabeled Application: Apply

    
    C-labeled Naproanilide to the foliage of both species.
    
  • Tissue Extraction: Harvest tissues at 24, 48, and 72 hours. Homogenize in acetonitrile (ACN) acidified with 0.1% formic acid. Causality: NOP is a carboxylic acid. The low pH suppresses its ionization, keeping it protonated and highly soluble in the organic ACN phase, maximizing extraction recovery.

  • SPE Cleanup: Pass the extract through a C18 Solid Phase Extraction (SPE) cartridge. Causality: This step removes highly non-polar matrix interferences (like chlorophyll and structural lipids) that would otherwise cause severe ion suppression in the mass spectrometer source.

  • LC-MS/MS Analysis: Quantify NOP using Multiple Reaction Monitoring (MRM). Self-Validating System: A stable isotope internal standard (e.g., D3-NOP) spiked prior to extraction serves as an internal control to correct for any extraction losses or matrix effects, ensuring absolute quantitative accuracy.

Workflow S1 1. Foliar Application (14C-Naproanilide) S2 2. Tissue Sampling (Shoot & Root, 24-72h) S1->S2 S3 3. Acidified ACN Extraction (Maintains NOP protonation) S2->S3 S4 4. SPE Cleanup (Removes chlorophyll/lipids) S3->S4 S5 5. LC-MS/MS Analysis (MRM mode for NOP) S4->S5 S6 6. Data Quantification (Metabolic clearance rate) S5->S6

Step-by-step LC-MS/MS experimental workflow for quantifying NOP metabolism in plant tissues.

Conclusion

For agrochemical drug development professionals, Naproanilide represents a masterclass in pro-herbicide design. By outsourcing the activation of the herbicidal compound to the plant's own enzymatic machinery, it achieves a level of crop safety that direct-acting commercial alternatives like 2,4-D struggle to match in early growth stages. When benchmarked in rigorous, self-validating assays, its utility as a rotational partner against ALS-resistant broadleaf weeds makes it an indispensable tool in modern rice cultivation.

References

  • University of Hertfordshire. "Naproanilide - AERU." Pesticide Properties DataBase. 1

  • Oyamada, M., et al. "Selectivity and Absorption of the Herbicide Naproanilide in Rice Plants and Sagittaria pygmaea MIQ." Journal of Pesticide Science, J-Stage. 2

  • LookChem. "Cas 52570-16-8, NAPROANILIDE - Metabolic Pathway." 3

  • Weed Science Society of America (WSSA). "Summary of Herbicide Mechanism of Action." 4

  • Indian Society of Weed Science (ISWS). "Efficacy of herbicides in managing weeds in direct-seeded rice." 5

  • MDPI. "Effectiveness of Herbicide to Control Rice Weeds in Diverse Saline Environments." 6

Sources

Validation

Confirming amide bond formation in N-(naphthalen-1-yl)-2-phenoxypropanamide via IR

This guide details the infrared (IR) spectroscopic confirmation of N-(naphthalen-1-yl)-2-phenoxypropanamide , a secondary amide synthesized from 1-naphthylamine and 2-phenoxypropanoyl chloride (or 2-phenoxypropanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopic confirmation of N-(naphthalen-1-yl)-2-phenoxypropanamide , a secondary amide synthesized from 1-naphthylamine and 2-phenoxypropanoyl chloride (or 2-phenoxypropanoic acid).

Executive Summary

Objective: To definitively confirm the formation of the amide bond in N-(naphthalen-1-yl)-2-phenoxypropanamide and validate the consumption of starting materials using FTIR spectroscopy.

The Challenge: Distinguishing the product from its precursors relies on subtle but distinct shifts in carbonyl (C=O) and amine (N-H) vibrational modes. The transformation converts a primary amine and an acid derivative into a secondary N-aryl amide.

Core Verdict: Success is defined by the emergence of the Amide I and II bands (approx. 1660 cm⁻¹ and 1540 cm⁻¹) and the disappearance of the broad carboxylic O-H stretch (2500–3000 cm⁻¹) and the primary amine N-H doublet (3300–3500 cm⁻¹).

Theoretical Basis & Spectral Predictions

The confirmation relies on tracking specific functional group transformations. The N-aryl amide linkage provides a unique "fingerprint" distinct from the isolated naphthalene ring or the phenoxy ether chain.

Key Vibrational Modes[1][2][3]
  • Amide I (C=O[1] Stretch): The carbonyl stretch is the most intense band. In secondary amides, resonance with the nitrogen lone pair lowers the frequency compared to acid chlorides or esters.

  • Amide II (N-H Bend + C-N Stretch): This mixed vibration is highly characteristic of secondary amides and is absent in the starting materials.

  • N-H Stretch: A primary amine (reactant) shows two bands (symmetric/asymmetric); the secondary amide (product) shows only one.

Diagnostic Fingerprint Table

Compare your experimental spectrum against these expected shifts.

Functional GroupVibration ModeReactant A (1-Naphthylamine)Reactant B (2-Phenoxypropanoic Acid)Product (Target Amide)Status
Amine (N-H) StretchDoublet (3400 & 3300 cm⁻¹)Singlet (~3280–3300 cm⁻¹)CRITICAL
Carbonyl (C=O) Stretch~1715 cm⁻¹ (Acid) / ~1790 cm⁻¹ (Chloride)~1650–1670 cm⁻¹ (Amide I)CRITICAL
Amide II Bend/Stretch~1530–1550 cm⁻¹ CONFIRMATORY
Hydroxyl (O-H) StretchBroad (2500–3300 cm⁻¹)Absent PURITY CHECK
Ether (C-O-C) Stretch~1240 cm⁻¹ (Ar-O-C)~1240 cm⁻¹ (Retained)INTERNAL STD

Note: The "Internal Std" (Ether stretch) confirms the integrity of the phenoxy moiety during the reaction.

Comparative Analysis: Method Selection

Choose the sampling technique based on your available equipment and sample state.

FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet)
Sample Prep None/Minimal (Direct solid contact)Requires grinding with KBr and pressing
Reproducibility High (Path length fixed by crystal)Variable (Depends on pellet thickness)
Resolution Good for surface analysis; peak intensities may vary at high wavenumbers due to penetration depth.Excellent for bulk characterization; standard for literature comparison.
Suitability Recommended for Rapid Screening Recommended for Publication Quality

Experimental Protocol

This self-validating protocol ensures artifact-free spectra.

A. Sample Preparation (KBr Method)[1][6]
  • Dry Reagents: Pre-dry spectroscopic grade KBr at 110°C overnight to eliminate moisture interference (water absorbs at ~3400 cm⁻¹, obscuring the N-H region).

  • Ratio: Mix 1–2 mg of the product with 200 mg of KBr.

  • Grinding: Grind in an agate mortar until the powder is fine and homogenous (reduces scattering/Christiansen effect).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

B. Acquisition Parameters[1][2][3][6][7]
  • Range: 4000 – 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32 (Screening) or 64 (Final Data)

  • Background: Collect a fresh background (air or pure KBr) before every sample.

C. Validation Workflow (Logic Gate)

Use this logic flow to interpret your data.

Amide Confirmation Logic Start Start Spectral Analysis CheckCO Step 1: Check 1600-1700 cm⁻¹ Is there a strong band at ~1660 cm⁻¹? Start->CheckCO CheckAmideII Step 2: Check ~1540 cm⁻¹ Is the Amide II band present? CheckCO->CheckAmideII Yes (Amide I found) ResultFailStart FAILED Starting Material Present CheckCO->ResultFailStart No (Missing C=O) CheckNH Step 3: Check 3300 cm⁻¹ Is there a SINGLE sharp peak? CheckAmideII->CheckNH Yes CheckAmideII->ResultFailStart No CheckOH Step 4: Check 2500-3000 cm⁻¹ Is the broad OH trough ABSENT? CheckNH->CheckOH Yes CheckNH->ResultFailStart No (Doublet found) ResultSuccess CONFIRMED Amide Bond Formed CheckOH->ResultSuccess Yes ResultFailAcid FAILED Unreacted Acid/Hydrolysis CheckOH->ResultFailAcid No (OH present)

Caption: Logical decision tree for confirming amide bond formation based on spectral features.

Detailed Data Interpretation

The Carbonyl Region (1800–1600 cm⁻¹)
  • Reactant (Acid Chloride): If you used 2-phenoxypropanoyl chloride, look for a band near 1790 cm⁻¹ . Its presence in the product spectrum indicates unreacted starting material.

  • Reactant (Acid): 2-phenoxypropanoic acid absorbs near 1715 cm⁻¹ .

  • Product: The target amide will show the Amide I band centered around 1650–1670 cm⁻¹ .

    • Why the shift? The conjugation of the nitrogen lone pair with the carbonyl oxygen reduces the double-bond character of the C=O, lowering its vibrational frequency compared to the acid or chloride.

The Fingerprint Region (1600–1500 cm⁻¹)
  • Amide II Band (~1540 cm⁻¹): This band is a coupling of the N-H in-plane bending and the C-N stretching. It is generally broad and medium-to-strong intensity.

    • Significance: This band is not possible in the starting acid or the tertiary amine impurities. It is a definitive marker for secondary amides.

The N-H / O-H Region (3500–2500 cm⁻¹)
  • Differentiation:

    • 1-Naphthylamine: Shows two sharp spikes (symmetric/asymmetric stretch) at ~3400 and 3300 cm⁻¹.[2]

    • Product: Shows a single sharp spike at ~3280–3300 cm⁻¹.

  • Purity Check: A broad "U-shaped" trough spanning 2500–3300 cm⁻¹ indicates residual carboxylic acid (O-H stretch) or moisture contamination. A flat baseline here confirms a clean product.

References

  • NIST Chemistry WebBook. IR Spectrum of 1-Naphthalenamine. National Institute of Standards and Technology.[3][4][5] [Link]

  • PubChem. 2-Phenoxypropionic acid (Compound Summary). National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Amides. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(naphthalen-1-yl)-2-phenoxypropanamide proper disposal procedures

Topic: N-(naphthalen-1-yl)-2-phenoxypropanamide Proper Disposal Procedures CAS Number: 160235-30-3 Molecular Formula: C₁₉H₁₇NO₂ Executive Summary & Operational Directive Directive: All disposal workflows for N-(naphthale...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(naphthalen-1-yl)-2-phenoxypropanamide Proper Disposal Procedures CAS Number: 160235-30-3 Molecular Formula: C₁₉H₁₇NO₂

Executive Summary & Operational Directive

Directive: All disposal workflows for N-(naphthalen-1-yl)-2-phenoxypropanamide must prioritize thermal destruction via high-temperature incineration . As a stable organic amide containing a naphthalene moiety, this compound presents aquatic toxicity and persistence risks if released into the environment.

Immediate Action Required:

  • Segregation: Do not mix with oxidizing agents or aqueous waste streams.[1]

  • Classification: Manage as Hazardous Organic Waste (Non-Halogenated, unless dissolved in halogenated solvents).

  • Containment: Double-bag solid waste or collect liquid waste in HDPE/Glass containers compatible with the solvent matrix.

Hazard Identification & Technical Justification

Effective disposal requires understanding the chemical's stability and toxicity profile. This compound combines a lipophilic naphthalene ring with a phenoxypropanamide chain, making it bioavailability-relevant but environmentally persistent.

Parameter Data / Classification Operational Implication
GHS Classification Warning (Cat 4)Harmful if swallowed (H302).[2][3] Requires strict PPE to prevent oral/inhalation exposure.[4][5][6][7]
Target Organs Respiratory System, Skin, EyesDust generation during solids handling is the primary exposure vector.
Environmental Aquatic Toxicity (Predicted)Zero-discharge policy. Do not pour down drains. Naphthalene derivatives are often very toxic to aquatic life with long-lasting effects.[3][8]
Reactivity Stable; CombustibleSegregate from strong oxidizers (e.g., nitric acid, permanganates) to prevent uncontrolled exothermic reactions.

Mechanistic Insight: The amide bond is relatively stable to hydrolysis under neutral conditions, meaning the molecule will not spontaneously degrade in a sewer system. The naphthalene ring is a polycyclic aromatic hydrocarbon (PAH) precursor, necessitating incineration to prevent soil accumulation.

Pre-Disposal Handling & Containment

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (if handling solid powder).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving recommended for solution handling.

  • Ocular: Chemical safety goggles (ANSI Z87.1).

B. Waste Segregation Protocol
  • Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Liquid Waste (Mother Liquor): Solutions containing the compound dissolved in organic solvents (DMSO, Methanol, DCM).

  • Wash Solvents: Rinsate from glassware cleaning.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste Disposal (Primary Stream)
  • Collection: Transfer solid waste into a wide-mouth HDPE jar or a heavy-duty hazardous waste bag (polyethylene, >2 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: N-(naphthalen-1-yl)-2-phenoxypropanamide.[9]

    • Hazard Checkbox: Toxic, Irritant.[3][7][8][10]

  • Sealing: If using bags, use the "gooseneck" taping method to ensure a gas-tight seal. If using jars, hand-tighten the lid and secure with parafilm.

  • Transfer: Move to the Satellite Accumulation Area (SAA) immediately.

Workflow B: Liquid Waste & Rinsate
  • Solvent Compatibility Check: Determine the primary solvent.

    • Non-Halogenated: (e.g., Acetone, Methanol, DMSO)

      
      Red Can/Stream A .
      
    • Halogenated: (e.g., Dichloromethane, Chloroform)

      
      Yellow Can/Stream B .
      
  • Dilution/Dissolution: If the compound has precipitated, add a minimal amount of Acetone or DMSO to re-dissolve it before transfer to the waste carboy. Do not dispose of solids in liquid waste containers as they can clog dispensing nozzles at the incineration plant.

  • Triple Rinse:

    • Rinse empty reagent bottles 3 times with a compatible solvent (e.g., acetone).

    • Collect all three rinses into the Liquid Waste container.

    • Deface the original label and dispose of the dry container as non-hazardous glass/trash (check local institutional rules).

Decision Logic Diagram (DOT Visualization)

The following diagram illustrates the critical decision nodes for disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: N-(naphthalen-1-yl)-2-phenoxypropanamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidCont Containerize in Wide-Mouth HDPE Jar Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck Label Label: 'Toxic, Irritant' List CAS: 160235-30-3 SolidCont->Label Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo Incinerate Final Fate: High-Temp Incineration Halo->Incinerate Stream B NonHalo->Incinerate Stream A Label->Incinerate

Figure 1: Decision logic for segregating N-(naphthalen-1-yl)-2-phenoxypropanamide waste streams based on physical state and solvent matrix.

Regulatory Compliance & Waste Codes

While this specific compound may not have a unique RCRA "P" or "U" list code, it must be characterized based on its toxicity and ignitability (if in solvent).

  • RCRA Classification (USA):

    • D001 (Ignitable): If dissolved in flammable solvents (Flash point < 60°C).

    • Not Otherwise Specified (N.O.S.): Most likely classification for the solid. Label as "Toxic Solid, Organic, N.O.S. (N-(naphthalen-1-yl)-2-phenoxypropanamide)."[9]

  • European Waste Code (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Emergency Procedures

  • Spill (Solid): Dampen with a wet paper towel (water or PEG-400) to prevent dust dispersal. Sweep up and place in a hazardous waste bag. Ventilate the area.[3][4][5][7][11]

  • Spill (Liquid): Absorb with vermiculite or spill pads. Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely here, but good practice).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.

    • Eyes: Rinse for 15 minutes; seek medical attention.[3]

References

  • Sigma-Aldrich. N-(1-Naphthyl)-2-phenoxypropanamide Product Information & CAS Data. Retrieved from

  • PubChem. Compound Summary: N-(naphthalen-1-yl)-2-phenoxypropanamide (CAS 160235-30-3). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet Template for Naphthalene Derivatives. Retrieved from

Sources

Handling

Personal protective equipment for handling N-(naphthalen-1-yl)-2-phenoxypropanamide

CAS: 160235-30-3 | Molecular Formula: C₁₉H₁₇NO₂ | Class: N-substituted Naphthalene Amide[][2][3] Part 1: Executive Safety Directive Status: Research Chemical (Toxicological Data Limited).[3] Default Control Band: Band 3...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 160235-30-3 | Molecular Formula: C₁₉H₁₇NO₂ | Class: N-substituted Naphthalene Amide[][2][3]

Part 1: Executive Safety Directive

Status: Research Chemical (Toxicological Data Limited).[3] Default Control Band: Band 3 (High Containment) until specific toxicity data proves otherwise.[2]

The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that N-(naphthalen-1-yl)-2-phenoxypropanamide lacks a comprehensive toxicological profile (e.g., established OEL/PEL). However, its structure—a lipophilic naphthalene core fused with a phenoxy-amide tail —dictates our safety strategy.[][2] Naphthalene derivatives are known for high dermal absorption, potential skin sensitization, and aquatic toxicity. Furthermore, the amide linkage suggests stability, meaning the compound may persist in the environment or biological systems.

Therefore, we do not handle this as a benign salt. We handle it as a potent, bioactive organic agent. [2]

Part 2: Hazard Identification & Risk Assessment (SAR Analysis)

Since empirical data is sparse, we utilize Structure-Activity Relationship (SAR) analysis to predict risks.[][2]

Structural MoietyPredicted HazardMechanism of Action
Naphthalene Ring Dermal Absorption & Sensitization Highly lipophilic; penetrates skin barriers easily.[][2][3] Potential for delayed hypersensitivity (allergic dermatitis).
Amide Linkage Chemical Stability Resistant to hydrolysis under neutral conditions; implies persistence on surfaces if not properly decontaminated.[2][3]
Phenoxy Group Irritation (Eye/Mucous Memb.) Electron-rich aromatic ether; dust can cause mechanical and chemical irritation to respiratory mucosa.[2][3]
Whole Molecule Aquatic Toxicity Naphthalene derivatives are classically categorized as H410 (Very toxic to aquatic life with long-lasting effects).[][2][3][4]
Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We rely on "Defense in Depth"—if one barrier fails (e.g., glove tear), another exists (engineering control).

3.1 Routine Handling (Milligram Scale)
ZonePPE RequirementTechnical Justification
Respiratory Engineering Control Primary: Certified Chemical Fume Hood. PPE Secondary: N95 (if outside hood) or Half-mask with P100 cartridges.[][2]Prevents inhalation of amorphous dust during weighing. The naphthalene core can sublime; fume hood prevents vapor accumulation.
Dermal (Hand) Double Nitrile Gloves (0.11 mm min).[2][3] Technique: Change outer pair immediately upon splash.Naphthalene compounds swell latex. Nitrile provides superior chemical resistance. Double gloving visualizes breaches.
Ocular Chemical Splash Goggles (ANSI Z87.1).[2][3] Note: Safety glasses are insufficient for powders.Airborne dust can bypass the side-shields of standard safety glasses.[][2][3] Goggles seal the orbital area.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional but recommended).[2][3]Covers street clothes. Tyvek sleeves bridge the gap between glove cuff and lab coat cuff.
3.2 High-Risk Operations (Spill Cleanup / Stock Solution Prep)[][2]
  • Gloves: Silver Shield (Laminate) gloves under Nitrile outer gloves (if using DMSO/DCM as solvent).[2][3]

  • Respiratory: Full-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges if outside a fume hood.[][2][3]

  • Suit: Tyvek coverall if handling >10 grams or cleaning a large spill.

Part 4: Operational Protocols
4.1 The "Static-Free" Weighing Protocol

The greatest risk of exposure occurs during the transfer of dry powder.[][2][3]

  • Preparation: Place the analytical balance inside the fume hood. If the balance is static, use an ionizing bar or anti-static gun.

  • Taring: Tare the receiving vial (glass), not the spatula.

  • Transfer:

    • Do NOT use a flat spatula. Use a micro-scoop or V-groove spatula to prevent "dusting."[][2]

    • Keep the receiving vial cap inverted on a clean Kimwipe.

  • Decon: After closing the vial, wipe the exterior with a Kimwipe dampened with Ethanol (70%) . This removes invisible dust settled on the threads.

4.2 Solubilization (DMSO/Ethanol)

Once in solution, the risk profile changes from inhalation to rapid dermal absorption.[2][3]

  • Solvent Choice: DMSO is a common vehicle for this class. WARNING: DMSO is a penetrant carrier. It will carry the naphthalene compound through intact skin and nitrile gloves.

  • Handling Solutions:

    • Never handle DMSO stock solutions with single gloves.

    • Use positive displacement pipettes to prevent dripping.

    • Label all vials immediately with "TOXIC - DMSO SOLN".[][2]

4.3 Waste Disposal & Decontamination

Self-Validating Step: If the waste stream is unclear, the protocol has failed.[][2][3]

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[][2][3] Do not place in general trash.

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in DMSO/Methanol/Ethanol.

  • Aquatic Protection: Under NO circumstances should this compound enter the sink/sewer.[2] It is assumed H410 (Aquatic Chronic Toxicity).[5]

Part 5: Visualization & Workflows
5.1 PPE Decision Logic (Graphviz)

PPE_Decision_Matrix Start Task Identification Form Physical State? Start->Form Solid Solid / Powder Form->Solid Liquid Liquid / Solution Form->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent StdPPE Standard PPE: Nitrile Gloves x2 Lab Coat Goggles Hood->StdPPE Yes RespPPE Enhanced PPE: N95/P100 Respirator + Standard PPE Hood->RespPPE No Volatile Volatile/Penetrant (DCM, DMSO) Solvent->Volatile NonVol Non-Volatile (Water, Oil) Solvent->NonVol Laminate REQUIRED: Laminate/Silver Shield Gloves under Nitrile Volatile->Laminate StdLiq Standard Nitrile Gloves NonVol->StdLiq

Caption: Decision matrix for selecting PPE based on physical state and engineering controls. Note the specific requirement for laminate gloves when handling penetrating solvents like DMSO.

5.2 Emergency Spill Response Workflow

Spill_Response Spill Spill Detected Evac 1. Evacuate & Secure Area Spill->Evac Assess 2. Assess Volume Evac->Assess Minor Minor (<1g / <10mL) Assess->Minor Major Major (>1g / >10mL) Assess->Major CleanSolid Solid: Wet Wipe Method (Avoid Dust) Minor->CleanSolid If Powder CleanLiq Liquid: Absorbent Pads (Do not blot) Minor->CleanLiq If Solution Help Call EHS / HAZMAT Major->Help Decon 3. Decontaminate Surface (Soap + Water) CleanSolid->Decon CleanLiq->Decon Waste 4. Double Bag Waste Label 'Toxic' Decon->Waste

Caption: Step-by-step workflow for responding to spills. Note the divergence for major spills requiring external HAZMAT support.

Part 6: References
  • PubChem. (n.d.).[6][7] Naphthalene - Compound Summary (Toxicity Section). National Library of Medicine. Retrieved March 6, 2026, from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Naphthalene. Retrieved March 6, 2026, from [Link][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.